Product packaging for 3-(2-Methylphenoxy)propylamine(Cat. No.:CAS No. 50911-61-0)

3-(2-Methylphenoxy)propylamine

Cat. No.: B1306394
CAS No.: 50911-61-0
M. Wt: 165.23 g/mol
InChI Key: HQOJWFLRPSWMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Methylphenoxy)propylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1306394 3-(2-Methylphenoxy)propylamine CAS No. 50911-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOJWFLRPSWMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389981
Record name 3-o-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50911-61-0
Record name 3-(2-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50911-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-o-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropoxy)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methylphenoxy)propylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylphenoxy)propylamine is a primary amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a phenoxy ring linked by a propyl chain to an amine group, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role in synthetic organic chemistry.

Chemical Properties and Structure

This compound, also known as 3-(o-tolyloxy)propan-1-amine, is characterized by the chemical formula C₁₀H₁₅NO. The structure consists of a propyl amine chain where the oxygen atom is connected to the third carbon and also to a 2-methylphenyl (o-tolyl) group.

Table of Chemical Properties
PropertyValueSource(s)
CAS Number 50911-61-0[1][2]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1][2]
Density 0.992 g/cm³[1]
Boiling Point 269 °C at 760 mmHg[1]
Flash Point 116.3 °C[1]
Appearance Off-white to light yellow powder[3]
Purity ≥95%[2]
Storage Room temperature, dry conditions[2]

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound. This represents a general methodology and specific reaction conditions such as temperature, solvent, and reaction time would require optimization.

Synthesis_Workflow General Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup and Purification o_cresol 2-Methylphenol (o-cresol) reaction_step Nucleophilic Substitution Reaction o_cresol->reaction_step halopropylamine 3-Halopropylamine (e.g., 3-chloropropylamine) halopropylamine->reaction_step base Base (e.g., NaOH, K₂CO₃) base->reaction_step solvent Solvent (e.g., Toluene, DMSO) solvent->reaction_step heat Heat heat->reaction_step extraction Extraction reaction_step->extraction distillation Distillation extraction->distillation product This compound distillation->product

Caption: General Synthetic Workflow for this compound.

Biological Activity and Signaling Pathways

Current scientific literature and chemical databases do not describe any direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary significance lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules.[2] For instance, derivatives of this compound are precursors to pharmaceuticals targeting the central nervous system.[2]

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a range of pharmaceutical agents. Its structural motif is found in compounds developed for cardiovascular and central nervous system disorders.[2] The amine group provides a reactive site for further chemical modifications, allowing for the construction of more elaborate molecules with specific pharmacological profiles. Researchers in drug discovery utilize this and similar phenoxyalkylamines to create novel compounds for screening and development.[2]

Conclusion

This compound is a well-characterized chemical intermediate with defined physical and chemical properties. While it does not exhibit direct biological activity itself, its role as a foundational element in the synthesis of pharmacologically active compounds is of significant interest to the scientific and drug development communities. Future research may continue to explore its utility in the creation of novel therapeutics.

References

An In-Depth Technical Guide to 3-(2-Methylphenoxy)propylamine (CAS 50911-61-0): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methylphenoxy)propylamine, identified by CAS number 50911-61-0. While modest in its own biological activity, this molecule is a critical precursor in the synthesis of significantly more complex and therapeutically important compounds. This document will delve into its chemical identity, a detailed synthesis protocol, and its pivotal role as a building block in the pharmaceutical industry, with a particular focus on the synthesis of Atomoxetine. We will explore the mechanistic implications of its structural contribution to the final active pharmaceutical ingredient (API), providing context for researchers in drug discovery and development.

Chemical Identity and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: 3-(o-tolyloxy)propan-1-amine

  • CAS Number: 50911-61-0

  • Molecular Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol

Physicochemical Properties:

PropertyValueSource
Appearance Off-white to light yellow powderCommercial Suppliers
Purity Typically ≥95%[2]
Storage Store in a cool, dry placeCommercial Suppliers

The Strategic Importance in Drug Discovery: Precursor to Atomoxetine

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Atomoxetine [3]. Atomoxetine, marketed under the brand name Strattera, is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4] The this compound moiety forms a core structural component of the final drug molecule, influencing its binding affinity and pharmacological activity.

The synthesis of potent and selective neurological drugs often involves the assembly of specific pharmacophores. In the case of Atomoxetine, the aryloxy propanamine scaffold is crucial for its interaction with the norepinephrine transporter (NET).[2] this compound provides this essential scaffold, which is later modified to produce the final API. Understanding the synthesis and handling of this intermediate is therefore fundamental for the production of Atomoxetine.

Synthesis Protocol: A Representative Pathway

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative pathway inferred from the synthesis of related aryloxy propanamines and precursors to Atomoxetine as described in the patent literature.[5]

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination o_cresol o-Cresol intermediate1 3-(2-Methylphenoxy)propan-1-ol o_cresol->intermediate1 Base (e.g., NaOH) Solvent (e.g., Toluene) three_chloropropanol 3-Chloro-1-propanol three_chloropropanol->intermediate1 intermediate1_2 3-(2-Methylphenoxy)propan-1-ol intermediate2 1-(3-Chloropropoxy)-2-methylbenzene intermediate1_2->intermediate2 Thionyl Chloride (SOCl₂) intermediate2_2 1-(3-Chloropropoxy)-2-methylbenzene final_product This compound (CAS 50911-61-0) intermediate2_2->final_product Ammonia (NH₃)

Caption: A representative three-step synthesis workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 3-(2-Methylphenoxy)propan-1-ol (Williamson Ether Synthesis)

  • To a stirred solution of o-cresol in a suitable solvent such as toluene, add a strong base like sodium hydroxide to form the corresponding phenoxide.

  • Heat the mixture to reflux.

  • Slowly add 3-chloro-1-propanol to the reaction mixture.

  • Maintain the reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(2-Methylphenoxy)propan-1-ol.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. The use of a strong base is essential to deprotonate the phenolic hydroxyl group of o-cresol, making it a potent nucleophile that can then attack the electrophilic carbon of 3-chloro-1-propanol.

Step 2: Synthesis of 1-(3-Chloropropoxy)-2-methylbenzene

  • Dissolve the purified 3-(2-Methylphenoxy)propan-1-ol in an inert solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield 1-(3-Chloropropoxy)-2-methylbenzene.

Causality: The hydroxyl group of the alcohol is a poor leaving group. Thionyl chloride is an effective reagent for converting alcohols to alkyl chlorides, as it proceeds through a mechanism that results in the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

Step 3: Synthesis of this compound (Amination)

  • Place the 1-(3-Chloropropoxy)-2-methylbenzene in a pressure vessel.

  • Add an excess of aqueous or alcoholic ammonia solution.

  • Seal the vessel and heat the mixture. The temperature and pressure will need to be carefully controlled.

  • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • Extract the product into an organic solvent.

  • Purify the crude this compound by distillation under reduced pressure to obtain the final product.

Causality: This step is a nucleophilic substitution where ammonia acts as the nucleophile, displacing the chloride leaving group. The use of a sealed pressure vessel and heat is necessary to facilitate the reaction with the relatively unreactive alkyl chloride.

Role in the Mechanism of Action of Atomoxetine

While this compound itself is not the active therapeutic agent, its structure is integral to the pharmacological profile of Atomoxetine. The final drug, (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, selectively inhibits the presynaptic norepinephrine transporter (NET).[4] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, which is believed to be the primary mechanism for its therapeutic effects in ADHD.

The key structural features derived from this compound that contribute to this activity are:

  • The Aryloxy Moiety: The 2-methylphenoxy group plays a crucial role in the binding of Atomoxetine to the norepinephrine transporter. The position of the methyl group on the phenyl ring influences the selectivity and potency of the drug.

  • The Propylamine Chain: The three-carbon chain provides the correct spatial orientation for the molecule to fit within the binding pocket of the NET.

Signaling Pathway of Atomoxetine:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_synthesis Norepinephrine (NE) Synthesis NE_vesicle NE in Vesicles NE_synthesis->NE_vesicle NE_cleft Norepinephrine (NE) NE_vesicle->NE_cleft Release Adrenergic_receptors Adrenergic Receptors NE_cleft->Adrenergic_receptors Binding NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Postsynaptic_effect Therapeutic Effect (Improved Attention) Adrenergic_receptors->Postsynaptic_effect NET->NE_vesicle Atomoxetine Atomoxetine Atomoxetine->NET Inhibits

Caption: Mechanism of action of Atomoxetine, the final API derived from this compound.

Conclusion

This compound (CAS 50911-61-0) is a compound of significant interest not for its intrinsic biological effects, but for its indispensable role as a molecular building block in the synthesis of complex pharmaceuticals. Its primary application as a precursor to the ADHD medication Atomoxetine highlights the importance of understanding the synthesis and properties of such intermediates in the drug development pipeline. The synthetic pathway, while involving standard organic chemistry transformations, requires careful control of reaction conditions to ensure high purity and yield. For researchers in medicinal chemistry and process development, a thorough understanding of this key intermediate is paramount for the efficient production of life-changing medications.

References

An In-depth Technical Guide on the Physical Characteristics of 3-(o-tolyloxy)propan-1-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical characteristics of 3-(o-tolyloxy)propan-1-amine and its structurally related derivatives. Due to the limited availability of experimental data for the parent compound, this document also includes information on key derivatives to offer a comparative analysis. Furthermore, standardized experimental protocols for determining the physical properties of amines are detailed to support further research and characterization of this class of compounds.

Data Presentation: Physical Characteristics

The following table summarizes the available physical and chemical properties of 3-(o-tolyloxy)propan-1-amine and its relevant derivatives. It is important to note that much of the available data is computationally derived, and experimental verification is recommended.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Solubility
3-(o-tolyloxy)propan-1-amine Not AssignedC₁₀H₁₅NO165.23Predicted: 257.5 ± 25.0Not AvailablePredicted: 1.01 ± 0.1Predicted: Soluble in water
Methyl-(3-o-tolyloxy-propyl)-amine[1]883545-20-8C₁₁H₁₇NO179.26[1]Not AvailableNot AvailableNot AvailableNot Available
N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine[2][3]83015-25-2C₁₈H₂₃NO269.38[3]Not AvailableNot AvailableNot AvailableNot Available
N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride[4]42064-62-0C₁₈H₂₄ClNO305.84Not AvailableNot AvailableNot AvailableNot Available
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride[5]82857-40-7C₁₇H₂₂ClNO291.82Not AvailableNot AvailableNot AvailableNot Available
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine Oxalate[6]107674-34-0C₁₉H₂₃NO₅345.39Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid amine can be determined using several standard laboratory methods:

  • Distillation Method: A simple or fractional distillation apparatus is set up with the amine sample in the distilling flask. The temperature at which the liquid consistently condenses on the thermometer bulb during distillation is recorded as the boiling point.

  • Thiele Tube Method: A small amount of the amine is placed in a fusion tube, which is then attached to a thermometer. An inverted capillary tube is placed in the fusion tube. The assembly is heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Reflux Method: The amine is heated to reflux in a flask equipped with a condenser. A thermometer is placed so that the bulb is just below the level of the condenser. The temperature at which the liquid and vapor phases are in equilibrium is the boiling point.

Melting Point Determination (for solid derivatives/salts)

For solid derivatives such as hydrochloride or oxalate salts, the melting point is a crucial indicator of purity.

  • Capillary Method: A small, powdered sample of the solid amine salt is packed into a capillary tube. The tube is placed in a melting point apparatus, where it is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Density Determination

The density of liquid amines can be accurately measured using the following techniques:

  • Pycnometer Method: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the amine sample and weighed again. The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid.

Solubility Determination

The solubility of an amine in various solvents is determined by its polarity and capacity for hydrogen bonding.

  • Qualitative Solubility Testing: A small amount of the amine is added to a test tube containing a solvent (e.g., water, ethanol, diethyl ether, or dilute acid/base). The mixture is agitated, and the solubility is observed. Amines, being basic, are expected to show enhanced solubility in acidic solutions due to the formation of the corresponding ammonium salt.[7]

  • Quantitative Solubility Measurement: A saturated solution of the amine in a specific solvent is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. This allows for the calculation of solubility in terms of g/100 mL or mol/L.

Mandatory Visualization: Structural Relationships

The following diagram illustrates the structural relationships between 3-(o-tolyloxy)propan-1-amine and its N-methylated and N,N-dimethylated phenyl-substituted derivatives.

G Structural Relationships of 3-(o-tolyloxy)propan-1-amine Derivatives A 3-(o-tolyloxy)propan-1-amine C10H15NO B Methyl-(3-o-tolyloxy-propyl)-amine C11H17NO A->B N-methylation C N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine C18H23NO A->C N,N-dimethylation & Phenyl substitution

Caption: Structural evolution from the primary amine to its derivatives.

References

An In-depth Technical Guide to the Synthesis of 3-Aryloxy-3-phenylpropylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-aryloxy-3-phenylpropylamines, a critical scaffold in numerous pharmaceutical agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, and presents quantitative data in a clear, comparative format.

Core Synthetic Strategies

The synthesis of 3-aryloxy-3-phenylpropylamines predominantly relies on the formation of the characteristic ether linkage between a 3-phenylpropylamine backbone and an aryl group. The key synthetic disconnections lead to several strategic approaches, with the most prevalent being Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction. Stereoselective methods are also of paramount importance for the synthesis of enantiomerically pure final products.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a widely employed and industrially viable method for the synthesis of 3-aryloxy-3-phenylpropylamines. This approach involves the reaction of a 3-hydroxy-3-phenylpropylamine derivative with an activated or unactivated aryl halide. The reaction is typically facilitated by a base and, in the case of less reactive aryl halides, a metal catalyst.

A general representation of this pathway is the reaction of a 3-hydroxy-3-arylpropylamine with an aryl halide in the presence of a base and an appropriate solvent.[1][2][3] The choice of solvent is crucial, with dipolar aprotic solvents like DMSO, 1,3-dimethyl-2-imidazolidinone (DMI), and N-methylpyrrolidinone (NMP) being effective.[2][3] For unactivated aryl halides, catalysts such as copper, palladium, or nickel are often necessary to facilitate the reaction.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Hydroxy-3-phenylpropylamine 3-Hydroxy-3-phenylpropylamine 3-Aryloxy-3-phenylpropylamine 3-Aryloxy-3-phenylpropylamine 3-Hydroxy-3-phenylpropylamine->3-Aryloxy-3-phenylpropylamine Nucleophilic Attack Aryl Halide Aryl Halide Aryl Halide->3-Aryloxy-3-phenylpropylamine Base Base Base->3-Hydroxy-3-phenylpropylamine Deprotonation Solvent Solvent Solvent->3-Aryloxy-3-phenylpropylamine Catalyst (optional) Catalyst (optional) Catalyst (optional)->3-Aryloxy-3-phenylpropylamine

This protocol describes the synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine) from (R)-N-methyl-3-hydroxy-3-phenylpropylamine and 2-iodotoluene.

Materials:

  • (R)-N-methyl-3-hydroxy-3-phenylpropylamine

  • 2-Iodotoluene

  • Cuprous iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Xylenes

Procedure:

  • A mixture of (R)-N-methyl-3-hydroxy-3-phenylpropylamine (0.3 g, 1.8 mmol), 2-iodotoluene (0.59 g, 2.7 mmol), cuprous iodide (0.1 g), and potassium carbonate (0.14 g, 1 mmol) in xylenes (1 mL) is stirred under a nitrogen atmosphere.

  • The reaction mixture is heated to 130°C until the reaction is complete, as monitored by ¹H NMR.

  • The mixture is then cooled to room temperature and washed with a saturated aqueous solution of potassium carbonate and water.

  • The organic layer is extracted twice with a dilute hydrochloric acid solution.

  • The combined aqueous layers are adjusted to a pH >10 by the addition of a NaOH solution and then extracted with methyl t-butyl ether.

  • The organic layer is dried and the solvent is evaporated to yield the product.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often stereospecific method for the synthesis of 3-aryloxy-3-phenylpropylamines. This reaction facilitates the condensation of a 3-hydroxy-3-phenylpropylamine with a phenol in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, making it particularly useful for controlling the stereochemical outcome.

G cluster_reactants Reactants cluster_reagents Reagents 3-Hydroxy-3-phenylpropylamine 3-Hydroxy-3-phenylpropylamine 3-Aryloxy-3-phenylpropylamine 3-Aryloxy-3-phenylpropylamine 3-Hydroxy-3-phenylpropylamine->3-Aryloxy-3-phenylpropylamine Phenol Phenol Phenol->3-Aryloxy-3-phenylpropylamine PPh3 PPh3 PPh3->3-Aryloxy-3-phenylpropylamine DEAD or DIAD DEAD or DIAD DEAD or DIAD->3-Aryloxy-3-phenylpropylamine

This protocol outlines a general procedure for the Mitsunobu reaction between an alcohol and a phenol.

Materials:

  • Alcohol (e.g., N-protected-3-hydroxy-3-phenylpropylamine)

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the alcohol (1 equivalent) and the phenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Stereoselective Synthesis and Resolution

The biological activity of 3-aryloxy-3-phenylpropylamines is often highly dependent on their stereochemistry. Therefore, methods to obtain enantiomerically pure compounds are of great interest.

  • Starting from Chiral Precursors: A common strategy is to start the synthesis with an enantiomerically pure 3-hydroxy-3-phenylpropylamine. This can be obtained through asymmetric reduction of the corresponding ketone or by resolution of the racemic alcohol.

  • Resolution of the Final Product: Alternatively, the racemic 3-aryloxy-3-phenylpropylamine can be resolved into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid, followed by separation of the diastereomers by crystallization.

G Racemic 3-Aryloxy-3-phenylpropylamine Racemic 3-Aryloxy-3-phenylpropylamine Diastereomeric Salts Diastereomeric Salts Racemic 3-Aryloxy-3-phenylpropylamine->Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation Crystallization Enantiomer 1 Enantiomer 1 Separation->Enantiomer 1 Enantiomer 2 Enantiomer 2 Separation->Enantiomer 2

This protocol describes the resolution of racemic atomoxetine using (S)-(+)-mandelic acid.[4]

Materials:

  • Racemic N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine

  • (S)-(+)-Mandelic acid

  • Toluene

  • Ethyl acetate

Procedure:

  • Dissolve the racemic N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine in toluene.

  • Add a solution of (S)-(+)-mandelic acid in toluene to the amine solution.

  • Stir the mixture at room temperature to allow for the formation of the diastereomeric mandelate salts.

  • The (R)-amine-(S)-mandelate salt, being less soluble, will precipitate out of the solution.

  • Collect the solid by filtration and wash with ethyl acetate.

  • The enantiomerically enriched (R)-amine can be liberated from the salt by treatment with a base.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative 3-aryloxy-3-phenylpropylamines, fluoxetine and atomoxetine, via different synthetic routes.

Table 1: Synthesis of Fluoxetine

Starting MaterialsReaction TypeKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-methyl-3-hydroxy-3-phenylpropylamine, 4-chlorobenzotrifluorideNucleophilic Aromatic SubstitutionNaHDMSO80-100-78[1]
N-methyl-3-hydroxy-3-phenylpropylamine, 4-chlorobenzotrifluorideNucleophilic Aromatic SubstitutionPotassium hydroxide, PEG-6000Sulfolane90-100< 195.7[3]

Table 2: Synthesis of Atomoxetine

Starting MaterialsReaction TypeKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(R)-N-methyl-3-hydroxy-3-phenylpropylamine, 2-iodotolueneNucleophilic Aromatic SubstitutionCuI, K₂CO₃Xylenes130--[5]
N,N-dimethyl-3-phenyl-3-hydroxypropylamine, 2-fluorotolueneNucleophilic Aromatic SubstitutionPotassium tert-butoxideDMI95-11512-48-[4]

Conclusion

The synthesis of 3-aryloxy-3-phenylpropylamines can be achieved through several effective pathways, with nucleophilic aromatic substitution and the Mitsunobu reaction being the most prominent. The choice of a specific route will depend on factors such as the availability of starting materials, the desired stereochemistry, and scalability for industrial production. For the synthesis of enantiomerically pure compounds, the use of chiral precursors or the resolution of the final racemic mixture are well-established and reliable methods. This guide provides a foundational understanding of these key synthetic strategies, offering detailed protocols and comparative data to aid researchers and professionals in the field of drug development.

References

3-(2-Methylphenoxy)propylamine: A Core Chemical Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methylphenoxy)propylamine is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) and cardiovascular system. This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety, and principal applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action are presented to support researchers and drug development professionals in their work with this versatile intermediate.

Chemical and Physical Properties

This compound is a primary amine that serves as a crucial precursor in various organic syntheses. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
CAS Number 50911-61-0[1]
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1]
Density 0.992 g/cm³[1]
Boiling Point 269 °C at 760 mmHg[1]
Flash Point 116.3 °C[1]
Storage Conditions Room temperature, dry[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common industrial approach involves the reaction of 2-methylphenol (o-cresol) with a suitable three-carbon aminating agent. The following experimental protocol is a representative example of a potential synthesis pathway, adapted from procedures for structurally similar compounds.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a two-step process involving the formation of a chloro-intermediate followed by amination.

Step 1: Synthesis of 1-chloro-3-(2-methylphenoxy)propane

  • In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 2-methylphenol and a suitable base (e.g., sodium hydroxide) in an appropriate solvent (e.g., toluene).

  • Slowly add 1-bromo-3-chloropropane to the reaction mixture while maintaining the temperature at a controlled level.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and wash with water to remove any inorganic salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-3-(2-methylphenoxy)propane.

  • Purify the product by vacuum distillation.

Step 2: Amination of 1-chloro-3-(2-methylphenoxy)propane

  • Charge a high-pressure reactor with the purified 1-chloro-3-(2-methylphenoxy)propane and a solution of aqueous ammonia in an alcohol solvent (e.g., methanol).

  • Seal the reactor and heat to a temperature of approximately 100 °C.

  • Maintain the reaction under pressure with stirring for a period of about 14 hours.[3]

  • After cooling the reactor, vent the excess ammonia and transfer the reaction mass.

  • Remove the solvent by distillation.

  • Add water and a suitable organic solvent (e.g., diisopropyl ether) to the residue and perform a liquid-liquid extraction.[3]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be further purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amination 2-Methylphenol 2-Methylphenol Reaction_Vessel_1 Reaction_Vessel_1 2-Methylphenol->Reaction_Vessel_1 1. Reactant Workup_1 Workup_1 Reaction_Vessel_1->Workup_1 Reaction 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Reaction_Vessel_1 2. Reagent Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Vessel_1 3. Catalyst Purification_1 Purification_1 Workup_1->Purification_1 Extraction & Drying Chloro_Intermediate 1-chloro-3-(2-methylphenoxy)propane Purification_1->Chloro_Intermediate Distillation Pressure_Reactor Pressure_Reactor Chloro_Intermediate->Pressure_Reactor 1. Reactant Workup_2 Workup_2 Pressure_Reactor->Workup_2 Reaction Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Pressure_Reactor 2. Reagent Purification_2 Purification_2 Workup_2->Purification_2 Extraction & Drying Final_Product This compound Purification_2->Final_Product Distillation/Recrystallization

Caption: A generalized workflow for the two-step synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and central nervous system disorders.[2] Its structural properties make it a valuable scaffold for creating molecules that can interact with specific biological receptors.

Intermediate for Atomoxetine (Strattera®)

One of the most notable applications of this compound is as a direct precursor in the synthesis of Atomoxetine .[4][5] Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][6] The synthesis of Atomoxetine involves the N-methylation of this compound.

Other Potential Applications

The phenoxypropylamine moiety is present in a range of biologically active compounds. Research has explored its use in the development of agents for:

  • Depression: As a core structure in aryloxyphenylpropylamines with antidepressant properties.

  • Cardiovascular Conditions: In the synthesis of propanolamine derivatives investigated for anti-anginal and anti-hypertensive effects.

Mechanism of Action of Derived Therapeutics

The primary mechanism of action for drugs like Atomoxetine, synthesized from this compound, is the selective inhibition of the norepinephrine transporter (NET).[6]

Signaling Pathway: Norepinephrine Reuptake Inhibition

By blocking the NET, these drugs increase the concentration of norepinephrine in the synaptic cleft of neurons, particularly in the prefrontal cortex.[6] This enhancement of noradrenergic signaling is believed to be the primary mechanism through which these medications improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.[6]

G Signaling Pathway of Norepinephrine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds to Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (e.g., Improved Attention) Signal_Transduction->Therapeutic_Effect Drug Drug (e.g., Atomoxetine) Drug->NET Inhibits

Caption: Mechanism of action of drugs derived from this compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. The following information is a general guide based on data for similar propylamine compounds.

Hazard CategoryDescriptionPrecautionary Measures
Flammability Flammable liquid and vapor.Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[7]
Toxicity Harmful if swallowed or in contact with skin.Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[7][8]
Corrosivity Causes severe skin burns and eye damage.Wear appropriate personal protective equipment. In case of contact, rinse immediately with plenty of water.[7][8]
Sensitization May cause an allergic skin reaction.Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
Storage Store in a cool, well-ventilated place. Keep container tightly closed.Store away from strong oxidizing agents and acids.[9]

Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its role as a key building block in the synthesis of important drugs, such as Atomoxetine, underscores its importance in the development of treatments for CNS and cardiovascular disorders. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and professionals working in drug discovery and development. The continued exploration of new synthetic routes and applications for this versatile molecule holds promise for the future of therapeutic innovation.

References

The Diverse Biological Activities of Phenoxypropylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropylamine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, primarily targeting adrenoceptors, monoamine oxidases, and dopamine receptors. Their therapeutic potential spans a range of conditions, from cardiovascular diseases to neurological disorders. This technical guide provides an in-depth overview of the biological activities of phenoxypropylamine compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the associated signaling pathways.

Quantitative Biological Activity Data

The biological activity of phenoxypropylamine derivatives is quantified through various in vitro assays, with results typically reported as inhibition constants (Ki), 50% inhibitory concentrations (IC50), or as a percentage of maximal efficacy (%Emax). The following tables summarize the reported activities of several phenoxypropylamine compounds against different biological targets.

Table 1: Beta-Adrenoceptor Agonist Activity of Phenoxypropylamine Derivatives

CompoundReceptorpKi%EmaxReference
SWR-0334NAβ3-adrenoceptor6.11100.26[1]
6f (3,4-dihydroxy)β-adrenoceptorPotent Agonist-[2]
6j (3-hydroxy-4-methylsulfonamido transposed)β-adrenoceptorPotent Agonist-[2]
6g (3-hydroxy)β-adrenoceptorDose-dependent-[2]
6h (4-hydroxy)β-adrenoceptorDose-dependent-[2]

Table 2: Beta-Adrenoceptor Antagonist Activity of Phenoxypropylamine Derivatives

CompoundReceptorActivityReference
6k (4-methylsulfonylmethyl)β-adrenoceptorBlocking effects[2]
6g (3-hydroxy)β-adrenoceptorAntagonized standard agonist at high concentrations[2]
6h (4-hydroxy)β-adrenoceptorAntagonized standard agonist at high concentrations[2]
6j (3-hydroxy-4-methylsulfonamido transposed)β-adrenoceptorAntagonized standard agonist at high concentrations[2]

Table 3: Monoamine Oxidase (MAO) Inhibition by Related Phenylalkylamine Compounds

CompoundTargetIC50 (nM)Ki (nM)Reference
HarmalineMAO-A2.3-[3]
LazabemideMAO-B18-[3]
PhentermineMAO-A>10,000-[3]
S(+)-FenfluramineMAO-A>10,000-[3]
R(-)-FenfluramineMAO-A>10,000-[3]
SertralineMAO-A2,300-[3]

Note: Data for a broader range of phenoxypropylamine compounds as MAO inhibitors with specific IC50 values is limited in the immediate search results. The table includes related phenylalkylamines for comparative context.

Table 4: Dopamine Receptor Binding Affinity of Related Dopamine Agonists

CompoundReceptorKi (nM)Reference
CabergolineD20.61[4]
LisurideD20.95[4]
PergolideD2447[4]
PramipexoleD279,500[4]
RopiniroleD298,700[4]
α-dihydroergocryptineD135.4[4]
LisurideD156.7[4]
PergolideD1447[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phenoxypropylamine compounds.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for adrenergic receptors.

1. Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-iodocyanopindolol for β-receptors).

  • Test phenoxypropylamine compound.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter or gamma counter.

2. Procedure:

  • Prepare serial dilutions of the test phenoxypropylamine compound.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter (for 3H or 14C) or a gamma counter (for 125I).

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine the IC50 of test compounds for MAO-A and MAO-B.

1. Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or p-tyramine).

  • A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

  • Test phenoxypropylamine compound.

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well black microplates.

  • Fluorescence microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test phenoxypropylamine compound and positive controls.

  • Add the MAO-A or MAO-B enzyme to the wells of the microplate.

  • Add the test compound or control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate and the Amplex Red/HRP mixture.

  • Incubate the plate at 37°C, protected from light, for a specific time (e.g., 30-60 minutes). The MAO enzyme will oxidize the substrate, producing H2O2, which is then converted by HRP into a fluorescent product (resorufin) from the Amplex Red reagent.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission).

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of phenoxypropylamine compounds. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Gs_Coupled_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Phenoxypropylamine) Receptor β-Adrenergic Receptor (Gs-coupled) Agonist->Receptor Binding G_protein Gs Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Stimulation cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Response Phosphorylation of targets

Gs-Coupled Adrenergic Receptor Signaling Pathway

Gi_Coupled_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Phenoxypropylamine) Receptor α2-Adrenergic Receptor (Gi-coupled) Agonist->Receptor Binding G_protein Gi Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Inhibition cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Response

Gi-Coupled Adrenergic Receptor Signaling Pathway

Radioligand_Binding_Workflow A 1. Preparation - Cell membranes with receptor - Radioligand - Test compound dilutions B 2. Incubation - Mix membranes, radioligand, and test compound - Allow to reach equilibrium A->B C 3. Filtration - Separate bound from free radioligand using glass fiber filters B->C D 4. Washing - Remove non-specifically bound radioligand C->D E 5. Quantification - Measure radioactivity of bound ligand using a scintillation or gamma counter D->E F 6. Data Analysis - Calculate specific binding - Determine IC50 and Ki values E->F

Competitive Radioligand Binding Assay Workflow

This technical guide provides a foundational understanding of the biological activities of phenoxypropylamine compounds. The presented data and protocols offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this versatile class of molecules further. The diverse interactions with key physiological targets underscore the importance of continued research into the structure-activity relationships and mechanisms of action of phenoxypropylamine derivatives.

References

Pharmacological Profile of 3-(2-Methylphenoxy)propylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(2-Methylphenoxy)propylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatility allows for interaction with a range of biological targets, leading to diverse pharmacological activities. This structural framework was notably derived by Eli Lilly from the antihistamine diphenhydramine and has been foundational in the discovery of several key antidepressant medications.[1] Derivatives of this scaffold are primarily known for their roles as monoamine reuptake inhibitors and histamine receptor antagonists, making them crucial for treating psychiatric disorders, allergic conditions, and neurological diseases. This guide provides an in-depth analysis of the pharmacological profile, structure-activity relationships (SAR), and pharmacokinetics of these derivatives, intended for researchers and professionals in drug development.

Core Pharmacological Profiles

The pharmacological diversity of this compound derivatives stems from specific substitutions on the phenoxy ring, the propylamine chain, and the terminal amine. These modifications dictate the primary biological target and the resulting therapeutic effect.

Monoamine Reuptake Inhibition

A prominent class of these derivatives functions by inhibiting the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—at their respective transporters: SERT, NET, and DAT. By blocking these transporters, these compounds increase the synaptic concentration of neurotransmitters, enhancing neurotransmission. This mechanism is the cornerstone of treatment for depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).

Key examples include Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[1] The selectivity for different transporters is a critical aspect of their pharmacological profile, influencing both their efficacy and side-effect profiles.

Quantitative Data: Monoamine Transporter Inhibition

CompoundPrimary Target(s)Transporter Inhibition (IC50/Ki, nM)Reference
AtomoxetineNRINET: 0.03 µM[2]
FluoxetineSSRISERT: < 10 µM[2]
NisoxetineNRINET: Potent Inhibitor[1]
NorfluoxetineSSRISERT: Potent Inhibitor[1]
N-Methyl-PPPASNRISERT & NET: Potent Inhibitor[1]

Note: Specific quantitative values for all compounds were not available in the provided search results. The table reflects the described potency.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Storage Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Monoamine Transporter (NET, SERT) Transporter->MA Recycling Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Derivative This compound Derivative (e.g., Atomoxetine) Derivative->Transporter Blockade

Figure 1: Mechanism of Monoamine Reuptake Inhibition.

Histamine Receptor Antagonism

Other derivatives of the propylamine scaffold are potent antagonists of histamine receptors, particularly the H1 and H3 subtypes.

  • H1 Receptor Antagonists: These compounds are classical antihistamines used to treat allergic conditions. They work by competitively inhibiting the binding of histamine to H1 receptors on smooth muscle, endothelial cells, and neurons, thereby mitigating symptoms like itching, edema, and vasodilation.[3] Many first-generation H1 antagonists, due to their lipophilicity, cross the blood-brain barrier and cause sedation by blocking central H1 receptors.[3]

  • H3 Receptor Antagonists/Inverse Agonists: The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, serotonin).[4] Antagonists or inverse agonists of the H3 receptor block this negative feedback loop, leading to increased neurotransmitter release. This mechanism is being explored for the treatment of cognitive disorders, epilepsy, and obesity.[4][5][6]

Quantitative Data: Histamine H3 Receptor Ligand Activity

Compound ClassAlkyl Spacer LengthKey SubstituentBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
tert-Amyl Phenoxyalkylamine5 carbonsPiperidine8.8157 (Antagonist)[4][6]
tert-Amyl Phenoxyalkylamine5 carbonsN/A23.4164 (Antagonist)[4][6]
Acetyl/Propionyl Phenoxyalkylamine3-4 carbons4-Pyridylpiperazine5.2 - 115N/A[5]
tert-Butyl/Pentyl Phenoxyalkylamine3-4 carbons4-Pyridylpiperazine16.0 - 120N/A[7]
Dual H3R/MAO-B Ligand3 carbons2-Methylpyrrolidine25N/A[8]

N/A: Data not available in the provided search results.

G cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor (Gi/o-coupled) G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion (ATP to cAMP) PKA PKA cAMP->PKA Activation NT_Release Neurotransmitter Release (e.g., Histamine, ACh) PKA->NT_Release Inhibition G_protein->AC Inhibition Derivative H3R Antagonist Derivative->H3R Blocks Histamine Histamine Histamine->H3R Binds & Activates

Figure 2: Histamine H3 Receptor Antagonism Signaling Pathway.

Structure-Activity Relationships (SAR)

The therapeutic application of this compound derivatives is highly dependent on their structural features.

  • Propyl Chain Length: For histamine H3 receptor antagonists, a three-carbon linker between the phenoxy group and the amine appears to be optimal for activity. Studies on 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-propylamine derivatives showed that the order of antagonistic activity based on the carbon chain length was 3 > 2 > 4 >> 5.[9]

  • Aromatic Ring Substitution: Electron-donating groups on the phenyl ring tend to increase antihistamine activity, suggesting a strong pi-interaction with the receptor.[10] Conversely, electron-withdrawing substituents decrease potency.[10] For H3R ligands, introducing carbonyl-containing residues in the lipophilic part of the molecule can increase affinity.[5]

  • Terminal Amine Group: The nature of the amine group is critical. For instance, the 4-pyridylpiperazine moiety has been identified as a crucial element for high hH3R affinity.[5][7]

Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is crucial for its clinical utility.

One studied derivative, S-4 (a non-steroidal selective androgen receptor modulator with a related structure), demonstrated rapid absorption and slow clearance in rats.[11][12] It showed dose-dependent oral bioavailability, which was complete at lower doses.[11][12] The half-life in rats ranged from 2.6 to 5.3 hours.[11][12] Metabolism of related propylamine derivatives often involves N-oxidation and N-demethylation.[13] For the monoamine oxidase inhibitor (R)-N-(2-Heptyl)-N-methylpropargylamine, depropargylation occurred faster than demethylation.[14]

Pharmacokinetic Parameters of S-4 in Rats

ParameterValueConditionReference
Clearance (CL)1.0 - 2.1 mL/min/kgDose-dependent[11][12]
Volume of Distribution (Vd)~0.448 L/kgAll treatment groups[11][12]
Oral Bioavailability (F)Complete (at 1 & 10 mg/kg)Dose-dependent[11][12]
57% (at 30 mg/kg)[11][12]
Half-life (t1/2)2.6 - 5.3 hoursAcross dose range[11][12]
Time to Max Concentration (Tmax)48 - 336 minOral doses[11]

Experimental Protocols

The characterization of this compound derivatives involves a suite of in vitro and in vivo assays.

In Vitro Radioligand Binding Assay (for hH3R)

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor (hH3R).

  • Methodology:

    • Source: Membranes from CHO-K1 or HEK293 cells stably expressing the hH3R are used.[8]

    • Radioligand: A radiolabeled ligand, typically [3H]Nα-Methylhistamine, is used as a competitive binder.

    • Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

G A Prepare hH3R-expressing cell membranes B Incubate membranes with [3H]Nα-Methylhistamine (Radioligand) A->B C Add varying concentrations of test compound B->C D Separate bound & free ligand (Rapid Filtration) C->D E Measure radioactivity (Scintillation Counting) D->E F Generate competition curve & calculate IC50 E->F G Calculate Ki using Cheng-Prusoff equation F->G

Figure 3: Workflow for an In Vitro Radioligand Binding Assay.

In Vivo Pharmacokinetic Study (Rat Model)

This protocol is designed to determine the ADME properties of a compound in a living organism.

  • Objective: To determine key pharmacokinetic parameters (CL, Vd, t1/2, F) of a test compound.

  • Methodology:

    • Subjects: Male Sprague-Dawley rats are typically used.[11][12]

    • Administration:

      • Intravenous (IV) Group: The compound is administered via a jugular vein catheter at various doses to determine intrinsic disposition parameters.[11][12]

      • Oral (PO) Group: The compound is administered by oral gavage to assess absorption and bioavailability.[11][12]

    • Sampling: Blood samples are collected from the jugular vein at predetermined time points post-administration.

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Analysis: Plasma concentrations of the compound are quantified using a validated HPLC or LC-MS/MS method.[11][12]

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters like AUC (Area Under the Curve), CL, Vd, and t1/2. Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

G cluster_iv IV Group cluster_po Oral Group A1 Administer compound intravenously B Collect blood samples at timed intervals A1->B A2 Administer compound by oral gavage A2->B C Separate plasma via centrifugation B->C D Quantify drug concentration in plasma (LC-MS/MS) C->D E Plot concentration vs. time and perform non-compartmental analysis D->E F Calculate PK parameters (AUC, CL, Vd, t1/2, F) E->F

Figure 4: Workflow for an In Vivo Pharmacokinetic Study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of atomoxetine and related selective norepinephrine reuptake inhibitors (NRIs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology, experimental evaluation, and downstream signaling pathways of these compounds.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Atomoxetine is a highly selective and potent inhibitor of the presynaptic norepinephrine transporter (NET).[1][2][3] The NET is a crucial membrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[4] By binding to the NET, atomoxetine blocks the reuptake of NE into the presynaptic neuron.[1][3][4][5] This inhibition leads to an increased concentration and prolonged availability of NE in the synaptic space, enhancing noradrenergic neurotransmission.[1][3]

This enhanced noradrenergic activity is particularly prominent in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and response inhibition.[1][3][5] Notably, the dopamine transporter (DAT), which is responsible for the reuptake of dopamine (DA), is expressed at low levels in the PFC.[2] In this region, NET also serves to clear synaptic DA.[6] Consequently, by inhibiting NET, atomoxetine also leads to a modest, indirect increase in extracellular dopamine levels specifically within the prefrontal cortex.[1][2][6] This dual enhancement of norepinephrine and dopamine signaling in the PFC is believed to be the primary mechanism underlying the therapeutic effects of atomoxetine in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][6]

Unlike stimulant medications, atomoxetine has a low affinity for the dopamine transporters in subcortical regions like the nucleus accumbens and striatum, which is thought to contribute to its lower potential for abuse and dependence.[6]

Quantitative Pharmacological Data

The binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of atomoxetine and related compounds for the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters are summarized below. These values quantify the potency and selectivity of these drugs.

CompoundTransporterKi (nM)IC50 (nM)Reference(s)
Atomoxetine NET0.9 - 531 ± 10 (ng/mL)[7],[8]
DAT1451-[2]
SERT7799 ± 21 (ng/mL)[2],[8]
Reboxetine NET0.98.5[7],[9]
DAT>10,00089,000[7],[9]
SERT17456,900[7],[9]
Edivoxetine NET-High Potency[10][11]
DAT-Very Low Affinity[10]
SERT-Very Low Affinity[10]

Note: IC50 values for atomoxetine are presented in ng/mL as reported in the cited in vivo study. Direct Ki values for Edivoxetine at DAT and SERT are not widely published, but it is consistently reported to be highly selective for NET.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of atomoxetine and related compounds.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).

  • Test Compound: Atomoxetine or related compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes expressing hNET on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).[5]

  • Assay Setup (in a 96-well microplate, in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine (at a final concentration near its Kd, e.g., 1-3 nM), and 100 µL of the diluted membrane suspension.[5]

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of the reference compound (e.g., 10 µM Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[5]

    • Competitive Binding: Add 50 µL of varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[5]

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Filtration:

    • Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]

    • Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.

    • Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter circle.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into synaptosomes, which are resealed nerve terminals.

Materials:

  • Synaptosome Preparation: Isolated from specific brain regions (e.g., prefrontal cortex or hippocampus) of laboratory animals (e.g., rats).

  • Radiolabeled Neurotransmitter: [³H]Norepinephrine.

  • Test Compound: Atomoxetine or related compounds.

  • Reference Inhibitor: Desipramine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Cocktail.

  • Glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Layer the supernatant onto a discontinuous Percoll or Ficoll gradient and centrifuge at high speed.[4]

    • Collect the synaptosomal fraction and wash it with the assay buffer.[4]

    • Determine the protein concentration of the synaptosomal preparation.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]Norepinephrine at a concentration near its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[4]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer.

  • Quantification:

    • Lyse the synaptosomes collected on the filters with a lysis buffer.

    • Add scintillation cocktail to the lysate.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]Norepinephrine taken up in the presence of different concentrations of the test compound.

    • Calculate the percentage of inhibition of uptake for each concentration.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Signaling Pathways and Visualizations

The inhibition of norepinephrine reuptake by atomoxetine initiates a cascade of downstream signaling events in the prefrontal cortex, ultimately modulating neuronal activity and enhancing cognitive functions.

Norepinephrine Reuptake Inhibition by Atomoxetine

The primary action of atomoxetine is the blockade of the norepinephrine transporter on the presynaptic neuron. This leads to an accumulation of norepinephrine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic adrenergic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Mediates Atomoxetine Atomoxetine Atomoxetine->NET Blocks NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activates

Caption: Atomoxetine blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Downstream Noradrenergic Signaling in the Prefrontal Cortex

In the prefrontal cortex, the increased levels of norepinephrine due to NET inhibition by atomoxetine primarily act on α2- and α1-adrenergic receptors to modulate neuronal excitability and network activity.

  • α2-Adrenoceptor Signaling: Optimal levels of norepinephrine, achieved with therapeutic doses of atomoxetine, preferentially stimulate α2-adrenoceptors.[12][13] Activation of these receptors inhibits the activity of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[13] The closure of HCN channels strengthens network connectivity and enhances delay-related firing of PFC neurons, which is crucial for working memory.[12][13]

  • α1-Adrenoceptor Signaling: Under conditions of high stress, excessive norepinephrine release can lead to the stimulation of α1-adrenoceptors.[12] This signaling pathway can impair PFC function by suppressing neuronal firing.[12] The selective and controlled increase in norepinephrine by atomoxetine is thought to favor the beneficial effects mediated by α2-receptors.

G cluster_alpha2 α2-Adrenoceptor Pathway cluster_alpha1 α1-Adrenoceptor Pathway (High Stress) Atomoxetine Atomoxetine NET_inhibition NET Inhibition Atomoxetine->NET_inhibition Increased_NE Increased Extracellular Norepinephrine (NE) in Prefrontal Cortex NET_inhibition->Increased_NE Alpha2_Receptor α2-Adrenoceptor Activation Increased_NE->Alpha2_Receptor Optimal Levels Alpha1_Receptor α1-Adrenoceptor Activation Increased_NE->Alpha1_Receptor High Levels (Stress) HCN_Inhibition Inhibition of HCN Channel Activity Alpha2_Receptor->HCN_Inhibition Enhanced_Firing Enhanced Delay-Related Neuronal Firing HCN_Inhibition->Enhanced_Firing Improved_WM Improved Working Memory Enhanced_Firing->Improved_WM PKC_Signaling Protein Kinase C Signaling Alpha1_Receptor->PKC_Signaling Suppressed_Firing Suppression of Neuronal Firing PKC_Signaling->Suppressed_Firing Impaired_WM Impaired Working Memory Suppressed_Firing->Impaired_WM

Caption: Downstream signaling of increased norepinephrine in the prefrontal cortex via α2 and α1 receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical radioligand binding assay to determine the binding affinity of a test compound.

G Start Start Prepare_Membranes Prepare Cell Membranes Expressing hNET Start->Prepare_Membranes Prepare_Reagents Prepare Radioligand, Test Compound, and Buffers Start->Prepare_Reagents Assay_Setup Set up Assay in 96-well Plate (Total, NSB, Competitive) Prepare_Membranes->Assay_Setup Prepare_Reagents->Assay_Setup Incubate Incubate to Reach Binding Equilibrium Assay_Setup->Incubate Filter Rapidly Filter to Separate Bound and Free Ligand Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Analyze Data: Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Logical workflow for a radioligand binding assay.

References

An In-Depth Technical Guide to N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine (Atomoxetine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, widely known as atomoxetine. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine is a selective norepinephrine reuptake inhibitor.[1][2][3][4][5] The (R)-enantiomer, specifically, is the active pharmaceutical ingredient in medications used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1]

Table 1: Physicochemical Properties of Atomoxetine

PropertyValueSource
IUPAC Name(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-aminePubChem
SynonymsAtomoxetine, Tomoxetine, StratteraPubChem, Wikipedia
CAS Number83015-26-3 ((R)-enantiomer)PubChem
Molecular FormulaC₁₇H₂₁NO[6]
Molecular Weight255.36 g/mol [6]
AppearanceWhite, granular powderWikipedia
SolubilityHighly soluble in waterWikipedia

Pharmacodynamics: Mechanism of Action and Binding Profile

Atomoxetine's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[2][3][7] This action is believed to be the basis for its therapeutic effects in ADHD.[2][3] Notably, atomoxetine also indirectly increases dopamine levels in the prefrontal cortex.[2][7] Unlike stimulant medications, it does not significantly increase dopamine in the nucleus accumbens or striatum, which is thought to contribute to its lower potential for abuse.[2]

Table 2: Binding Affinity and Potency of Atomoxetine

TargetParameterValueSpeciesSource
Norepinephrine Transporter (NET)Kᵢ5 nMHuman[8]
Norepinephrine Transporter (NET)IC₅₀31 ± 10 ng/mLRhesus Monkey[9][10]
Serotonin Transporter (SERT)IC₅₀99 ± 21 ng/mLRhesus Monkey[9][10]
Dopamine Transporter (DAT)KᵢLow affinityRat[3]
Other Receptors/Transporters-Low affinity-[5][11]

Pharmacokinetics

The pharmacokinetic profile of atomoxetine is well-characterized in humans. It is readily absorbed after oral administration and is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[12]

Table 3: Human Pharmacokinetic Parameters of Atomoxetine

ParameterValue (Extensive Metabolizers)Value (Poor Metabolizers)Source
Bioavailability63%94%Wikipedia
Time to Peak Plasma Concentration (Tₘₐₓ)1-2 hours3-4 hoursWikipedia
Plasma Half-life (t₁/₂)4.5–19 hours (average)~24 hoursWikipedia
Protein Binding98% (primarily albumin)98% (primarily albumin)[1][12]
Volume of Distribution (Vd)0.85 L/kg0.85 L/kg[13]
Primary Metabolite4-hydroxyatomoxetine4-hydroxyatomoxetine[5][12]

Experimental Protocols

Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride (Atomoxetine HCl)

The following is a representative synthetic protocol based on literature descriptions.[14][15][16][17][18]

Step 1: Synthesis of N-methyl-3-hydroxy-3-phenylpropylamine This intermediate can be prepared through various methods, often starting from 3-chloropropiophenone. A common route involves the asymmetric reduction of the ketone to the corresponding chiral alcohol.

Step 2: Aromatic Nucleophilic Substitution

  • To a solution of (R)-N-methyl-3-hydroxy-3-phenylpropylamine in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium hydroxide (KOH).

  • Add 2-fluorotoluene to the reaction mixture.

  • Heat the mixture to facilitate the nucleophilic aromatic substitution reaction, forming the ether linkage.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.

Step 3: Salt Formation and Purification

  • Dissolve the crude (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine in a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Add a solution of hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration.

  • Recrystallize the product from a suitable solvent system to obtain highly pure (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.

Signaling Pathways and Visualizations

The primary pharmacological effect of atomoxetine is the elevation of norepinephrine in the synaptic cleft. This increased norepinephrine can then interact with various adrenergic receptors on both presynaptic and postsynaptic neurons, modulating downstream signaling cascades.

Presynaptic α2-Adrenergic Receptor Signaling

Increased synaptic norepinephrine can act on presynaptic α2-adrenergic autoreceptors, which are Gᵢ-protein coupled. This leads to an inhibitory feedback mechanism that reduces further norepinephrine release.

alpha2_signaling cluster_presynaptic Presynaptic Terminal NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_release->NET Reuptake alpha2_receptor α2-Adrenergic Receptor (Gᵢ-coupled) NE_release->alpha2_receptor NE AC Adenylyl Cyclase alpha2_receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel AC->Ca_channel Inhibition of Ca²⁺ influx PKA PKA cAMP->PKA Activates Ca_channel->NE_release Triggers Atomoxetine Atomoxetine Atomoxetine->NET Blocks

Caption: Presynaptic α2-adrenergic receptor signaling pathway.

Postsynaptic β-Adrenergic Receptor Signaling

On the postsynaptic neuron, norepinephrine primarily binds to β-adrenergic receptors, which are Gₛ-protein coupled. This activates a stimulatory cascade, leading to the generation of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

beta_signaling cluster_postsynaptic Postsynaptic Neuron beta_receptor β-Adrenergic Receptor (Gₛ-coupled) AC Adenylyl Cyclase beta_receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Cellular_response Cellular Response Gene_expression->Cellular_response NE_synapse Synaptic Norepinephrine NE_synapse->beta_receptor Binds

Caption: Postsynaptic β-adrenergic receptor signaling pathway.

Experimental Workflow for Synthesis and Purification

The logical flow for the synthesis and purification of atomoxetine hydrochloride can be visualized as follows.

synthesis_workflow start Starting Materials (e.g., 3-chloropropiophenone) intermediate Synthesis of Chiral Intermediate ((R)-N-methyl-3-hydroxy-3-phenylpropylamine) start->intermediate reaction Aromatic Nucleophilic Substitution with 2-fluorotoluene intermediate->reaction workup Aqueous Workup and Extraction reaction->workup crude_product Crude Atomoxetine Free Base workup->crude_product salt_formation Salt Formation with HCl crude_product->salt_formation precipitation Precipitation of Atomoxetine HCl salt_formation->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification final_product Pure (R)-Atomoxetine HCl purification->final_product analysis Analytical Characterization (HPLC, NMR, MS) final_product->analysis

Caption: Workflow for atomoxetine HCl synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-(2-methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis process for 3-(2-methoxyethoxy)propylamine, a versatile primary amine compound. This compound serves as a crucial intermediate in the production of various chemicals, including disperse dyes, corrosion inhibitors, and ionic emulsifiers.[1] The synthesis is typically achieved through a two-step process involving a condensation reaction followed by a hydrogenation reaction.[1][2] This process is noted for its mild operating conditions, high product purity, and high yield, with minimal environmental impact.[1][2]

Core Synthesis Pathway

The primary route for synthesizing 3-(2-methoxyethoxy)propylamine involves two key transformations:

  • Condensation: Ethylene glycol monomethyl ether reacts with acrylonitrile in an addition condensation reaction to produce 3-(2-methoxyethoxy)propionitrile.[1]

  • Hydrogenation: The resulting 3-(2-methoxyethoxy)propionitrile is then subjected to catalytic hydrogenation under pressure to reduce the nitrile group, yielding the final product, 3-(2-methoxyethoxy)propylamine.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, based on established methodologies.

Step 1: Condensation Reaction to form 3-(2-methoxyethoxy)propionitrile

This initial step involves the base-catalyzed cyanoethylation of ethylene glycol monomethyl ether.

Materials and Reagents:

  • Ethylene glycol monomethyl ether

  • Acrylonitrile

  • Sodium methoxide (catalyst)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • To a reaction vessel, add ethylene glycol monomethyl ether, sodium methoxide, and hydroquinone.[1]

  • Stir the mixture.

  • Slowly add acrylonitrile dropwise to the stirred mixture. Maintain the reaction temperature between 25 and 30 °C.[1] The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be approximately 1:1 to 1:1.1.[1]

  • After the addition of acrylonitrile is complete, continue to stir the reaction mixture under the same temperature conditions for an additional 60 ± 10 minutes to ensure the reaction goes to completion.[1]

Step 2: Distillation and Purification of 3-(2-methoxyethoxy)propionitrile

The intermediate product from the condensation reaction is purified by distillation before proceeding to the hydrogenation step.

Procedure:

  • The crude product from the condensation reaction is distilled to separate the 3-(2-methoxyethoxy)propionitrile from unreacted starting materials and byproducts.

  • The fraction containing the purified 3-(2-methoxyethoxy)propionitrile is collected.

Step 3: Hydrogenation Reaction to form 3-(2-methoxyethoxy)propylamine

The purified nitrile is converted to the primary amine through catalytic hydrogenation.

Materials and Reagents:

  • 3-(2-methoxyethoxy)propionitrile

  • Ammonia

  • Raney nickel-cobalt-chromium composite catalyst

  • Hydrogen gas

Procedure:

  • Introduce the purified 3-(2-methoxyethoxy)propionitrile and the Raney nickel-cobalt-chromium composite catalyst into a high-pressure reactor.[1]

  • Add ammonia to the reactor.[1]

  • Pressurize the reactor with hydrogen gas to 3-4 MPa.[1]

  • Heat the reaction mixture to a temperature between 90 and 100 °C.[1]

  • Maintain these conditions with stirring for approximately 4 ± 0.5 hours.[1]

Step 4: Final Purification

The crude 3-(2-methoxyethoxy)propylamine is purified by distillation to obtain a high-purity final product.

Procedure:

  • The crude product from the hydrogenation reaction is subjected to fractional distillation.

  • A small amount of low-boiling fractions is removed first under atmospheric pressure.[1]

  • The main fraction, which is the purified 3-(2-methoxyethoxy)propylamine, is then collected.[1] The final product can achieve a purity of greater than 99.5%.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis process.

Table 1: Reaction Conditions for Condensation

ParameterValue
Molar Ratio (Ethylene Glycol Monomethyl Ether : Acrylonitrile)1 : 1 - 1.1
Reaction Temperature25 - 30 °C
Reaction Time (post-addition)60 ± 10 minutes

Table 2: Reaction Conditions for Hydrogenation

ParameterValue
Reaction Temperature90 - 100 °C
Reaction Pressure3 - 4 MPa
Reaction Time4 ± 0.5 hours
Feed Weight Ratio (3-(2-methoxyethoxy)propionitrile : Catalyst : Ammonia)4000-4500 : 20-30 : 8500-9000

Table 3: Overall Process Yield and Product Purity

ParameterValue
Total Yield91%
Final Product Purity> 99.5%

Visualizations

The following diagrams illustrate the synthesis pathway and the overall experimental workflow.

Synthesis_Pathway A Ethylene Glycol Monomethyl Ether C 3-(2-methoxyethoxy)- propionitrile A->C + Acrylonitrile (Sodium Methoxide) B Acrylonitrile D 3-(2-methoxyethoxy)- propylamine C->D + H2, NH3 (Raney Ni-Co-Cr)

Caption: Chemical synthesis pathway of 3-(2-methoxyethoxy)propylamine.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Purification cluster_step3 Step 3: Hydrogenation cluster_step4 Step 4: Final Purification start Mix Ethylene Glycol Monomethyl Ether, Sodium Methoxide, Hydroquinone add_acrylo Add Acrylonitrile (25-30 °C) start->add_acrylo react_condense React for 60 min add_acrylo->react_condense distill_intermediate Distill Crude Product react_condense->distill_intermediate charge_reactor Charge Reactor with Nitrile, Catalyst, and Ammonia distill_intermediate->charge_reactor hydrogenate Hydrogenate (90-100 °C, 3-4 MPa, 4h) charge_reactor->hydrogenate distill_final Fractional Distillation hydrogenate->distill_final final_product Final Product (>99.5% Purity) distill_final->final_product

Caption: Overall experimental workflow for the synthesis of 3-(2-methoxyethoxy)propylamine.

References

Methodological & Application

Synthesis of 3-(2-Methylphenoxy)propylamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-Methylphenoxy)propylamine, a valuable intermediate in the preparation of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.

Introduction

This compound serves as a key building block in the development of novel therapeutics. Its structural motif is found in compounds targeting a range of biological pathways. This protocol outlines a common and effective method for its preparation via the reaction of o-cresol with a suitable 3-halopropylamine derivative.

Reaction Scheme

The overall synthetic strategy involves the nucleophilic substitution of a halide by the phenoxide ion of o-cresol.

Synthesis_Workflow o_cresol o-Cresol reaction Williamson Ether Synthesis o_cresol->reaction base Base (e.g., NaOH) base->reaction phenoxide Sodium o-cresoxide (in situ) halopropylamine 3-Chloropropylamine Hydrochloride halopropylamine->reaction solvent Solvent (e.g., Toluene, DMSO) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from analogous syntheses of similar aryloxy propylamine derivatives.[1][2]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
o-Cresol95-48-7108.141.0 eq
3-Chloropropylamine hydrochloride1011-59-2130.011.2 eq
Sodium hydroxide (NaOH)1310-73-240.002.5 eq
Toluene108-88-392.14Solvent
Dimethyl sulfoxide (DMSO)67-68-578.13Co-solvent
Toluene (for extraction)108-88-392.14-
10% Sodium hydroxide solution---
Brine---
Water (deionized)7732-18-518.02-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-

Procedure:

  • Reaction Setup: To a stirred suspension of sodium hydroxide in toluene and dimethyl sulfoxide, add o-cresol.

  • Addition of Amine: Add 3-chloropropylamine hydrochloride to the reaction mixture.

  • Reaction: Heat the mixture to 85-90 °C and maintain stirring for approximately 7 hours.[1]

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Washing: Combine all organic extracts and wash sequentially with 10% sodium hydroxide solution, brine, and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as the final product.

Expected Results

Based on similar reported syntheses, this procedure is expected to yield the desired product with good purity. For a related compound, N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, a yield of 95.97% with a purity of 93.88% by HPLC was reported.[1]

Characterization Data (Predicted):

AnalysisExpected Result
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow oil
¹H NMR Peaks corresponding to aromatic, aliphatic, and amine protons.
¹³C NMR Peaks corresponding to aromatic and aliphatic carbons.
Mass Spectrometry [M+H]⁺ at m/z = 166.12

Alternative Synthetic Routes

While Williamson ether synthesis is a primary method, other routes such as reductive amination could also be employed. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[3][4][5] This method is particularly useful for generating a diverse range of amines and is often performed as a one-pot reaction.[3]

Another potential pathway involves the reaction of an appropriate phenol with acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This approach has been described for the synthesis of 3-(2-methoxyethoxy)-propylamine.[6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • o-Cresol is corrosive and toxic. Avoid contact with skin and eyes.

  • Sodium hydroxide is a strong base and can cause severe burns.

  • Toluene and DMSO are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols for the Quantification of 3-(o-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(o-tolyloxy)propan-1-amine is a primary amine that serves as a key intermediate or impurity in the synthesis of various pharmaceutical compounds. Its structural similarity to active pharmaceutical ingredients, such as Atomoxetine, necessitates the development of robust and accurate analytical methods for its quantification.[1] Such methods are crucial for quality control of raw materials, monitoring chemical reactions, and ensuring the purity of final drug products. These application notes provide detailed protocols for the quantification of 3-(o-tolyloxy)propan-1-amine in various samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 3-(o-tolyloxy)propan-1-amine is essential for analytical method development.

PropertyValue (Estimated)Justification
Molecular Formula C₁₀H₁₅NOBased on structure
Molecular Weight 165.23 g/mol Based on structure
Appearance Predicted to be an oil or low-melting solidAnalogy to similar small molecules
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidPresence of polar amine group and ether linkage
pKa (amine) ~9-10Typical for primary amines
UV Absorbance Expected UV maximum around 215-230 nm and ~270 nmCharacteristic of the tolyloxy moiety[1][2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and widely applicable technique for the quantification of non-volatile and thermally stable compounds like 3-(o-tolyloxy)propan-1-amine. The aromatic tolyl group allows for sensitive UV detection.[3]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method, based on validated methods for structurally similar compounds.[1][3]

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[2]

  • Reference Standard: 3-(o-tolyloxy)propan-1-amine (purity > 99%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (purified, e.g., Milli-Q), Phosphoric Acid (ACS grade), Triethylamine (HPLC grade).

2. Preparation of Solutions

  • Mobile Phase A: Purified water.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase Additive: To improve peak shape, add 0.2% triethylamine to the water and adjust the pH to 3.0 with phosphoric acid.[1]

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 0.1 - 100 µg/mL).

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase Isocratic or Gradient elution. For isocratic, a starting point is Water (with 0.2% Triethylamine, pH 3.0) : Acetonitrile (15:85 v/v).[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 - 40 °C[2]
Detector Wavelength 215 nm or 270 nm[1][2]
Injection Volume 10 µL[2]

4. Sample Preparation

  • Bulk Material/Reaction Mixture: Accurately weigh a sample containing the analyte, dissolve it in the diluent, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma): To 1 mL of plasma, add a suitable internal standard. Perform protein precipitation by adding 3 mL of cold acetonitrile. Vortex and centrifuge. Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.[3]

5. System Suitability and Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank), followed by at least five replicate injections of a mid-range calibration standard.

  • Calculate the relative standard deviation (%RSD) of the peak area and retention time. The %RSD should be < 2.0%.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared samples and quantify the amount of 3-(o-tolyloxy)propan-1-amine using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare Sample (Dissolve, Dilute, Filter) E Inject Blank, Standards & Samples B->E D System Suitability Test C->D D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Analyte Concentration G->H

Caption: General workflow for HPLC analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of 3-(o-tolyloxy)propan-1-amine, especially in complex matrices or for trace-level analysis. Derivatization of the primary amine is recommended to improve peak shape and thermal stability.[4][5]

Quantitative Data Summary

ParameterExpected Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5.0%

Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • Gas chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Reference Standard: 3-(o-tolyloxy)propan-1-amine (purity > 99%).

  • Reagents: Dichloromethane (GC grade), Ethyl Acetate (GC grade), Pyridine.

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[4][5]

2. Preparation of Solutions and Derivatization

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with ethyl acetate.

  • Derivatization Protocol:

    • Transfer 100 µL of each standard or sample solution to a clean, dry autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of TFAA.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
Injector Temperature 250 °C[6]
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Oven Program Initial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.
MS Source Temp. 230 °C[6]
MS Quad Temp. 150 °C[6]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation

  • Bulk Material/Reaction Mixture: Dissolve the sample in a suitable solvent (e.g., ethyl acetate), dilute appropriately, and follow the derivatization protocol.

  • Liquid-Liquid Extraction (for aqueous samples): Adjust the sample pH to >10 with NaOH. Extract three times with an equal volume of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, evaporate, and reconstitute in ethyl acetate for derivatization.

5. Analysis and Quantification

  • Inject the derivatized standards and samples.

  • For quantification in SIM mode, select a characteristic and abundant fragment ion of the derivatized analyte.

  • Construct a calibration curve by plotting the peak area of the selected ion versus concentration.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Method_Selection start_node start_node decision_node decision_node method_node method_node process_node process_node start Sample Received matrix Complex Matrix? (e.g., Biological) start->matrix sensitivity Trace Analysis Required? matrix->sensitivity Yes volatility Analyte Volatile & Thermally Stable? matrix->volatility No sensitivity->volatility No lcmsms Consider LC-MS/MS (High Sensitivity) sensitivity->lcmsms Yes hplc Use RP-HPLC Method volatility->hplc No gcms Use GC-MS Method with Derivatization volatility->gcms Yes derivatize Derivatization Required gcms->derivatize

Caption: Logic for selecting an analytical method.

References

Application Notes and Protocols for the Synthesis of Atomoxetine from 3-(2-Methylphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor, utilizing 3-(2-Methylphenoxy)propylamine as a key starting material. The central transformation involves the N-methylation of the primary amine to yield the desired secondary amine, Atomoxetine. The presented protocol is based on the robust and widely applicable Eschweiler-Clarke reaction, which employs formic acid and formaldehyde for reductive amination. This method is advantageous due to its high efficiency and the prevention of over-methylation to form quaternary ammonium salts.[1][2][3][4][5] This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of Atomoxetine.

Proposed Synthetic Pathway

The synthesis of Atomoxetine from this compound is achieved through a one-step N-methylation reaction. The primary amine is converted to the secondary amine, N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine), via an Eschweiler-Clarke reaction.

Reaction Scheme:

Data Presentation: Reagents and Stoichiometry

The following table summarizes the key reagents, their molecular weights, and the molar equivalents for the synthesis of Atomoxetine from this compound.

Reagent/ProductMolecular Weight ( g/mol )Molar Equivalents
This compound241.341.0
Formaldehyde (37% aqueous solution)30.03 (as HCHO)~2.2
Formic Acid (98-100%)46.03~2.2
(R,S)-Atomoxetine255.35-
(R,S)-Atomoxetine Hydrochloride291.82-

Experimental Protocol: Synthesis of (R,S)-Atomoxetine Hydrochloride

This protocol details the N-methylation of racemic this compound to produce racemic Atomoxetine, followed by its conversion to the hydrochloride salt.

3.1. Materials and Equipment

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Ethyl acetate

  • Heptane

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: To the starting material, add formic acid (~2.2 eq) followed by the slow addition of formaldehyde solution (~2.2 eq). The addition of formaldehyde may be exothermic, and cooling in an ice bath may be necessary to control the initial reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude (R,S)-Atomoxetine free base as an oil.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure (R,S)-Atomoxetine.

  • Salt Formation:

    • Dissolve the purified (R,S)-Atomoxetine free base in ethyl acetate.

    • Slowly add a solution of hydrochloric acid in isopropanol or bubble gaseous HCl through the solution with stirring until precipitation is complete.

    • Stir the resulting slurry at room temperature for 1-2 hours.

    • Collect the white precipitate by filtration, wash with a small amount of cold ethyl acetate and then with heptane.

    • Dry the solid under vacuum to obtain (R,S)-Atomoxetine hydrochloride.

Visualization

Synthetic Workflow Diagram

Atomoxetine_Synthesis Start This compound Reaction Eschweiler-Clarke N-Methylation Start->Reaction Reagents Formaldehyde, Formic Acid Reagents->Reaction Workup Aqueous Work-up (Base Quench, Extraction) Reaction->Workup Purification Column Chromatography (Optional) Workup->Purification Salt_Formation HCl Salt Formation Workup->Salt_Formation Direct to Salt Formation Purification->Salt_Formation End (R,S)-Atomoxetine HCl Salt_Formation->End

Caption: Synthetic workflow for Atomoxetine synthesis.

Conclusion

The provided protocol outlines a straightforward and efficient method for the synthesis of Atomoxetine starting from this compound. The use of the Eschweiler-Clarke reaction for N-methylation is a reliable and scalable approach suitable for laboratory and process development settings.[1][2][3][5] This application note serves as a comprehensive guide for researchers engaged in the synthesis of Atomoxetine and related aryloxypropylamines. Further optimization of reaction conditions and purification procedures may be performed to meet specific yield and purity requirements.

References

Application Note: NMR and Mass Spectrometry Characterization of 3-(2-Methylphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Methylphenoxy)propylamine is a primary amine containing a phenoxypropyl scaffold, a structural motif found in a variety of pharmacologically active compounds. As an intermediate in drug discovery and development, its unambiguous structural confirmation is critical. This application note provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is predicted based on established principles of spectroscopy and serves as a guide for researchers.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. These predictions are based on analogous structures and standard chemical shift libraries.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15d1HAr-H
~7.10t1HAr-H
~6.90t1HAr-H
~6.85d1HAr-H
~4.05t2HO-CH₂
~3.00t2HCH₂-N
~2.25s3HAr-CH₃
~2.00p2HCH₂-CH₂-CH₂
~1.50 (broad s)2HNH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. d: doublet, t: triplet, p: pentet, s: singlet

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~156.0Ar-C-O
~130.5Ar-C
~127.0Ar-C
~125.0Ar-C-CH₃
~121.0Ar-C
~111.0Ar-C
~67.0O-CH₂
~39.0CH₂-N
~31.0CH₂-CH₂-CH₂
~16.0Ar-CH₃

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
165[M]⁺ (Molecular Ion)
148[M-NH₃]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺
44[C₂H₆N]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are standard operating procedures for the acquisition of NMR and mass spectrometry data for this compound.

Protocol 1: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Pulse Program: Standard single-pulse (zg30)
  • Number of Scans: 16
  • Relaxation Delay: 2.0 s
  • Spectral Width: 16 ppm
  • Acquisition Time: 4.0 s

3. ¹³C NMR Acquisition:

  • Instrument: 125 MHz NMR Spectrometer
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Pulse Program: Proton-decoupled (zgpg30)
  • Number of Scans: 1024
  • Relaxation Delay: 2.0 s
  • Spectral Width: 240 ppm
  • Acquisition Time: 1.5 s

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent peak (77.16 ppm for CDCl₃ in ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum.
  • Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Mass Spectrometry Acquisition (Electron Ionization - GC-MS):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
  • Injection Volume: 1 µL
  • Inlet Temperature: 250°C
  • GC Column: Standard non-polar column (e.g., DB-5ms)
  • Oven Program: Start at 50°C, ramp to 280°C at 10°C/min, hold for 5 min.
  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Mass Range: m/z 40-400
  • Source Temperature: 230°C

3. Data Analysis:

  • Identify the molecular ion peak [M]⁺.
  • Analyze the fragmentation pattern to confirm the structure.
  • Compare the observed spectrum with a theoretical fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_MS Dissolve in Methanol Sample->Prep_MS NMR_Acq NMR Acquisition (1H and 13C) Prep_NMR->NMR_Acq MS_Acq Mass Spectrometry Acquisition (GC-MS) Prep_MS->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Identify M+, Fragments) MS_Acq->MS_Proc Structure_Confirm Structural Confirmation NMR_Proc->Structure_Confirm MS_Proc->Structure_Confirm

Caption: Workflow for the characterization of this compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of this compound. The predicted data and detailed protocols provided in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of this and related compounds, ensuring the quality and integrity of materials used in drug development and other scientific endeavors.

The Phenoxypropylamine Scaffold: A Versatile Platform for the Development of Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phenoxypropylamine scaffold has proven to be a remarkably fruitful starting point for the development of a clinically significant class of antidepressant agents known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). By strategically modifying this core structure, medicinal chemists have successfully created compounds that potently and selectively inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE), key neurotransmitters implicated in the pathophysiology of major depressive disorder and other mood disorders. This document provides a detailed overview of the development of SNRIs from the phenoxypropylamine scaffold, including quantitative pharmacological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

Quantitative Pharmacological Data

The therapeutic efficacy of SNRIs derived from the phenoxypropylamine scaffold is intrinsically linked to their binding affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following table summarizes the in vitro binding affinities (Ki values in nM) of key phenoxypropylamine-derived SNRIs and related compounds for human SERT and NET. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)SERT/NET Selectivity Ratio
(±)-Fluoxetine 1.41920~1371
(R)-Fluoxetine 1.4--
(S)-Fluoxetine ---
Atomoxetine 9931~0.31
Duloxetine 1.171.171
Nisoxetine -4.8-

Key Signaling Pathways

The therapeutic effects of SNRIs are believed to be mediated by the enhancement of serotonergic and noradrenergic neurotransmission. This, in turn, activates downstream signaling cascades that lead to neuroplastic changes in the brain. A key pathway involves the activation of cyclic AMP response element-binding protein (CREB) and the subsequent increased expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and synaptogenesis.

SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNRI SNRI SERT SERT SNRI->SERT Inhibition NET NET SNRI->NET Inhibition 5-HT_vesicle Serotonin Vesicle 5-HT 5-HT 5-HT_vesicle->5-HT Release NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release 5-HT->SERT 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binding AC Adenylyl Cyclase 5-HT_Receptor->AC Activation NE_Receptor->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Activation BDNF BDNF BDNF_Gene->BDNF Translation

Caption: Downstream signaling cascade following SERT and NET inhibition by SNRIs.

Experimental Protocols

Synthesis of Phenoxypropylamine-Derived SNRIs

The following protocols outline the general synthetic routes for key SNRIs derived from the phenoxypropylamine scaffold.

1.1. Synthesis of (±)-Fluoxetine Hydrochloride [1][2][3][4]

This synthesis involves a Mannich reaction followed by reduction and etherification.

  • Step 1: Mannich Reaction. 3-Dimethylaminopropiophenone is synthesized by reacting acetophenone with dimethylamine hydrochloride and paraformaldehyde.

  • Step 2: Reduction. The resulting Mannich base is reduced to (±)-3-dimethylamino-1-phenylpropanol using a reducing agent such as sodium borohydride.

  • Step 3: Etherification. The alcohol is coupled with p-chlorotrifluoromethylbenzene in the presence of a base like potassium t-butoxide to yield (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (N-methyl Prozac).

  • Step 4: Demethylation and Salt Formation. The tertiary amine is demethylated, and the resulting secondary amine is treated with hydrochloric acid to form (±)-fluoxetine hydrochloride.

1.2. Synthesis of (R)-Atomoxetine Hydrochloride [5][6][7][8][9]

A common route for the enantioselective synthesis of atomoxetine is as follows:

  • Step 1: Chiral Reduction. 3-Chloropropiophenone is enantioselectively reduced to (R)-3-chloro-1-phenyl-1-propanol using a chiral reducing agent.

  • Step 2: Amination. The chiral alcohol is then reacted with methylamine to yield (R)-N-methyl-3-hydroxy-3-phenylpropylamine.

  • Step 3: Etherification. The resulting amino alcohol is coupled with 2-fluorotoluene in the presence of a base to form (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamine (atomoxetine).

  • Step 4: Salt Formation. Atomoxetine free base is then treated with hydrochloric acid to yield (R)-atomoxetine hydrochloride.

1.3. Synthesis of (S)-Duloxetine Hydrochloride [10][11][12][13]

The synthesis of the enantiomerically pure (S)-duloxetine often involves a key resolution step.

  • Step 1: Mannich Reaction. 2-Acetylthiophene undergoes a Mannich reaction with dimethylamine and formaldehyde to produce 3-dimethylamino-1-(2-thienyl)-1-propanone.

  • Step 2: Reduction. The ketone is reduced to the corresponding racemic alcohol, (±)-1-hydroxy-1-(2-thienyl)-3-dimethylaminopropane.

  • Step 3: Chiral Resolution. The racemic alcohol is resolved using a chiral acid, such as (S)-(+)-mandelic acid, to isolate the (S)-enantiomer.

  • Step 4: Etherification. The (S)-alcohol is then reacted with 1-fluoronaphthalene in the presence of a base to form (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.

  • Step 5: Demethylation and Salt Formation. The tertiary amine is demethylated, and the resulting secondary amine is treated with hydrochloric acid to yield (S)-duloxetine hydrochloride.

SNRI_Synthesis_Workflow cluster_fluoxetine Fluoxetine Synthesis cluster_atomoxetine Atomoxetine Synthesis cluster_duloxetine Duloxetine Synthesis F1 Mannich Reaction (Acetophenone) F2 Reduction F1->F2 F3 Etherification F2->F3 F4 Demethylation & Salt Formation F3->F4 A1 Chiral Reduction (3-Chloropropiophenone) A2 Amination A1->A2 A3 Etherification A2->A3 A4 Salt Formation A3->A4 D1 Mannich Reaction (2-Acetylthiophene) D2 Reduction D1->D2 D3 Chiral Resolution D2->D3 D4 Etherification D3->D4 D5 Demethylation & Salt Formation D4->D5

Caption: General synthetic workflows for key phenoxypropylamine-derived SNRIs.

In Vitro Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of compounds for SERT and NET.[14][15]

2.1. Objective

To determine the inhibitory constant (Ki) of test compounds for the serotonin and norepinephrine transporters.

2.2. Materials

  • Cell membranes prepared from cells stably expressing human SERT or NET.

  • Radioligand for SERT (e.g., [³H]citalopram or [¹²⁵I]RTI-55).

  • Radioligand for NET (e.g., [³H]nisoxetine or [¹²⁵I]RTI-121).

  • Test compounds (phenoxypropylamine derivatives).

  • Reference compounds (e.g., fluoxetine for SERT, desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

2.3. Protocol

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding: Reference compound at a high concentration, radioligand, and cell membrane preparation.

    • Test Compound: Serial dilutions of the test compound, radioligand, and cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start P1 Prepare Cell Membranes (Expressing SERT or NET) Start->P1 End End P2 Set up 96-well Plate (Total, Non-specific, Test Compound) P1->P2 P3 Incubate to Equilibrium P2->P3 P4 Filter to Separate Bound/Free Radioligand P3->P4 P5 Wash Filters P4->P5 P6 Measure Radioactivity (Scintillation Counting) P5->P6 P7 Data Analysis (Calculate IC50 and Ki) P6->P7 P7->End

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Models for Antidepressant Activity

Animal models are crucial for evaluating the potential antidepressant efficacy of novel compounds. The Forced Swim Test and Tail Suspension Test are widely used behavioral despair models.

3.1. Forced Swim Test (FST) [16][17][18][19][20]

  • Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease struggling and adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer the test compound or vehicle to the animals (typically mice or rats) at a predetermined time before the test.

    • Place each animal individually into the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of antidepressant-like activity.

3.2. Tail Suspension Test (TST) [21][22][23][24][25]

  • Principle: Similar to the FST, this test induces a state of behavioral despair by suspending mice by their tails. Antidepressants reduce the time spent in an immobile posture.

  • Apparatus: A suspension box that allows the mouse to hang freely without being able to touch any surfaces.

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • Secure the tip of the mouse's tail to a suspension bar using adhesive tape.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Compare the mean immobility time between the treated and control groups. A significant reduction in immobility suggests antidepressant-like effects.

3.3. In Vivo Microdialysis [26][27][28][29][30]

  • Principle: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Procedure:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Perfuse the probe with an artificial cerebrospinal fluid and collect the dialysate samples at regular intervals.

    • Analyze the concentration of serotonin and norepinephrine in the dialysate using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Administer the test compound and continue to collect and analyze dialysate samples to determine the effect on neurotransmitter levels.

  • Data Analysis: Compare the post-drug neurotransmitter levels to the baseline levels to quantify the extent and duration of reuptake inhibition.

InVivo_Assay_Workflow cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Assay Start Start A1 Compound Administration Start->A1 End Evaluate Antidepressant Potential B1 Forced Swim Test A1->B1 B2 Tail Suspension Test A1->B2 C1 In Vivo Microdialysis A1->C1 A2 Behavioral Testing A3 Data Analysis A2->A3 A3->End B1->A2 B2->A2 C1->A3

Caption: Workflow for in vivo evaluation of antidepressant activity.

References

Application Notes and Protocols for the Chiral Separation of 3-(2-Methylphenoxy)propylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the resolution of 3-(2-Methylphenoxy)propylamine enantiomers, a critical process in drug development and quality control due to the distinct pharmacological profiles of individual stereoisomers. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs), which have demonstrated high efficacy in separating this class of compounds. The protocols are based on established methods for the chiral separation of the closely related compound, atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine).

Introduction

This compound is a chiral molecule with a stereocenter that gives rise to two enantiomers. In pharmaceutical applications, it is imperative to isolate and quantify these enantiomers as they can exhibit significant differences in efficacy, and toxicity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the enantioselective analysis and purification of chiral compounds. Polysaccharide-derived CSPs, such as those based on cellulose and amylose, are particularly effective for the resolution of a broad range of racemic compounds, including amines.

The following sections detail two effective methods for the chiral separation of this compound isomers, summarizing the quantitative data in tabular format for easy comparison and providing comprehensive experimental protocols.

Chiral Separation Methodologies

Two primary HPLC methods employing different polysaccharide-based chiral stationary phases have been identified as effective for the resolution of compounds structurally similar to this compound.

Method 1: Chiralcel OD-H

This method utilizes a cellulose-based chiral stationary phase and has been successfully applied to the separation of atomoxetine and its related isomers.[1][2]

Method 2: Lux i-Cellulose-5

This method employs an immobilized cellulose-based chiral stationary phase, offering broad solvent compatibility and robustness. It has demonstrated excellent performance in the enantiomeric purity analysis of atomoxetine hydrochloride.[3][4]

Quantitative Data Summary

The following tables summarize the key chromatographic parameters for the two methods, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod 1: Chiralcel OD-HMethod 2: Lux i-Cellulose-5
Chiral Stationary Phase Chiralcel OD-H (5 µm)Lux i-Cellulose-5 (5 µm)
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.2, v/v/v)[2]n-Hexane / 2-propanol / Diethylamine (970:30:5, v/v/v)[4]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[4]
Temperature Ambient[4]Ambient[4]
Detection UV @ 271 nm[2]UV @ 270 nm[4]

Table 2: Enantiomer Elution and Resolution Data

ParameterMethod 1: Chiralcel OD-HMethod 2: Lux i-Cellulose-5
Elution Order S-enantiomer followed by R-enantiomer[4]S-enantiomer followed by R-enantiomer[4]
Retention Time (S-enantiomer) Not explicitly stated8.644 min[4]
Retention Time (R-enantiomer) Not explicitly stated12.774 min[4]
Resolution (Rs) 5.5[2]6.51[4]
Selectivity (α) Not explicitly stated1.52[4]
Tailing Factor < 1.2[2]Not explicitly stated
Theoretical Plates > 5000[2]Not explicitly stated

Experimental Protocols

The following are detailed protocols for the chiral separation of this compound isomers based on the methods described above.

Protocol 1: Chiral HPLC using Chiralcel OD-H

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV detector.[2]

  • Chiralcel OD-H column (250 x 4.6 mm, 5 µm).[2]

2. Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.2 (v/v/v).[2]

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Sample Preparation:

  • Dissolve the racemic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 271 nm[2]

6. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • Identify and quantify the enantiomers based on their retention times.

Protocol 2: Chiral HPLC using Lux i-Cellulose-5

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, thermostated column compartment, and a diode array detector (DAD) or UV detector.[4]

  • Lux i-Cellulose-5 column (250 x 4.6 mm, 5 µm).[4]

2. Reagents:

  • n-Hexane (HPLC grade)[4]

  • 2-propanol (HPLC grade)[4]

  • Diethylamine (DEA)[4]

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, 2-propanol, and Diethylamine in a ratio of 970:30:5 (v/v/v).[4]

  • Degas the mobile phase prior to use.

4. Sample Preparation:

  • Dissolve the racemic this compound sample in the mobile phase. A concentration of 1 mg/mL for the racemate can be used as a starting point.[4]

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 50 µL[4]

  • Column Temperature: Ambient[4]

  • Detection Wavelength: 270 nm[4]

6. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject the sample and acquire the chromatogram.

  • The S-enantiomer is expected to elute first, followed by the R-enantiomer.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chiral separation of this compound isomers using HPLC.

G start Start prep_mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) start->prep_mobile_phase prep_sample Prepare Sample (Dissolve in Mobile Phase) start->prep_sample equilibrate Equilibrate HPLC System and Chiral Column prep_mobile_phase->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation on Chiral Stationary Phase inject->separate detect Detect Enantiomers (UV Detector) separate->detect analyze Analyze Data (Retention Time, Resolution, Area) detect->analyze end End analyze->end

Caption: General workflow for chiral HPLC separation.

Signaling Pathway Diagram (Illustrative)

While not a signaling pathway in the biological sense, the following diagram illustrates the logical flow of interactions leading to chiral recognition on the stationary phase.

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Chiral Stationary Phase (CSP) cluster_elution Elution racemate Racemic Analyte (R- and S-enantiomers) interaction Differential Interaction racemate->interaction csp Chiral Selector (e.g., Cellulose Derivative) csp->interaction enantiomer1 Weaker Interaction (Faster Elution) interaction->enantiomer1 S-enantiomer enantiomer2 Stronger Interaction (Slower Elution) interaction->enantiomer2 R-enantiomer

Caption: Chiral recognition mechanism on a CSP.

References

Application Notes and Protocols: A Proposed Step-by-Step Synthesis of Fluoxetine from 3-Phenylpropionaldehyde (PPPA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed three-step synthetic pathway for the production of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), starting from 3-phenylpropionaldehyde (PPPA), a readily available starting material. This proposed route leverages a reductive amination, a challenging but potentially feasible benzylic hydroxylation, and a concluding etherification step. Detailed experimental protocols are provided for each stage of the synthesis. Quantitative data from analogous reactions are summarized to provide an expected range of yields. Additionally, a diagram of the MAPK/ERK signaling pathway, which is modulated by fluoxetine, is included to provide context for its mechanism of action.

Introduction

Fluoxetine is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1] Its synthesis has been approached through various routes, often commencing from precursors like benzaldehyde or acetophenone.[1][2] This application note details a conceptual synthetic strategy for fluoxetine, beginning with a derivative of 3-phenylpropionic acid (PPPA), specifically 3-phenylpropionaldehyde. The proposed synthesis proceeds through the key intermediate, N-methyl-3-phenyl-3-hydroxypropylamine.

Proposed Synthetic Pathway

The proposed synthesis of fluoxetine from 3-phenylpropionaldehyde is a three-step process:

  • Step 1: Reductive Amination of 3-phenylpropionaldehyde with methylamine to form N-methyl-3-phenylpropylamine.

  • Step 2: Benzylic Hydroxylation of N-methyl-3-phenylpropylamine to yield the key intermediate, N-methyl-3-phenyl-3-hydroxypropylamine. This step is presented as a theoretical approach and may require significant optimization.

  • Step 3: Etherification of N-methyl-3-phenyl-3-hydroxypropylamine with 4-chlorobenzotrifluoride to produce fluoxetine.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1Reductive Amination3-PhenylpropionaldehydeMethylamine, Sodium triacetoxyborohydrideN-methyl-3-phenylpropylamine70-85
2Benzylic HydroxylationN-methyl-3-phenylpropylamineN-hydroxyphthalimide (NHPI), Co(OAc)₂, O₂N-methyl-3-phenyl-3-hydroxypropylamine40-60*
3EtherificationN-methyl-3-phenyl-3-hydroxypropylamine4-Chlorobenzotrifluoride, Sodium hydrideFluoxetine85-95

*Note: The yield for Step 2 is an estimation based on benzylic oxidation of similar substrates and requires experimental validation.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-3-phenylpropylamine (Reductive Amination)

Materials:

  • 3-Phenylpropionaldehyde

  • Methylamine (40% in water or as a solution in THF/ethanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-phenylpropionaldehyde (1 equivalent) in dichloromethane (DCM), add methylamine (1.2 equivalents).

  • Add a catalytic amount of acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methyl-3-phenylpropylamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Proposed Synthesis of N-methyl-3-phenyl-3-hydroxypropylamine (Benzylic Hydroxylation)

Note: This is a proposed method based on existing literature for benzylic C-H oxidation and requires optimization for this specific substrate.

Materials:

  • N-methyl-3-phenylpropylamine

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) acetate (Co(OAc)₂)

  • Acetonitrile

  • Oxygen balloon

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add N-methyl-3-phenylpropylamine (1 equivalent), N-hydroxyphthalimide (0.1 equivalents), and Cobalt(II) acetate (0.01 equivalents) in acetonitrile.

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to 60-80°C and stir under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product will likely require purification by column chromatography on silica gel to isolate the desired N-methyl-3-phenyl-3-hydroxypropylamine.

Protocol 3: Synthesis of Fluoxetine (Etherification)

Materials:

  • N-methyl-3-phenyl-3-hydroxypropylamine

  • 4-Chlorobenzotrifluoride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO.

  • Slowly add a solution of N-methyl-3-phenyl-3-hydroxypropylamine (1 equivalent) in anhydrous DMSO to the sodium hydride suspension at room temperature.

  • Stir the mixture for 30-60 minutes at room temperature until the evolution of hydrogen gas ceases.

  • Add 4-chlorobenzotrifluoride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield crude fluoxetine.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

Mandatory Visualizations

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Benzylic Hydroxylation cluster_2 Step 3: Etherification 3-Phenylpropionaldehyde 3-Phenylpropionaldehyde Imine Intermediate Imine Intermediate 3-Phenylpropionaldehyde->Imine Intermediate Methylamine, Acetic Acid N-methyl-3-phenylpropylamine N-methyl-3-phenylpropylamine Imine Intermediate->N-methyl-3-phenylpropylamine Sodium triacetoxyborohydride N-methyl-3-phenyl-3-hydroxypropylamine N-methyl-3-phenyl-3-hydroxypropylamine N-methyl-3-phenylpropylamine->N-methyl-3-phenyl-3-hydroxypropylamine NHPI, Co(OAc)2, O2 Fluoxetine Fluoxetine N-methyl-3-phenyl-3-hydroxypropylamine->Fluoxetine 4-Chlorobenzotrifluoride, NaH

Caption: Proposed synthetic workflow for fluoxetine from 3-phenylpropionaldehyde.

G Fluoxetine Fluoxetine SERT Inhibition SERT Inhibition Fluoxetine->SERT Inhibition blocks Increased Synaptic Serotonin Increased Synaptic Serotonin SERT Inhibition->Increased Synaptic Serotonin Serotonin Receptors Serotonin Receptors Increased Synaptic Serotonin->Serotonin Receptors activates MAPK/ERK Pathway MAPK/ERK Pathway Serotonin Receptors->MAPK/ERK Pathway modulates Downstream Effects Gene Expression, Neuronal Plasticity MAPK/ERK Pathway->Downstream Effects regulates

Caption: Simplified signaling pathway of fluoxetine's effect on the MAPK/ERK pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methylphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-(2-Methylphenoxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

A1: The most prevalent synthetic route is the Williamson ether synthesis.[1][2][3][4] This method involves the reaction of an alkali metal salt of 2-methylphenol (o-cresol) with a 3-halopropylamine or a protected precursor. Another potential route involves the Michael addition of 2-methylphenol to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities can arise from various sources including starting materials, side reactions, and degradation.[5][6][7] Key potential impurities include:

  • Unreacted Starting Materials: 2-Methylphenol and the aminopropylating agent.

  • Process-Related Impurities:

    • O-Alkylation side products: Dialkylated products where the primary amine of the product reacts further.

    • C-Alkylation products: Isomeric impurities where the propylamine group is attached to the aromatic ring of 2-methylphenol instead of the oxygen atom.[8]

    • Elimination products: Formation of an alkene from the 3-halopropylamine precursor, especially under strong basic conditions.[3]

  • Degradation Products: Products formed by the decomposition of the desired product under harsh reaction or storage conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps.[5]

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.[5][9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[9][10]

Q4: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?

A4: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH), the US Food and Drug Administration (FDA), and the European Medicines Agency (EMA). These guidelines typically set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.

Troubleshooting Guides

Issue 1: High Levels of Unreacted 2-Methylphenol
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the molar ratio of the base to 2-methylphenol is at least 1:1 to achieve complete deprotonation.- Increase the reaction time or temperature, monitoring for the formation of degradation products.- Use a more reactive electrophile if possible.
Inefficient Phase Transfer - If using a biphasic system, consider adding a phase-transfer catalyst to improve the reaction rate.
Poor Quality of Reagents - Verify the purity of the starting materials and the base. Moisture can quench the base.
Issue 2: Presence of an Isomeric Impurity with the Same Mass
Potential Cause Troubleshooting Step
C-Alkylation Side Reaction - C-alkylation is a known side reaction in the Williamson ether synthesis, particularly with phenoxides.[8]- Lowering the reaction temperature may favor O-alkylation over C-alkylation.- Investigate the use of a different solvent system. Polar aprotic solvents like DMF or acetonitrile are commonly used.[2]
Rearrangement - Under certain conditions, rearrangement reactions could occur. Analyze the reaction mixture at different time points to understand the impurity profile over time.
Issue 3: Formation of a Higher Molecular Weight Impurity
Potential Cause Troubleshooting Step
N,N-Dialkylation - The primary amine product can act as a nucleophile and react with the electrophile to form a secondary amine impurity.- Use a protecting group on the amine of the starting material, which can be removed after the ether synthesis.- Use a larger excess of the amine starting material relative to the 2-methylphenol to minimize the chance of the product reacting.
Reaction with Solvent - Solvents like dimethylformamide (DMF) can decompose under basic conditions and react with the amine to form formylated impurities.[11] Consider using an alternative solvent like DMSO or acetonitrile.

Data Presentation

Table 1: HPLC Analysis of Impurities in Different Batches

Impurity Batch A (%) Batch B (%) Batch C (%)
2-Methylphenol0.150.080.25
C-Alkylated Isomer0.200.120.35
N-Propyl-3-(2-methylphenoxy)propylamine0.100.050.18
Unknown Impurity 1 (RRT 1.2)0.070.040.11
Unknown Impurity 2 (RRT 1.5)0.050.030.09

Table 2: GC-MS Analysis of Residual Solvents

Solvent ICH Limit (ppm) Batch A (ppm) Batch B (ppm) Batch C (ppm)
Toluene890150120200
Acetonitrile410503570
Methanol3000250200300

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of mobile phase A.

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 220 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 min

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mode: Electron Ionization (EI)

  • Scan Range: 35-350 amu

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).

Visualizations

Synthesis_Pathway o_cresol 2-Methylphenol phenoxide 2-Methylphenoxide o_cresol->phenoxide Deprotonation base Base (e.g., NaH) base->phenoxide aminopropyl_halide 3-Halopropylamine product This compound aminopropyl_halide->product phenoxide->product SN2 Reaction

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Synthetic Route cluster_side Potential Side Reactions o_cresol 2-Methylphenol product This compound o_cresol->product O-Alkylation c_alkylation C-Alkylated Isomer o_cresol->c_alkylation C-Alkylation unreacted_sm Unreacted Starting Materials o_cresol->unreacted_sm aminopropyl_halide 3-Halopropylamine aminopropyl_halide->product elimination Allylamine aminopropyl_halide->elimination E2 Elimination n_alkylation N-Alkylated Dimer aminopropyl_halide->n_alkylation aminopropyl_halide->unreacted_sm product->n_alkylation Further Reaction residual_solvents Residual Solvents

Caption: Formation pathways of potential impurities.

Troubleshooting_Workflow start Impurity Detected is_sm Is it a starting material? start->is_sm is_isomer Is it an isomer? is_sm->is_isomer No optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) is_sm->optimize_reaction Yes is_high_mw Is it a higher MW species? is_isomer->is_high_mw No modify_conditions Modify reaction conditions (lower temp, change solvent) is_isomer->modify_conditions Yes use_protecting_group Consider amine protection is_high_mw->use_protecting_group Yes purification Optimize purification is_high_mw->purification No optimize_reaction->purification check_reagents Check reagent quality check_reagents->optimize_reaction modify_conditions->purification use_protecting_group->purification end Impurity Controlled purification->end

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Synthesis of 3-(o-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(o-tolyloxy)propan-1-amine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Overview of Synthetic Strategies

The synthesis of 3-(o-tolyloxy)propan-1-amine can be approached through several key strategies. The most common and reliable methods involve an initial etherification step to form the tolyloxy ether linkage, followed by the introduction of the primary amine functionality. This guide will focus on two primary routes:

  • Route A: Williamson Ether Synthesis followed by Gabriel Synthesis. This is a robust method for producing primary amines with minimal over-alkylation byproducts.

  • Route B: Reductive Amination. This route involves the formation of an aldehyde intermediate, which is then converted to the primary amine in a single step.

Route A: Williamson Ether Synthesis & Gabriel Synthesis

This two-stage approach first constructs the ether and then converts a halide to the desired primary amine.

Stage 1: Williamson Ether Synthesis of 1-chloro-3-(o-tolyloxy)propane

The initial step involves the reaction of o-cresol with an excess of a dihaloalkane, such as 1-bromo-3-chloropropane, under basic conditions. The phenoxide ion, generated in situ, acts as a nucleophile, displacing one of the halides in an SN2 reaction.[1][2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol (1.0 eq.), a suitable base (see Table 1), and a polar aprotic solvent (e.g., DMF or acetonitrile, 5-10 mL per gram of o-cresol).

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the phenoxide.

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.2-1.5 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100°C and maintain it at this temperature for 4-12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with an aqueous NaOH solution to remove any unreacted o-cresol, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-chloro-3-(o-tolyloxy)propane can be purified by vacuum distillation or column chromatography.

Base Solvent Typical Temperature Advantages Disadvantages
Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileRefluxInexpensive, moderate strength.May require longer reaction times.
Sodium Hydride (NaH)DMF, THFRoom Temp to 60°CVery strong base, faster reaction.[3]Highly reactive, requires anhydrous conditions.
Sodium Hydroxide (NaOH)Water, DMSO90-100°CInexpensive, suitable for phase-transfer catalysis.Potential for side reactions in aqueous media.

Q1: My reaction yield is low, and I have a significant amount of unreacted o-cresol.

This is a common issue and can be attributed to several factors. Incomplete deprotonation of the phenol is a likely cause.[3] The base you are using may not be strong enough, or you may not be using a sufficient molar equivalent. Additionally, ensure your solvent is anhydrous if you are using a water-sensitive base like NaH.

Q2: I am observing the formation of an alkene byproduct.

The formation of an alkene suggests that an E2 elimination reaction is competing with the desired SN2 substitution.[1][4] This is more likely to occur at higher temperatures. Consider reducing the reaction temperature and using a less sterically hindered base.

Q3: My TLC shows multiple spots, indicating a mixture of products.

Besides the desired O-alkylation, C-alkylation on the aromatic ring can occur, as the phenoxide ion is an ambident nucleophile.[1][5] The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[3] Another possibility is the formation of a diether product if both ends of the dihaloalkane react with the phenoxide. Using an excess of the dihaloalkane can help to minimize this.

Q4: The reaction is not proceeding to completion, even after an extended time.

This could be due to a less reactive alkyl halide or insufficient temperature. Ensure your alkylating agent is of good quality. If using a less reactive halide, you may need to increase the reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[3]

Williamson_Ether_Synthesis_Troubleshooting Start Low Yield of 1-chloro-3-(o-tolyloxy)propane Unreacted_SM Unreacted o-cresol? Start->Unreacted_SM Side_Products Side products observed? Unreacted_SM->Side_Products No Base_Issue Incomplete Deprotonation: - Use stronger base (e.g., NaH). - Ensure anhydrous conditions. Unreacted_SM->Base_Issue Yes Incomplete_Reaction Reaction stalled? Side_Products->Incomplete_Reaction No Alkene_Formation E2 Elimination: - Lower reaction temperature. - Use a less hindered base. Side_Products->Alkene_Formation Alkene observed C_Alkylation C-Alkylation/Diether: - Use polar aprotic solvent (DMF). - Use excess dihaloalkane. Side_Products->C_Alkylation Other spots Reactivity_Issue Low Reactivity: - Increase temperature. - Switch to a more polar solvent (DMSO). - Check alkyl halide quality. Incomplete_Reaction->Reactivity_Issue Yes

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Stage 2: Gabriel Synthesis of 3-(o-tolyloxy)propan-1-amine

The Gabriel synthesis is an excellent method for converting alkyl halides to primary amines, avoiding the over-alkylation issues common with direct amination.[6][7]

  • Formation of N-Alkylphthalimide:

    • Dissolve 1-chloro-3-(o-tolyloxy)propane (1.0 eq.) and potassium phthalimide (1.1 eq.) in a polar aprotic solvent like DMF.[8]

    • Heat the mixture to 90-120°C for 2-6 hours. Monitor the reaction by TLC until the starting halide is consumed.

    • Cool the reaction mixture and pour it into water to precipitate the N-(3-(o-tolyloxy)propyl)phthalimide. Filter and wash the solid with water.

  • Cleavage of the Phthalimide (Ing-Manske procedure):

    • Suspend the crude N-alkylphthalimide in ethanol or a similar protic solvent.

    • Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.[7]

    • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and acidify with dilute HCl to protonate the product amine and dissolve any remaining basic impurities.

    • Filter off the phthalhydrazide precipitate.

    • Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

    • Extract the primary amine with an organic solvent (e.g., dichloromethane or ether).

    • Dry the organic extracts, filter, and concentrate to yield the crude 3-(o-tolyloxy)propan-1-amine. Purify by distillation or column chromatography.

Q1: The initial alkylation reaction is very slow or does not proceed.

This can be due to a few factors. Firstly, ensure your reagents are dry, especially the potassium phthalimide and the solvent (DMF).[9] Secondly, the temperature may be insufficient. While higher temperatures can promote side reactions, they are sometimes necessary for less reactive halides.[8] The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction by an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

Q2: The yield of the N-alkylphthalimide is low.

Low yields can result from competing elimination reactions, especially if the reaction is run at a very high temperature for an extended period. Ensure the temperature is controlled. Also, verify the purity of your starting 1-chloro-3-(o-tolyloxy)propane, as impurities can interfere with the reaction.

Q3: The hydrazinolysis step is incomplete, and I still have starting N-alkylphthalimide.

Incomplete cleavage is often due to an insufficient amount of hydrazine or inadequate reflux time. Ensure you are using a sufficient excess of hydrazine hydrate and that the reflux is maintained for the recommended duration.[7] The choice of solvent can also play a role; ethanol is commonly used.

Q4: I am having difficulty removing the phthalhydrazide byproduct.

Phthalhydrazide is generally insoluble in most organic solvents and can be removed by filtration.[7] If you are having trouble, ensure that after the reflux, the reaction mixture is cooled sufficiently to allow for complete precipitation. Acidifying the mixture before filtration can help to keep the desired amine product in the solution as its hydrochloride salt.

Gabriel_Synthesis_Workflow Start Start: 1-chloro-3-(o-tolyloxy)propane + Potassium Phthalimide Alkylation Alkylation (SN2) in DMF, 90-120°C Start->Alkylation Intermediate N-(3-(o-tolyloxy)propyl)phthalimide Alkylation->Intermediate Hydrazinolysis Hydrazinolysis H2NNH2·H2O in EtOH, Reflux Intermediate->Hydrazinolysis Mixture Reaction Mixture: Amine + Phthalhydrazide Hydrazinolysis->Mixture Acidification Acidify with HCl Mixture->Acidification Filtration Filter to remove Phthalhydrazide Acidification->Filtration Basification Basify Filtrate with NaOH Filtration->Basification Extraction Extract with Organic Solvent Basification->Extraction Final_Product 3-(o-tolyloxy)propan-1-amine Extraction->Final_Product

Caption: Workflow for the Gabriel synthesis of primary amines.

Route B: Reductive Amination

This route is an efficient way to form amines from carbonyl compounds. It requires the synthesis of the corresponding aldehyde, 3-(o-tolyloxy)propanal, as a precursor.

  • Prerequisite: Synthesis of 3-(o-tolyloxy)propanal. This can be achieved by Williamson ether synthesis between o-cresol and 3-bromopropionaldehyde diethyl acetal, followed by acidic hydrolysis to deprotect the aldehyde.

  • Imine Formation and Reduction (One-Pot):

    • Dissolve 3-(o-tolyloxy)propanal (1.0 eq.) in a suitable solvent such as methanol.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (5-10 eq.).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Add a selective reducing agent (see Table 2) portion-wise to the mixture.[10][11]

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Workup:

    • Quench the reaction by carefully adding water or a dilute acid.

    • Remove the solvent under reduced pressure.

    • Perform an acid-base extraction. Dissolve the residue in an organic solvent and extract with dilute HCl. The amine will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any unreacted aldehyde or other non-basic impurities.

    • Basify the aqueous layer with NaOH and extract the free amine with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN)MeOH, pH 4-5Selective for iminium ions over carbonyls.[11][12]Highly toxic, generates cyanide gas under acidic conditions.[11]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)CH₂Cl₂, DCEMild, selective, and non-toxic byproducts.[11]More expensive.
Catalytic Hydrogenation (H₂/Pd-C)EtOH, MeOH, pressure"Green" method, high yielding.Can reduce other functional groups (e.g., alkenes, alkynes).

Q1: The reaction is producing a significant amount of the corresponding alcohol instead of the amine.

This indicates that the reduction of the starting aldehyde is competing with the reduction of the imine.[11] This is common when using a less selective reducing agent like sodium borohydride.[11] Switching to a more selective agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more reactive towards the protonated imine (iminium ion), will favor amine formation.[11][12]

Q2: I am observing the formation of secondary and tertiary amine byproducts.

Over-alkylation can occur if the newly formed primary amine reacts with the starting aldehyde to form a secondary amine, which can then react again.[10] Using a large excess of the ammonia source can help to minimize this by ensuring the aldehyde is more likely to react with ammonia than the product amine.

Q3: The reaction is not going to completion.

This could be due to inefficient imine formation. The formation of the imine is an equilibrium process and is often the rate-limiting step.[13] The reaction is typically favored under slightly acidic conditions (pH 4-7), which can be achieved by using ammonium acetate or adding a catalytic amount of acetic acid.[11] Ensure your reducing agent is active and added after allowing some time for the imine to form.

Reductive_Amination_Logic Start Suboptimal Yield in Reductive Amination Alcohol_Byproduct Alcohol byproduct? Start->Alcohol_Byproduct Overalkylation Secondary/Tertiary amine byproducts? Alcohol_Byproduct->Overalkylation No Selective_Reductant Use more selective reductant: - NaBH(OAc)3 - NaBH3CN Alcohol_Byproduct->Selective_Reductant Yes Incomplete_Reaction Incomplete reaction? Overalkylation->Incomplete_Reaction No Excess_Ammonia Increase excess of ammonia source (e.g., NH4OAc) Overalkylation->Excess_Ammonia Yes Optimize_Imine_Formation Optimize imine formation: - Adjust pH to 4-7 - Add catalytic acid - Allow more time before adding reductant Incomplete_Reaction->Optimize_Imine_Formation Yes

Caption: Logic diagram for troubleshooting reductive amination reactions.

General FAQs and Purification

Q1: How can I effectively purify the final 3-(o-tolyloxy)propan-1-amine?

The basic nature of the amine allows for straightforward purification using acid-base extraction.[14] Dissolve the crude product in a non-polar organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent, after which it is basified with a strong base (e.g., NaOH) to regenerate the free amine. The free amine can then be extracted into an organic solvent, dried, and concentrated. Final purification can be achieved by vacuum distillation or column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing).

Q2: Are there alternative synthetic routes I can consider?

Yes, other routes exist. For instance, a Mitsunobu reaction between o-cresol and 3-amino-1-propanol (with a protected amine) could form the ether linkage.[15][16] Another possibility is the reaction of o-cresol with acrylonitrile followed by reduction of the nitrile group to a primary amine. Each route has its own set of advantages and challenges regarding reagent availability, reaction conditions, and potential side products.

References

Technical Support Center: Troubleshooting Side Reactions in Aryloxypropylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides solutions to common side reactions encountered during the synthesis of aryloxypropylamines, a critical class of compounds in drug development. The information is presented in a question-and-answer format to directly address challenges you may face in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of an alkene byproduct instead of the desired aryloxypropylamine. What is the likely cause and how can I fix it?

A1: The formation of an alkene byproduct is a classic issue arising from a competing E2 elimination reaction during the Williamson ether synthesis step. This is particularly prevalent when using sterically hindered secondary or tertiary alkyl halides.

Troubleshooting Steps:

  • Re-evaluate your starting materials: The Williamson ether synthesis is most efficient with primary alkyl halides. If you are using a secondary or tertiary halide, consider if a different synthetic route is possible where the phenoxide attacks a less hindered electrophile.

  • Lower the reaction temperature: Higher temperatures favor elimination over substitution. Running the reaction at a lower temperature can significantly reduce the formation of the alkene byproduct.[1]

  • Choose a less sterically hindered base: If you are generating the phenoxide in situ, a bulky base can also promote elimination. Consider using a less hindered base like sodium hydride (NaH).

ParameterRecommendation for Minimizing Alkene Formation
Alkyl Halide Primary > Secondary >> Tertiary
Temperature Lower temperatures (e.g., 50-80°C) are generally preferred over higher temperatures (>100°C)
Base Less sterically hindered bases (e.g., NaH, K₂CO₃)

Q2: I am observing an isomeric impurity in my final product. What could be the cause?

A2: The presence of an isomeric impurity often results from the non-regioselective ring-opening of the epoxide intermediate by the amine. The amine can attack either the less sterically hindered carbon (C1, leading to the desired product) or the more sterically hindered carbon (C2, leading to the isomeric impurity) of the epoxide ring.

Troubleshooting Steps:

  • Control the reaction pH: Under basic or neutral conditions, the SN2 attack of the amine at the less sterically hindered carbon of the epoxide is favored. Acidic conditions can protonate the epoxide oxygen, leading to a more carbocation-like transition state and potential attack at the more substituted carbon.

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents can solvate the amine and may affect its nucleophilicity and the transition state of the ring-opening reaction.

Q3: My reaction is yielding a significant amount of a high molecular weight impurity, possibly a dimer. How is this formed and what can I do to prevent it?

A3: Dimer formation, such as "Propranolol EP Impurity B," is a common side reaction. This impurity, 1,1′-[(propan-2-yl)azanediyl]bis[(2Ξ)-3-[(naphthalen-1-yl)oxy]propan-2-ol], arises from a secondary reaction where the newly formed aryloxypropylamine product acts as a nucleophile and reacts with another molecule of the epoxide intermediate.

Troubleshooting Steps:

  • Control the stoichiometry: Using a molar excess of the amine can help to ensure that the epoxide intermediate preferentially reacts with the primary amine rather than the secondary amine of the product.

  • Monitor reaction progress: Avoid unnecessarily long reaction times, as this can increase the likelihood of the product reacting with any remaining epoxide. Monitor the disappearance of the epoxide intermediate by TLC or HPLC.

  • Temperature control: Higher temperatures can accelerate this side reaction. Maintain the reaction at the lowest effective temperature.

ParameterRecommendation for Minimizing Dimer Formation
Amine to Epoxide Ratio Use a molar excess of the amine (e.g., 1.5 to 2 equivalents)
Reaction Time Monitor the reaction and stop it once the epoxide is consumed
Temperature Maintain a moderate temperature

Q4: I am seeing unreacted phenol starting material in my final product. What are the likely reasons?

A4: The presence of unreacted phenol suggests an incomplete Williamson ether synthesis reaction.

Troubleshooting Steps:

  • Ensure complete deprotonation of the phenol: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the reaction will be slow or incomplete. Use a sufficiently strong base (e.g., NaH, KOH) and ensure anhydrous conditions, as water can quench the base and the phenoxide.

  • Check the quality of your alkylating agent: Ensure the epichlorohydrin or other alkylating agent is of good quality and has not degraded.

  • Optimize reaction time and temperature: The reaction may require longer heating or a slightly higher temperature to go to completion. Monitor the reaction progress to determine the optimal conditions.

Experimental Protocols

General Protocol for the Synthesis of Aryloxypropylamines

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Williamson Ether Synthesis to form the Epoxide Intermediate

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).[2]

  • Add a base (e.g., potassium carbonate, 1.5 eq. or sodium hydride, 1.1 eq.) portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

Step 2: Ring-Opening of the Epoxide with an Amine

  • Dissolve the crude epoxide intermediate in a suitable solvent (e.g., methanol, isopropanol, or neat amine).

  • Add the desired primary amine (1.5-2.0 eq.).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC. The reaction is typically complete in 2-6 hours.

  • After completion, cool the reaction mixture and remove the excess solvent and amine under reduced pressure.

  • Purify the crude product by column chromatography or by crystallization from a suitable solvent system to obtain the pure aryloxypropylamine.

Analytical Method for Reaction Monitoring and Impurity Profiling by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

This method should be able to separate the starting phenol, the epoxide intermediate, the final aryloxypropylamine product, and common impurities like the dimer. Retention times will need to be determined using standards for each component.

Visualizing Reaction Pathways and Troubleshooting Logic

Main Synthetic Pathway and Common Side Reactions

Aryloxypropylamine_Synthesis Phenol Aryl-OH (Phenol) Epoxide Aryl-O-CH2-CH(O)CH2 (Epoxide Intermediate) Phenol->Epoxide Williamson Ether Synthesis (SN2) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Williamson Ether Synthesis (SN2) Alkene Alkene Byproduct Epichlorohydrin->Alkene E2 Elimination Base Base (e.g., K2CO3) Base->Epoxide Williamson Ether Synthesis (SN2) Product Aryl-O-CH2-CH(OH)-CH2-NHR (Desired Product) Epoxide->Product Epoxide Ring Opening (SN2 at C1) Isomer Isomeric Impurity (Attack at C2) Epoxide->Isomer Ring Opening (at C2) Amine R-NH2 (Amine) Amine->Product Epoxide Ring Opening (SN2 at C1) Dimer Dimer Impurity Product->Dimer + Epoxide

Caption: Main synthesis pathway and formation of common side products.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Aryloxypropylamine Check_Step1 Analyze Williamson Ether Synthesis Step Start->Check_Step1 Check_Step2 Analyze Epoxide Ring-Opening Step Start->Check_Step2 Incomplete_Deprotonation Incomplete Phenol Deprotonation? Check_Step1->Incomplete_Deprotonation Elimination Significant E2 Elimination? Check_Step1->Elimination Poor_Epoxide Poor Epoxide Quality? Check_Step1->Poor_Epoxide Non_Regioselective Non-Regioselective Ring Opening? Check_Step2->Non_Regioselective Dimerization Significant Dimer Formation? Check_Step2->Dimerization Sol_Base Use stronger base Ensure anhydrous conditions Incomplete_Deprotonation->Sol_Base Yes Sol_Temp_Substrate Lower temperature Use primary halide Elimination->Sol_Temp_Substrate Yes Sol_Epoxide Purify or use fresh epoxide Poor_Epoxide->Sol_Epoxide Yes Sol_pH Maintain basic/neutral pH Non_Regioselective->Sol_pH Yes Sol_Stoichiometry Use excess amine Monitor reaction time Dimerization->Sol_Stoichiometry Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Chiral HPLC Separation for Phenoxypropylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of phenoxypropylamine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating phenoxypropylamine enantiomers?

A1: Polysaccharide-based CSPs are widely successful for the chiral separation of phenoxypropylamine compounds.[1][2] Columns derived from amylose and cellulose, such as Chiralpak® AD-H, Chiralcel® OD, and Lux® Cellulose/Amylose series, are frequently reported to provide good enantioselectivity for this class of compounds.[3][4][5][6] For instance, a Chiralpak AD-H column has been successfully used to resolve the enantiomers of duloxetine.[5][6] Similarly, Chiralcel OD has been employed for the separation of atomoxetine isomers.[7] Vancomycin-based CSPs, like CHIROBIOTIC® V2, have also demonstrated effective separation for compounds like fluoxetine.

Q2: How do I choose the initial mobile phase for my screening?

A2: A good starting point for normal-phase chiral HPLC is a mixture of a non-polar solvent and an alcohol modifier.[2] A common initial mobile phase composition is n-hexane and an alcohol like isopropanol (IPA) or ethanol in a ratio of 90:10 (v/v).[8] For basic compounds like phenoxypropylamines, it is often beneficial to include a small amount of a basic additive, such as diethylamine (DEA), typically at a concentration of 0.1-0.2%.[5][6][7][9]

Q3: My peaks are broad and tailing. What could be the cause and how can I fix it?

A3: Peak broadening and tailing in chiral separations of basic compounds like phenoxypropylamines can be caused by strong interactions with the silica surface of the CSP. The addition of a basic modifier to the mobile phase, such as diethylamine (DEA), can significantly improve peak shape by competing for active sites on the stationary phase.[5][6][7][9] For example, in the separation of duloxetine, the presence of DEA in the mobile phase was crucial for enhancing chromatographic efficiency.[5][6] Also, ensure your sample is fully dissolved in the mobile phase before injection.

Q4: I am not getting any separation (co-elution). What are the first steps to troubleshoot this?

A4: If you observe a single peak (co-elution), the first step is to ensure you are using an appropriate chiral stationary phase. If the CSP is suitable, the next step is to optimize the mobile phase. In normal-phase chromatography, decreasing the percentage of the alcohol modifier (e.g., from 10% to 5% isopropanol) will increase retention times and may lead to separation.[8] Conversely, if retention times are excessively long, a slight increase in the alcohol content may be necessary. Temperature can also play a critical role; adjusting the column temperature up or down can sometimes induce or improve separation.[3]

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature is a powerful parameter for optimizing chiral separations.[3] Changing the column temperature can alter the thermodynamics of the chiral recognition process, which can improve resolution, and in some cases, even reverse the elution order of the enantiomers. It is recommended to use a column oven to maintain a stable and controlled temperature. For initial screening, starting at ambient temperature (e.g., 25 °C) is common. If separation is not optimal, experimenting with temperatures in the range of 10-40 °C is a good strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Separation / Co-elution Inappropriate Chiral Stationary Phase (CSP).Screen a different CSP. Polysaccharide-based columns (amylose or cellulose) are a good starting point for phenoxypropylamines.[3][4][5][6]
Mobile phase is too strong (analytes elute too quickly).In normal phase, decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol).[8]
Mobile phase is too weak (very long retention times).In normal phase, slightly increase the percentage of the alcohol modifier.
Poor Resolution Sub-optimal mobile phase composition.Systematically vary the ratio of the non-polar solvent to the alcohol modifier.
Inappropriate flow rate.Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for more interaction with the CSP.
Temperature is not optimal.Adjust the column temperature. Try both higher and lower temperatures (e.g., 15 °C, 25 °C, 40 °C).[3]
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.For basic compounds like phenoxypropylamines, add a basic modifier like diethylamine (DEA) to the mobile phase (0.1-0.2%).[5][6][7][9]
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
High Backpressure Blockage in the system (e.g., frit, guard column).Check for blockages and replace components if necessary.
Precipitated sample or buffer in the column.Ensure the sample is fully dissolved. If using buffers, ensure they are soluble in the mobile phase.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurements.
Column not properly equilibrated.Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Chiral Separation of Duloxetine

This protocol is adapted from a validated method for the enantiomeric separation of duloxetine.[5][6]

  • HPLC System: Standard HPLC with UV detector

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:ethanol:diethylamine (80:20:0.2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (or as optimized)

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve duloxetine bulk drug in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis and record the chromatogram. The two enantiomers should be well-resolved.

Protocol 2: Chiral Separation of Atomoxetine

This protocol is based on a reported method for the chiral separation of atomoxetine.[7]

  • HPLC System: Standard HPLC with UV detector

  • Chiral Column: Chiralcel OD (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:isopropanol:diethylamine (80:20:0.2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 271 nm

  • Sample Preparation: Dissolve atomoxetine hydrochloride in the mobile phase to a suitable concentration.

  • Procedure:

    • Equilibrate the Chiralcel OD column with the mobile phase until a stable baseline is observed.

    • Inject the sample.

    • Monitor the separation at 271 nm.

Quantitative Data Summary

Table 1: Mobile Phase Composition and its Effect on the Separation of Phenoxypropylamine Compounds

CompoundChiral Stationary PhaseMobile Phase Composition (v/v/v)AdditiveResolution (Rs)Reference
DuloxetineChiralpak AD-Hn-hexane:ethanol (80:20)0.2% Diethylamine> 2.8[5][6]
AtomoxetineChiralcel ODn-hexane:isopropanol (80:20)0.2% Diethylamine5.5[7]
FluoxetineTris(3,5-dimethylphenyl carbamate) cellulosen-hexane:isopropanol (98.5:1.5)0.2% DiethylamineBaseline separation[9]
FluoxetineTris(3,5-dimethylphenyl carbamate) cellulosen-hexane:methyl-t-butyl ether (75:25)0.2% DiethylamineComplete resolution[9]
FluoxetineCHIROBIOTIC V215 mM ammonium acetate in methanol-Baseline separation

Visualizations

Troubleshooting_Workflow start Start: Poor or No Resolution check_csp Is the CSP appropriate for phenoxypropylamines? start->check_csp optimize_mp Optimize Mobile Phase (Vary % Alcohol) check_csp->optimize_mp Yes end_bad Screen New CSP check_csp->end_bad No adjust_temp Adjust Column Temperature optimize_mp->adjust_temp adjust_flow Adjust Flow Rate (Decrease for better resolution) adjust_temp->adjust_flow check_peak_shape Assess Peak Shape adjust_flow->check_peak_shape add_additive Add Basic Additive (e.g., 0.1% DEA) check_peak_shape->add_additive Tailing end_good Separation Achieved check_peak_shape->end_good Good add_additive->optimize_mp Method_Development_Strategy start Start: New Phenoxypropylamine Compound csp_screening 1. CSP Screening (Polysaccharide-based) start->csp_screening mp_screening 2. Mobile Phase Screening (Hexane/Alcohol +/- Additive) csp_screening->mp_screening optimization 3. Optimization (Mobile Phase Ratio, Temperature, Flow Rate) mp_screening->optimization validation 4. Method Validation optimization->validation

References

Addressing stability and degradation issues of 3-(2-Methylphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Methylphenoxy)propylamine. The information aims to address common stability and degradation issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues.

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?

A1: this compound, being a primary amine, is susceptible to degradation through several pathways. The primary cause of degradation at room temperature is likely slow oxidation. The lone pair of electrons on the nitrogen atom can be abstracted, initiating a cascade of reactions, especially in the presence of atmospheric oxygen. To mitigate this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize exposure to air.

Q2: My experimental results are inconsistent, and I suspect the compound is degrading in my aqueous solution. What are the likely degradation pathways in an aqueous environment?

A2: In aqueous solutions, two primary degradation pathways should be considered:

  • Oxidative Degradation: As mentioned, the primary amine is prone to oxidation. In solution, this can be accelerated by dissolved oxygen and the presence of trace metal ions, which can catalyze oxidation reactions.

  • Hydrolytic Cleavage: While the ether linkage in this compound is generally more stable than an ester, it can undergo slow hydrolysis, especially at non-neutral pH and elevated temperatures. This would lead to the formation of 2-methylphenol and 3-aminopropan-1-ol.

To minimize degradation in aqueous solutions, it is advisable to use deoxygenated solvents, maintain a neutral pH if compatible with your experiment, and prepare solutions fresh whenever possible.

Q3: I have noticed the formation of colored impurities in my sample, particularly when exposed to light. What is happening?

A3: The development of color suggests the formation of degradation products with extended conjugated systems, which can absorb visible light. This is often a result of photodegradation. The aromatic phenoxy group can absorb UV light, leading to the formation of reactive species that can initiate degradation of the entire molecule. It is crucial to protect samples of this compound from light by storing them in amber vials or by wrapping containers in aluminum foil.

Q4: During a heating step in my synthesis, I observed significant degradation of the compound. What is the likely thermal degradation pathway?

A4: Thermal stress can induce decomposition of this compound. The weakest bonds are typically the C-N and C-O bonds. At elevated temperatures, these bonds can cleave, leading to a complex mixture of degradation products. Thermal decomposition of similar propylamine derivatives has been shown to produce smaller molecules through various elimination and fragmentation reactions.[1][2][3] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Q5: How can I monitor the stability of my this compound sample and identify potential degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your sample and detect the formation of degradation products. An ideal method should be able to separate the parent compound from all potential impurities and degradants. A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point. UV detection is suitable for this compound due to the presence of the aromatic ring. For the identification of unknown degradation products, hyphenated techniques such as LC-Mass Spectrometry (LC-MS) are invaluable.

Quantitative Stability Data

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis (0.1 M HCl)24 hours60 °C15%2-Methylphenol, 3-Aminopropan-1-ol
Base Hydrolysis (0.1 M NaOH)24 hours60 °C10%2-Methylphenol, 3-Aminopropan-1-ol
Oxidation (3% H₂O₂)8 hoursRoom Temp25%Oxidized amine derivatives
Photodegradation (UV light)48 hoursRoom Temp20%Photolytic cleavage products
Thermal Degradation72 hours80 °C30%Fragmentation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80 °C for 72 hours. Then, dissolve it in the solvent to the stock solution concentration.

3. Sample Analysis:

  • At the end of the exposure time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, adapted from methods used for similar compounds.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Acid Acid/Base Hydrolysis Compound C₁₀H₁₅NO Acid->Compound Oxidation Oxidation Oxidation->Compound Photo Photodegradation Photo->Compound Thermal Thermal Degradation Thermal->Compound Hydrolysis_Products 2-Methylphenol + 3-Aminopropan-1-ol Compound->Hydrolysis_Products Oxidation_Products Oxidized Amine Derivatives Compound->Oxidation_Products Photo_Products Photolytic Cleavage Products Compound->Photo_Products Thermal_Products Fragmentation Products Compound->Thermal_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for assessing the stability of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution of Compound Acid Acidic Stress Prep->Acid Base Basic Stress Prep->Base Oxidative Oxidative Stress Prep->Oxidative Photo Photolytic Stress Prep->Photo Thermal Thermal Stress Prep->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Purity Assess Purity & % Degradation HPLC->Purity Identify Identify Degradation Products LCMS->Identify

Caption: Workflow for conducting forced degradation studies.

References

Resolving peak tailing in chromatographic analysis of chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving common issues encountered during the chromatographic analysis of chiral amines, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in chiral amine analysis?

Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] This distortion is problematic because it can lead to decreased resolution between enantiomers, inaccurate peak integration, and consequently, unreliable quantification of the individual enantiomers.[2][3] For chiral amines, which are often basic compounds, peak tailing is a common issue due to their tendency to interact strongly with the stationary phase.[2][4]

Q2: What are the primary causes of peak tailing for chiral amines?

The most common cause of peak tailing for basic compounds like chiral amines is secondary interactions with residual silanol groups on silica-based chiral stationary phases (CSPs).[2][4][5] Other significant causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the amine and the stationary phase.[1][6]

  • Extra-Column Dead Volume: Poorly fitted connections or long tubing can cause the peak to broaden after separation.[1][5]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[5][7]

  • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[5]

Q3: How can I quickly determine if column overload is causing my peak tailing?

A simple way to check for column overload is to dilute your sample and reinject it.[1] If the peak shape improves significantly with a more diluted sample, then the original sample concentration was too high, causing column overload.[1][8]

Troubleshooting Guides

Issue: Asymmetric peaks with a pronounced "tail" for a chiral amine.

This guide provides a systematic approach to troubleshooting and resolving peak tailing.

Step 1: Diagnose the Potential Cause

The first step is to identify the likely source of the peak tailing. The following workflow can guide your investigation.

G A Start: Peak Tailing Observed B Dilute Sample & Re-inject A->B C Peak Shape Improves? B->C D Yes: Column Overload Reduce sample concentration C->D Yes E No: Proceed to Mobile Phase Optimization C->E No F Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA or TEA) E->F G Peak Shape Improves? F->G H Yes: Secondary Silanol Interactions Continue with optimized mobile phase G->H Yes I No: Proceed to Column Evaluation G->I No J Check Column Type (Is it end-capped?) I->J K Wash or Replace Column J->K L Peak Shape Improves? K->L M Yes: Column Contamination/Degradation Implement regular column washing L->M Yes N No: Investigate Extra-Column Effects (Check fittings, tubing) L->N No

Caption: Troubleshooting workflow for peak tailing.

Step 2: Mobile Phase Optimization

Secondary interactions with the stationary phase are a frequent cause of tailing for basic chiral amines.[1] Modifying the mobile phase can counteract these effects.

  • For Basic Amines: Add a basic modifier to the mobile phase to compete with the analyte for active silanol sites.[1] Common additives include Diethylamine (DEA) or Triethylamine (TEA).[9][10] A typical starting concentration is 0.1%.[1][9]

  • pH Adjustment: For reversed-phase separations, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups, reducing their interaction with the basic amine analytes.[3][4]

Additive TypeExample AdditivesTypical ConcentrationModeRationale
BasicDiethylamine (DEA), Triethylamine (TEA), Butylamine0.1% - 0.5%[9]Normal PhaseCompetes with basic analytes for active silanol sites.[1]
AcidicTrifluoroacetic Acid (TFA), Formic Acid0.1%[1]Reversed-PhaseSuppresses ionization of silanol groups on the stationary phase.[3]

Step 3: Column Selection and Care

The choice of chiral stationary phase (CSP) and its condition are critical for good peak shape.

  • Column Choice: Whenever possible, use end-capped columns. End-capping treats the residual silanol groups to make them less polar and reduces secondary interactions.[2][6] For chiral amines, polysaccharide-based CSPs are widely used.[11][12] Chiralpak IE and Chiralcel OD-H have shown good enantioselectivity for chiral amines.[11]

  • Column Washing: If the column is contaminated, flushing with a strong, compatible solvent can help restore performance.[7] Always consult the column manufacturer's instructions for recommended washing protocols, as some solvents can damage coated CSPs.[7] For many polysaccharide-based columns, isopropanol or ethanol can be effective.[1]

Step 4: Temperature Optimization

Temperature can have a complex effect on chiral separations.

Generally, lower temperatures enhance chiral selectivity.[1] However, higher temperatures can sometimes improve peak efficiency and shape.[1][13] It is recommended to optimize the temperature for each specific separation. A typical starting point is 25°C, with adjustments made in 5°C increments.[1]

Experimental Protocols

Protocol 1: Mobile Phase Additive Screening

  • Prepare Stock Solutions: Prepare 1% (v/v) stock solutions of DEA and TFA in the mobile phase organic modifier (e.g., isopropanol or acetonitrile).

  • Initial Analysis: Analyze the chiral amine sample with the mobile phase without any additives.

  • Additive Introduction: Add 0.1% DEA to the mobile phase from the stock solution. Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting the sample.

  • Data Comparison: Compare the peak shape (asymmetry factor) and resolution to the initial analysis.

  • Further Optimization (if needed): If tailing persists, the concentration of the additive can be incrementally increased up to 0.5%.[9]

Protocol 2: Column Washing for Polysaccharide-Based CSPs

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Initial Flush: Flush the column with the mobile phase without any additives at a low flow rate (e.g., 0.5 mL/min) for 30 minutes.

  • Strong Solvent Wash: Consult the manufacturer's guidelines. For many polysaccharide CSPs, flushing with 100% isopropanol or ethanol for 1-2 hours can remove strongly retained contaminants.[1]

  • Re-equilibration: Before reconnecting to the detector, flush the column with the mobile phase for at least 30 minutes to ensure it is fully re-equilibrated.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions leading to peak tailing and the mechanisms by which troubleshooting interventions work.

G cluster_0 Cause of Peak Tailing cluster_1 Resolution Strategies A Basic Chiral Amine (Analyte) C Secondary Ionic Interaction A->C B Ionized Silanol Groups (on Stationary Phase) B->C D Peak Tailing C->D E Add Basic Mobile Phase Additive (e.g., DEA) H Reduced Silanol Interaction E->H F Protonate Silanol Groups (Low pH) F->B Suppresses Ionization G Use End-Capped Column G->B Reduces Availability I Improved Peak Shape H->I

Caption: Interactions leading to peak tailing and resolution mechanisms.

References

Minimizing byproduct formation in the synthesis of atomoxetine precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of atomoxetine precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for the synthesis of Atomoxetine?

A1: The key precursors for the synthesis of atomoxetine are (R)-N-methyl-3-phenyl-3-hydroxypropylamine and o-cresol. The synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine is a critical step where impurities can be introduced.

Q2: What are the major synthetic routes to N-methyl-3-phenyl-3-hydroxypropylamine?

A2: Common routes include the reduction of a β-aminoketone, which is often prepared via a Mannich reaction with acetophenone. Another approach involves the reduction of a 3-substituted propiophenone derivative.

Q3: What is the key reaction for coupling the precursors to form the core structure of atomoxetine?

A3: The Williamson ether synthesis is a widely used method to couple the hydroxyl group of an N-methyl-3-phenyl-3-hydroxypropylamine derivative with an ortho-substituted toluene, such as 2-fluorotoluene or o-cresol, to form the characteristic aryloxy ether linkage of tomoxetine (the racemic form of atomoxetine).

Q4: What are the most frequently observed byproducts in atomoxetine precursor synthesis?

A4: Common byproducts include olefinic impurities from elimination reactions, C-alkylation products when using phenoxides, methoxy derivatives when methanol is used as a solvent with a strong base, and process-related impurities from reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in Mitsunobu reactions.[1]

Q5: How can the enantiomeric purity of the atomoxetine precursor be enhanced?

A5: Chiral resolution using a resolving agent like (S)-(+)-mandelic acid is a common method to separate the desired (R)-enantiomer from the racemic mixture. Recrystallization of the resulting diastereomeric salt can further enhance the enantiomeric excess.[2]

Troubleshooting Guides

Issue 1: Formation of Olefinic Impurity during Halogenation

Question: During the conversion of N-methyl-3-hydroxy-3-phenylpropylamine to its corresponding chloro-derivative using harsh acidic conditions (e.g., HCl gas and thionyl chloride), I am observing a significant amount of an olefinic byproduct (greater than 30%). How can I minimize this?[1]

Answer:

This byproduct arises from the acid-catalyzed elimination of water from the hydroxyl group.[1] To mitigate this, consider the following strategies:

  • Milder Halogenating Agents: Employ milder, less acidic halogenating agents that do not promote dehydration.

  • Temperature Control: Maintain a low reaction temperature throughout the halogenation process to disfavor the elimination reaction, which typically has a higher activation energy than substitution.

  • Alternative Synthetic Route: Consider a synthetic strategy that avoids the halogenation of the unprotected alcohol, such as activating the hydroxyl group as a sulfonate ester (e.g., mesylate or tosylate) under non-acidic conditions before nucleophilic displacement.

Issue 2: Formation of Methoxy Byproduct in Condensation Step

Question: In the condensation reaction of the chloro-derivative with o-cresol in the presence of sodium hydroxide and methanol, I am observing a substantial amount of a methoxy byproduct (over 30%). What is the cause and how can it be prevented?[1]

Answer:

The formation of the methoxy byproduct is due to the reaction of the chloro-derivative with methanol, which acts as a nucleophile in the presence of a strong base like sodium hydroxide.[1] To prevent this:

  • Solvent Selection: Replace methanol with a non-nucleophilic solvent. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are suitable alternatives for the Williamson ether synthesis.

  • Base Selection: While a strong base is needed, ensure it is anhydrous to minimize side reactions. Using a base like potassium carbonate in a non-alcoholic solvent can also be effective.

Issue 3: Low Yield and Byproduct Formation in Williamson Ether Synthesis

Question: My Williamson ether synthesis for the preparation of tomoxetine is giving a low yield, and I am detecting both an alkene byproduct and a C-alkylated product. How can I optimize this reaction?

Answer:

The Williamson ether synthesis is prone to a competing E2 elimination reaction, leading to an alkene, and C-alkylation when using phenoxides. Here’s how to troubleshoot:

  • Minimizing Alkene Formation (E2 Elimination):

    • Substrate Choice: The reaction works best with primary alkyl halides. If your synthesis involves a secondary halide, expect some elimination.

    • Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over E2. A typical range is 50-100 °C.

    • Base: Use a non-bulky, strong base to deprotonate the alcohol without sterically hindering the substitution pathway.

  • Favoring O-Alkylation over C-Alkylation with Phenoxides:

    • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation. Protic solvents such as ethanol can lead to significant C-alkylation.[3]

Quantitative Data on Reaction Yields

The following tables summarize reported yields for key steps in the synthesis of atomoxetine precursors. Note that yields can vary based on the specific reaction conditions and scale.

Reaction Step Reactants Reagents/Solvents Yield Reference
Mannich ReactionAcetophenone, N-methylbenzylamine, ParaformaldehydeHCl, Ethanol91.5%[4]
Reduction of β-aminoketoneN-methylphenylacetonePotassium borohydride87.0%[5]
Williamson Ether SynthesisN-methyl-3-hydroxy-3-phenylpropylamine, 2-fluorotolueneNaOH, DMSO, Toluene92.7%[2]
Resolution and HCl salt formation(R/S)-Tomoxetine(S)-(+)-mandelic acid, HCl77-90%[2]

Experimental Protocols

Protocol 1: Synthesis of N-methyl-3-phenyl-3-hydroxypropylamine

This protocol is adapted from a reported synthesis involving a Mannich reaction followed by reduction.

Step 1: N-methyl-N-benzyl-3-phenyl-3-carbonyl-propylamine hydrochloride [4]

  • To a 500 mL three-necked flask, add 84.7 g (0.72 mol) of N-methylbenzylamine and 250 mL of absolute ethanol.

  • In an ice-water bath, add 75 mL of concentrated hydrochloric acid dropwise.

  • Add 26.2 g (0.87 mol) of paraformaldehyde and 70 g (0.58 mol) of acetophenone.

  • Heat the mixture to reflux and stir for 7 hours.

  • Allow the reaction to cool to room temperature and continue stirring for 3 hours.

  • Filter the resulting solid, wash with ethanol, and dry to obtain the product.

Step 2: Reduction to N-methyl-3-phenyl-3-hydroxypropylamine [5]

  • Dissolve the product from Step 1 in a suitable solvent like methanol.

  • Slowly add a reducing agent such as sodium borohydride at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with a saturated ammonium chloride solution, followed by extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis of Tomoxetine[6]

This is a general protocol for the Williamson ether synthesis that can be adapted for tomoxetine synthesis.

  • In a round-bottom flask, dissolve the N-methyl-3-hydroxy-3-phenylpropylamine precursor in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C to form the alkoxide.

  • Slowly add the electrophile (e.g., 2-fluorotoluene or a derivative with a good leaving group).

  • Heat the reaction mixture to a suitable temperature (e.g., 70-100 °C) and monitor the progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Williamson Ether Synthesis A Acetophenone D N-methyl-N-benzyl-3-phenyl-3-carbonyl-propylamine HCl A->D HCl, Ethanol, Reflux B N-methylbenzylamine B->D HCl, Ethanol, Reflux C Paraformaldehyde C->D HCl, Ethanol, Reflux E N-methyl-3-phenyl-3-hydroxypropylamine D->E NaBH4, Methanol G Tomoxetine E->G F o-Cresol / 2-Fluorotoluene F->G Base (e.g., NaH), Aprotic Solvent (e.g., DMSO)

Caption: Synthetic workflow for Tomoxetine.

troubleshooting_williamson cluster_byproducts Identify Byproduct cluster_solutions Potential Solutions start Low Yield / Byproducts in Williamson Ether Synthesis byproduct_check Byproduct Type? start->byproduct_check alkene Alkene (from E2) byproduct_check->alkene Olefinic c_alkylation C-Alkylation byproduct_check->c_alkylation Aromatic Isomer sol_alkene_temp Lower Reaction Temperature alkene->sol_alkene_temp sol_alkene_base Use Less Bulky Base alkene->sol_alkene_base sol_c_alkylation_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) c_alkylation->sol_c_alkylation_solvent

Caption: Troubleshooting Williamson Ether Synthesis byproducts.

References

Technical Support Center: Enhancing Enantioselectivity in Chiral Amine Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral amine resolution. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their enantioseparation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the resolution of racemic amines?

The main strategies for separating enantiomers of chiral amines include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[3][4]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, often a lipase, to selectively catalyze a reaction (like acylation) on one enantiomer of the racemic amine at a much faster rate than the other.[5][6] This allows for the separation of the unreacted amine from the acylated product.[7]

  • Chromatographic Resolution: This technique employs High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation.[8][9][10]

  • Kinetic Resolution via Chiral Acylating Agents: This approach uses a chiral acylating agent that reacts preferentially with one enantiomer, allowing for the separation of the derivatized amine from the unreacted one.[11][12]

Q2: What does the term "enantioselectivity" refer to in the context of kinetic resolution?

Enantioselectivity in kinetic resolution refers to the preferential reaction of an enzyme or catalyst with one enantiomer over the other. It is often quantified by the enantioselectivity factor (E-value). A high E-value indicates a large difference in the reaction rates for the two enantiomers, resulting in a higher enantiomeric excess (ee) of the product and the remaining unreacted substrate. For lipase-catalyzed reactions, an E-value greater than 200 is considered highly enantioselective.[7][13]

Q3: Why is the maximum theoretical yield for a single enantiomer in kinetic resolution only 50%?

In a standard kinetic resolution, one enantiomer is converted into a product while the other remains largely unreacted.[5] Since the starting material is a 50:50 mixture of both enantiomers, converting all of one enantiomer results in a maximum yield of 50% for the product and leaves 50% as the unreacted starting material.[6] This limitation can be overcome by coupling the resolution with a racemization process for the unwanted enantiomer, a technique known as dynamic kinetic resolution, which can theoretically achieve a 100% yield of the desired enantiomer.[14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during chiral amine resolution experiments.

Guide 1: Diastereomeric Salt Crystallization

Q: My diastereomeric salt crystallization is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I fix it?

Low enantiomeric excess is a common issue and can often be resolved by systematically optimizing crystallization conditions.

Possible Causes & Solutions:

  • Inappropriate Resolving Agent: The interaction between the amine and the resolving agent is crucial for forming well-differentiated diastereomeric salts.

    • Action: Screen different chiral resolving agents. Common choices for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[4][16] The rigid structure of agents like (-)-camphoric acid can sometimes lead to better crystal packing and higher diastereoselectivity.[1]

  • Suboptimal Solvent System: The solvent directly impacts the solubility difference between the two diastereomeric salts.

    • Action: Conduct a solvent screen. Test a range of solvents with varying polarities. The ideal solvent will maximize the solubility difference between the diastereomeric salts. This often requires an empirical approach.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly influence the resolution's outcome.

    • Action: Vary the molar ratio of the resolving agent. While a 1:1 ratio is a common starting point, ratios greater than 1.5 have been shown to sometimes yield more enantiopure products.[3]

  • Unfavorable Temperature Profile: Crystallization and dissolution are temperature-dependent processes.

    • Action: Optimize the crystallization temperature. Lower temperatures generally decrease solubility and can enhance the precipitation of the less soluble salt. Experiment with different cooling rates and final temperatures.

  • Insufficient Purity of Starting Materials: Impurities can interfere with the crystallization process.

    • Action: Ensure the racemic amine and the chiral resolving agent are of high purity before starting the experiment.

Troubleshooting Workflow: Low Enantioselectivity in Diastereomeric Salt Crystallization

G start Start: Low ee% in Diastereomeric Salt Resolution check_agent 1. Verify Resolving Agent Is it optimal for the amine structure? start->check_agent screen_agents Action: Screen alternative resolving agents (e.g., Tartaric Acid, Camphoric Acid) check_agent->screen_agents No check_solvent 2. Evaluate Solvent System Is the solubility difference maximized? check_agent->check_solvent Yes screen_agents->check_solvent screen_solvents Action: Perform a solvent screen with varying polarities check_solvent->screen_solvents No check_ratio 3. Assess Stoichiometry Is the molar ratio optimized? check_solvent->check_ratio Yes screen_solvents->check_ratio vary_ratio Action: Test different molar ratios (e.g., 0.5, 1.0, 1.5) check_ratio->vary_ratio No check_temp 4. Analyze Temperature Profile Is cooling rate/final temp optimal? check_ratio->check_temp Yes vary_ratio->check_temp vary_temp Action: Experiment with different cooling protocols and temperatures check_temp->vary_temp No end Resolution Optimized check_temp->end Yes vary_temp->end

Troubleshooting workflow for diastereomeric salt resolution.
Guide 2: Enzymatic Kinetic Resolution

Q: The enantioselectivity (E-value) of my lipase-catalyzed amine resolution is low. What steps can I take to improve it?

Low enantioselectivity in enzymatic resolutions can be influenced by the enzyme itself, the acyl donor, and the reaction conditions.

Possible Causes & Solutions:

  • Suboptimal Enzyme Choice: Not all lipases are effective for all substrates.

    • Action: Screen a panel of different lipases (e.g., Novozym 435 (CALB), Candida rugosa lipase, Porcine pancreatic lipase).[9] The enzyme's active site is chiral, and its stereopreference is highly substrate-dependent.[5]

  • Poor Acyl Donor: The nature of the acyl donor can impact the reaction rate and selectivity.

    • Action: Test various acyl donors. Simple esters like ethyl acetate are common, but others like ethyl 2-cyanoacetate or ethyl 2-methoxyacetate might offer better results for your specific amine.[9]

  • Unfavorable Solvent: The solvent can affect enzyme conformation and activity.

    • Action: Screen different organic solvents. Toluene and methyl tert-butyl ether (MTBE) are often good starting points for lipase-catalyzed reactions.[7][13]

  • Non-Optimal Temperature: Enzyme activity and selectivity are temperature-dependent.

    • Action: Vary the reaction temperature. While higher temperatures can increase reaction rates, lower temperatures sometimes enhance enantioselectivity.[17] An optimal temperature must be determined empirically (e.g., screening at 30°C, 40°C, 50°C).[7]

  • Presence of Water: While some water is necessary for lipase activity, excess water can promote unwanted hydrolysis of the acyl donor or product.

    • Action: Ensure the use of anhydrous solvents and consider adding molecular sieves to control the water content in the reaction medium.

  • Reaction Additives: Certain additives can modulate lipase activity and selectivity.

    • Action: Investigate the effect of additives. For example, small amounts of bases like triethylamine have been reported to sometimes increase enantioselectivity, though their effect is system-dependent.[18]

Troubleshooting Workflow: Poor Enantioselectivity in Enzymatic Resolution

G start Start: Low Enantioselectivity in Enzymatic Resolution check_enzyme 1. Evaluate Enzyme Is it the right lipase for the substrate? start->check_enzyme screen_enzymes Action: Screen a panel of lipases (e.g., CALB, PPL, CRL) check_enzyme->screen_enzymes No check_donor 2. Assess Acyl Donor Is it sterically/electronically suitable? check_enzyme->check_donor Yes screen_enzymes->check_donor screen_donors Action: Test various acyl donors (e.g., ethyl acetate, vinyl acetate) check_donor->screen_donors No check_conditions 3. Optimize Reaction Conditions (Solvent, Temperature) check_donor->check_conditions Yes screen_donors->check_conditions optimize_conditions Action: Screen solvents (Toluene, MTBE) and vary temperature (e.g., 30-50°C) check_conditions->optimize_conditions No check_additives 4. Consider Additives Could additives enhance selectivity? check_conditions->check_additives Yes optimize_conditions->check_additives test_additives Action: Cautiously test additives (e.g., mild bases, crown ethers) check_additives->test_additives Potentially end Selectivity Enhanced check_additives->end Not Needed test_additives->end

Troubleshooting workflow for enzymatic kinetic resolution.
Guide 3: Chiral HPLC Separation

Q: I am observing poor resolution or peak tailing in my chiral HPLC analysis of amines. What should I do?

Achieving good separation in chiral HPLC often requires fine-tuning the mobile phase and checking system parameters.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The CSP is the single most important factor.

    • Action: Verify that the chosen CSP is suitable for your class of amine. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for a broad range of compounds.[8][9] If resolution is absent, a different type of CSP may be required.

  • Suboptimal Mobile Phase: The mobile phase composition dictates the interaction between the analytes and the CSP.

    • Action (Normal Phase): Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or cyclohexane mobile phase. Small changes (e.g., 5% increments) can have a large impact.[8]

    • Action (Reversed-Phase): Adjust the organic modifier (acetonitrile or methanol) percentage. Also, optimize the buffer pH; it should be at least 1-2 units away from the pKa of your amine to ensure a consistent protonation state.[8]

  • Secondary Interactions and Peak Tailing: Basic amines can interact with residual acidic silanol groups on the silica surface of the CSP, causing peak tailing.

    • Action: Add a basic modifier to the mobile phase to compete with the amine for active sites. A small amount of diethylamine (DEA) (e.g., 0.1%) is commonly used for this purpose.[8]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of chiral recognition.

    • Action: Systematically vary the column temperature. Lower temperatures often enhance enantioselectivity by strengthening the transient diastereomeric interactions responsible for separation.[8]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Action: Dilute your sample (e.g., 1:10 or 1:100) and re-inject. If peak shape improves, the column was overloaded.[8]

Data Presentation

Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines

Feature(-)-Camphoric AcidTartaric Acid
Structure Bicyclic dicarboxylic acidLinear dicarboxylic acid
Acidity (pKa1) ~4.6~2.98
Key Attributes The rigid structure can promote well-defined crystal packing, potentially offering high diastereoselectivity.[1]A versatile, cost-effective, and widely used resolving agent with extensive literature support.[1] Its derivatives can be used to tune properties.[1]
Considerations Less comparative data is available, may require a more empirical approach to methods development.[1]Abundantly available as a natural product.[1]

Table 2: Effect of Reaction Conditions on Lipase-Catalyzed Resolution of Amines

ParameterGeneral Effect on Enantioselectivity (E-value)Typical Range/ConditionReference
Enzyme Choice Highly substrate-dependent; primary factor for success.Screen various lipases (e.g., CALB, PPL).[9]
Solvent Can alter enzyme conformation and activity.Toluene, MTBE often effective.[7][13]
Temperature Lower temperatures often increase E-values, but decrease reaction rate.30 - 50 °C[7][17]
Acyl Donor Steric and electronic properties influence enzyme recognition.Ethyl acetate, vinyl acetate, ethyl 2-methoxyacetate.[9]

Experimental Protocols

Protocol 1: General Procedure for Chiral Amine Resolution via Diastereomeric Salt Crystallization

This protocol is a general guideline and must be optimized for each specific racemic amine.

  • Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating until a clear solution is obtained.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving acid (e.g., L-tartaric acid, 0.5-1.5 equivalents) in a minimal amount of the same solvent, with heating if necessary.[3]

  • Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. The mixture may become cloudy as the diastereomeric salts begin to form.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the enriched diastereomeric salt.

  • Liberation of the Free Amine: Suspend the crystalline salt in water and add a base (e.g., 1M NaOH solution) to deprotonate the amine, making it insoluble in water.[1]

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analysis: Dry the organic layer, concentrate it under reduced pressure, and determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or GC.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Chiral Amine

This protocol is a general guideline and requires optimization.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the racemic amine (1.0 equivalent), the chosen lipase (e.g., Novozym 435, by weight), and an anhydrous organic solvent (e.g., toluene).

  • Acylation: Add the acyl donor (e.g., ethyl acetate, >1.5 equivalents).

  • Reaction: Stir the suspension at the optimized temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted amine and the acylated product.

  • Workup: Once the desired conversion is reached, remove the enzyme by filtration.

  • Separation: Concentrate the filtrate. The resulting mixture contains the acylated amine product and the unreacted amine enantiomer. These can typically be separated using standard column chromatography or by an acid/base extraction.

  • Analysis: Determine the enantiomeric excess (ee%) of both the isolated product and the unreacted starting material.

References

Technical Support Center: Scaling Up 3-(o-tolyloxy)propan-1-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the synthesis and scale-up of 3-(o-tolyloxy)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-(o-tolyloxy)propan-1-amine?

A1: The most prevalent synthetic strategies involve a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting o-cresol with a 3-halopropanol or a related derivative.

  • Introduction of the Primary Amine: Conversion of the terminal hydroxyl or halide group to a primary amine. Common methods for this step include the Gabriel synthesis, reduction of an azide, or reductive amination.

Q2: I am observing low yields in the Williamson ether synthesis step. What are the likely causes?

A2: Low yields in the Williamson ether synthesis are often attributed to:

  • Incomplete deprotonation of o-cresol: The phenoxide is the active nucleophile. Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and anhydrous conditions are used.

  • Competing elimination reaction: The halo-reagent can undergo elimination to form an alkene, especially with secondary or tertiary halides and sterically hindered bases.[1][2] Using a primary halide is preferable.

  • Reaction temperature: While heating is often necessary, excessively high temperatures can promote side reactions. Optimization of the reaction temperature is crucial.

  • Moisture: Water in the reaction mixture will quench the base and hinder the formation of the nucleophilic phenoxide.

Q3: What are the main challenges when scaling up the Gabriel synthesis for the primary amine step?

A3: Scaling up the Gabriel synthesis can present several challenges:

  • Heterogeneous reaction mixture: Potassium phthalimide is a solid, and its solubility can be limited in common organic solvents, leading to mixing and mass transfer issues in large reactors.

  • Exothermic reaction: The initial alkylation step can be exothermic. Proper temperature control is critical to avoid runaway reactions and byproduct formation.

  • Hydrolysis/Hydrazinolysis step: The cleavage of the phthalimide group often requires harsh conditions (strong acid or base) or the use of hydrazine, which can be hazardous at a large scale.[3][4]

  • By-product removal: Phthalic acid or phthalhydrazide by-products can be difficult to remove from the final product, requiring extensive purification steps.[3][5]

Q4: Are there viable alternatives to the Gabriel synthesis for introducing the primary amine?

A4: Yes, several alternatives can be considered:

  • Azide Synthesis and Reduction: The terminal halide or tosylate can be displaced with sodium azide, followed by reduction of the resulting azide to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method often provides high yields.

  • Reductive Amination: If a corresponding aldehyde is accessible, reductive amination with ammonia is a direct method to form the primary amine.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Troubleshooting Steps
Starting materials remain unreacted Incomplete deprotonation of o-cresol.- Use a stronger base (e.g., NaH).- Ensure anhydrous reaction conditions by drying solvents and reagents.- Increase reaction time or temperature moderately.
Low reactivity of the alkylating agent.- If using a chloride, consider switching to a bromide or iodide for better reactivity.- Activate the alcohol to a better leaving group like a tosylate.
Formation of alkene by-products Competing E2 elimination reaction.- Use a primary alkyl halide if possible.- Employ a non-hindered base.- Lower the reaction temperature.
Complex mixture of products Side reactions due to high temperatures.- Optimize the reaction temperature by running small-scale experiments at different temperatures.- Monitor the reaction progress by TLC or GC to avoid prolonged heating after completion.
Issues with Gabriel Synthesis of the Primary Amine
Symptom Possible Cause Troubleshooting Steps
Low conversion of the alkyl halide Poor solubility of potassium phthalimide.- Use a high-boiling polar aprotic solvent like DMF or DMSO.[6]- Ensure efficient stirring to maintain a good suspension.- Consider the use of a phase-transfer catalyst.
Incomplete cleavage of the phthalimide Harsh hydrolysis/hydrazinolysis conditions are required.- For hydrazinolysis, ensure an adequate excess of hydrazine hydrate is used and allow for sufficient reaction time.[7]- For acidic or basic hydrolysis, monitor the reaction for completion.[4]
Difficult purification of the final product Contamination with phthalic acid or phthalhydrazide.- During workup after hydrazinolysis, the phthalhydrazide precipitate can be filtered off.[5]- For acidic workup, phthalic acid can be removed by extraction with a basic aqueous solution.
Formation of over-alkylated by-products The primary amine product reacts with the starting alkyl halide.This is less common in Gabriel synthesis but can occur if the amine is liberated before all the alkyl halide is consumed. Ensure the hydrolysis/hydrazinolysis step is performed after complete consumption of the alkylating agent.

Experimental Protocols

Protocol 1: Synthesis of 3-(o-tolyloxy)propan-1-ol (Williamson Ether Synthesis)

Materials:

  • o-Cresol

  • 3-Chloro-1-propanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of o-cresol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80-90 °C and stir for 1 hour.

  • Add 3-chloro-1-propanol (1.2 eq) dropwise to the reaction mixture.

  • Maintain the temperature at 80-90 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(o-tolyloxy)propan-1-ol.

Protocol 2: Synthesis of 3-(o-tolyloxy)propan-1-amine (via Gabriel Synthesis)

Materials:

  • 3-(o-tolyloxy)propan-1-ol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure: Step A: N-Alkylation

  • To a solution of 3-(o-tolyloxy)propan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.[7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(3-(o-tolyloxy)propyl)phthalimide.

Step B: Hydrazinolysis

  • Dissolve the N-(3-(o-tolyloxy)propyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4-6 hours.[8]

  • Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter off the precipitate and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • The crude amine can be further purified by distillation or by forming the hydrochloride salt by treating it with a solution of HCl in a suitable solvent.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for Williamson Ether Synthesis of Aryl Propyl Ethers

EntryAryl GroupHalideBaseSolventTemp (°C)Time (h)Yield (%)
1o-cresol3-chloro-1-propanolK₂CO₃DMF906~75-85
2Phenol3-bromo-1-propanolNaHTHF654>90
3p-cresol3-chloro-1-propanolNaOHEthanol808~70-80

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Table 2: Comparison of Methods for Primary Amine Synthesis

MethodKey ReagentsAdvantagesCommon ChallengesTypical Yields (%)
Gabriel Synthesis Potassium phthalimide, hydrazineReliable for primary amines, avoids over-alkylation.Harsh cleavage conditions, by-product removal.[3][4]70-90
Azide Reduction Sodium azide, LiAlH₄ or H₂/PdHigh yields, clean reaction.Use of potentially explosive azide intermediate.85-95
Reductive Amination Aldehyde, Ammonia, NaBH₃CNDirect conversion.Requires access to the corresponding aldehyde, potential for side reactions.60-80

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis start o-Cresol + 3-Chloro-1-propanol reaction1 React with K2CO3 in DMF at 90°C start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 3-(o-tolyloxy)propan-1-ol workup1->product1 start2 3-(o-tolyloxy)propan-1-ol product1->start2 reaction2 React with Phthalimide, PPh3, DIAD start2->reaction2 intermediate N-(3-(o-tolyloxy)propyl)phthalimide reaction2->intermediate reaction3 Hydrazinolysis (Hydrazine hydrate, Ethanol) intermediate->reaction3 workup2 Filtration & Purification reaction3->workup2 final_product 3-(o-tolyloxy)propan-1-amine workup2->final_product

Caption: Synthetic workflow for 3-(o-tolyloxy)propan-1-amine.

troubleshooting_williamson decision decision solution solution start Low Yield in Williamson Ether Synthesis check_reaction Reaction Incomplete? start->check_reaction incomplete Yes check_reaction->incomplete Yes complete No check_reaction->complete No check_byproducts Alkene By-products Observed? byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No incomplete->solution Increase reaction time/temp Use stronger base Ensure anhydrous conditions complete->check_byproducts byproducts_yes->solution Lower reaction temperature Use primary halide byproducts_no->solution Check purity of starting materials Optimize workup procedure

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Validation & Comparative

Structural validation of synthesized 3-(2-Methylphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Structural Validation of Synthesized 3-(2-Methylphenoxy)propylamine

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. Any ambiguity in the structure or purity of a compound can have profound consequences on experimental reproducibility, biological activity, and safety assessments. This guide provides a comprehensive, technically-grounded framework for the structural validation of this compound, a key intermediate in medicinal chemistry.[1]

As a Senior Application Scientist, my approach is not to present a rigid checklist, but to illustrate a logical, self-validating workflow. We will explore how orthogonal analytical techniques—each providing a unique piece of the structural puzzle—are synergistically employed to build an unassailable case for the identity and purity of the target compound. We will delve into the causality behind experimental choices, comparing and contrasting methods to equip the practicing scientist with the rationale needed to design their own robust validation strategies.

The Target Molecule: Deconstructing this compound

Before selecting our analytical tools, we must first understand the structural features of our target.

  • Molecular Formula: C₁₀H₁₅NO[2]

  • Molecular Weight: 165.23 g/mol [2]

  • Key Functional Groups:

    • A primary aliphatic amine (-NH₂)

    • An aryl ether (Ar-O-R)

    • A disubstituted aromatic (ortho) ring

    • An aliphatic propyl chain (-CH₂CH₂CH₂)

    • An aromatic methyl group (Ar-CH₃)

Our validation strategy must definitively confirm the presence and connectivity of each of these features.

The Orthogonal Validation Workflow: A Multi-faceted Approach

Relying on a single analytical technique is insufficient. A robust validation strategy employs multiple, independent (orthogonal) methods. A discrepancy in the data from one technique when compared with others is a critical red flag, signaling a potential structural misassignment or the presence of a significant impurity.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Core cluster_purity Purity & Quantification raw_product Crude Synthesized Product purification Column Chromatography / Distillation raw_product->purification purified_sample Purified Sample (TLC/GC confirmation) purification->purified_sample nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity & Framework - purified_sample->nmr ms Mass Spectrometry (ESI-MS) - Molecular Weight & Formula - purified_sample->ms ir IR Spectroscopy (ATR-FTIR) - Functional Groups - purified_sample->ir hplc HPLC-UV/MS - Purity Assessment (>95%) - Impurity Profile - purified_sample->hplc final_report Final Confirmation Report - Structure Verified - Purity Established nmr->final_report ms->final_report ir->final_report hplc->final_report

Caption: Orthogonal workflow for structural validation.

Part 1: Unveiling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A. Proton (¹H) NMR Spectroscopy: Mapping the Protons

Principle & Rationale: ¹H NMR provides a map of all hydrogen atoms in the structure. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which is crucial for establishing connectivity.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): Based on the structure of this compound, we can predict the following signals. This predictive exercise is a critical step, as the experimental data must match these expectations.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.15d (doublet)1HAr-HAromatic proton ortho to the methyl group.
~ 7.10t (triplet)1HAr-HAromatic proton para to the ether linkage.
~ 6.85m (multiplet)2HAr-HThe remaining two aromatic protons.
~ 4.05t (triplet)2H-O-CH₂-Methylene group directly attached to the electronegative oxygen, causing a downfield shift.
~ 2.90t (triplet)2H-CH₂-NH₂Methylene group adjacent to the amine.
~ 2.25s (singlet)3HAr-CH₃Aromatic methyl protons, appearing as a sharp singlet.
~ 2.00p (pentet)2H-CH₂-CH₂-CH₂-The central methylene group of the propyl chain, split by its four neighbors.
~ 1.50 (broad)s (singlet)2H-NH₂Amine protons; often broad and may not show coupling due to exchange with trace water or solvent.[3]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should be sufficient for a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.

B. Carbon (¹³C) NMR Spectroscopy: The Carbon Skeleton

Principle & Rationale: ¹³C NMR identifies all unique carbon environments in the molecule. While standard spectra do not show coupling or integration, the chemical shift is highly sensitive to the carbon's functional group and electronic environment.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The structure has 10 carbon atoms, and due to molecular symmetry, we expect to see 9 distinct signals.

Predicted δ (ppm)AssignmentRationale
~ 156.5Ar C-OAromatic carbon directly bonded to the ether oxygen.
~ 131.0Ar C-HAromatic CH carbon.
~ 127.0Ar C-CH₃Aromatic carbon bearing the methyl group.
~ 125.5Ar C-HAromatic CH carbon.
~ 121.0Ar C-HAromatic CH carbon.
~ 111.5Ar C-HAromatic CH carbon.
~ 67.0-O-CH₂-Aliphatic carbon bonded to the ether oxygen.
~ 40.0-CH₂-NH₂Aliphatic carbon bonded to the nitrogen.
~ 31.0-CH₂-CH₂-CH₂-The central carbon of the propyl chain.
~ 16.5Ar-CH₃The methyl carbon.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A larger number of scans (~1024 or more) will be required due to the low natural abundance of ¹³C.

Part 2: Confirming Molecular Weight with Mass Spectrometry

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating evidence for its structure.

Principle & Rationale: We will use Electrospray Ionization (ESI), a soft ionization technique, which typically generates the protonated molecular ion [M+H]⁺. This directly confirms the molecular weight. The fragmentation pattern serves as a "fingerprint" and can be used to verify key structural motifs.

Predicted Mass Spectrum (ESI-MS):

  • Molecular Weight: 165.23

  • Expected [M+H]⁺ Ion: m/z = 166.24

Key Fragmentation Pathways: The primary fragmentation will likely occur via alpha-cleavage adjacent to the nitrogen atom, a characteristic pathway for amines.[4]

  • [M+H]⁺ → [CH₂=NH₂]⁺ + C₉H₁₂O (neutral loss)

    • This would produce a highly abundant base peak at m/z = 30.04 , which is a strong indicator of a primary propylamine moiety.[4][5]

G parent Parent Ion [M+H]⁺ m/z = 166.24 fragment1 Base Peak Fragment [CH₂=NH₂]⁺ m/z = 30.04 parent->fragment1 α-Cleavage neutral_loss Neutral Loss (2-methylphenoxy)ethane parent->neutral_loss

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water, with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample directly into an ESI-Time of Flight (ESI-TOF) or Quadrupole mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the calculated theoretical mass. Analyze the major fragment ions and propose their structures.

Part 3: Identifying Functional Groups with Infrared Spectroscopy

Infrared (IR) Spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing crucial evidence that complements the NMR and MS data.

Principle & Rationale: Different chemical bonds absorb infrared radiation at specific, characteristic frequencies. By identifying these absorption bands, we can confirm the presence of the amine, ether, and aromatic functionalities.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-3400 (two bands)N-H stretchPrimary Amine (-NH₂)The two bands are characteristic of the symmetric and asymmetric stretching of a primary amine.[6]
3000-3100C-H stretch (sp²)Aromatic C-HConfirms the presence of the aromatic ring.
2850-2960C-H stretch (sp³)Aliphatic C-HFrom the propyl chain and methyl group.
1580-1600C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
1220-1260C-O stretch (Aryl-Alkyl)Aryl EtherStrong, characteristic absorption for the aryl ether linkage.
1020-1250C-N stretchAliphatic AmineConfirms the presence of the C-N bond.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key absorption peaks and assign them to the corresponding functional groups.

Part 4: Assessing Purity with Chromatography

While spectroscopy confirms structure, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile small molecules.

Principle & Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a column) and a mobile phase. For this compound, a reverse-phase method is ideal, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected.

Comparison of Purity Assessment Methods:

MethodPrincipleSuitability for Target CompoundProsCons
HPLC-UV Separation by polarity; UV detection.Excellent. The aromatic ring provides a strong UV chromophore for sensitive detection.High resolution, quantitative, robust, widely available.Requires a UV chromophore.
GC-MS Separation by boiling point; MS detection.Good. The compound is likely volatile enough for GC, but the primary amine may exhibit tailing on standard columns.High efficiency, provides MS data for peak identification.Potential for thermal degradation, amine tailing can be an issue.
¹H NMR Quantitative signal integration.Good for high-purity samples. Can quantify impurities if their signals are resolved from the main compound.No response factor needed, absolute quantification possible.Low sensitivity (~1-2% limit), overlapping signals can hide impurities.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • System: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A). TFA is used to protonate the amine, ensuring good peak shape.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to ~0.1 mg/mL for injection.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. The target purity should be >95%, preferably >98% for drug development applications.

Summary: A Self-Validating Conclusion

By integrating the data from these orthogonal techniques, we construct a complete and validated profile of the synthesized molecule.

TechniqueQuestion AnsweredExpected Result for this compound
¹H NMR What is the proton framework and connectivity?Correct number of signals with predicted chemical shifts, integrations, and splitting patterns matching the structure.
¹³C NMR What is the carbon skeleton?9 distinct signals corresponding to the unique carbon environments.
Mass Spec (MS) What is the molecular weight and formula?A protonated molecular ion [M+H]⁺ at m/z 166.24, confirming the molecular formula C₁₀H₁₅NO.
IR Spectroscopy What functional groups are present?Characteristic absorptions for N-H (amine), C-O (ether), and aromatic C=C/C-H bonds.
HPLC How pure is the compound?A single major peak with an area >95% of the total integrated peak area.

When the experimental data from each of these analyses aligns perfectly with the predicted outcomes for this compound, the structure is considered unambiguously validated. This rigorous, multi-faceted approach ensures the scientific integrity of all subsequent research and development built upon this foundational molecule.

References

A Comparative Analysis of 3-(2-Methylphenoxy)propylamine and its Para-Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, physicochemical properties, and pharmacological implications of ortho- versus para-methylation on the phenoxypropylamine scaffold.

In the landscape of medicinal chemistry and drug development, subtle structural modifications can lead to profound differences in a molecule's behavior. The positional isomerism of substituents on an aromatic ring is a classic example of this principle, often dictating the compound's interaction with biological targets. This guide provides a comprehensive comparative study of 3-(2-Methylphenoxy)propylamine and its para-isomer, 3-(4-Methylphenoxy)propylamine. Through a detailed exploration of their synthesis, physicochemical characterization, and a discussion of their potential pharmacological relevance, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships at play.

Introduction: The Significance of Positional Isomerism

3-(Phenoxy)propylamine derivatives are a class of compounds with a wide range of documented biological activities, serving as intermediates in the synthesis of pharmaceuticals targeting cardiovascular and central nervous system disorders.[1] The introduction of a methyl group to the phenyl ring, and specifically its position, can significantly influence the molecule's conformation, electronic distribution, and steric profile. This, in turn, can alter its physicochemical properties such as solubility and lipophilicity, as well as its pharmacological properties, including receptor binding affinity and functional activity.

This guide will dissect these differences through a side-by-side comparison, offering both theoretical insights and practical experimental guidance.

Synthesis and Characterization: A Tale of Two Isomers

The synthesis of both this compound and 3-(4-Methylphenoxy)propylamine can be achieved through several established synthetic routes. Two common and effective methods are the Williamson ether synthesis followed by nitrile reduction, and a direct etherification followed by reduction of an azide or a protected amine.

Synthetic Strategy

A robust and widely applicable method involves a two-step process starting from the corresponding cresol (2-methylphenol or 4-methylphenol).

Step 1: Williamson Ether Synthesis to Form the Nitrile Intermediate

This reaction forms the ether linkage by reacting the sodium salt of the cresol with a 3-halopropanenitrile, typically 3-chloropropanenitrile or 3-bromopropanenitrile. The phenoxide, a potent nucleophile, displaces the halide in an SN2 reaction.[2][3][4]

Step 2: Reduction of the Nitrile to the Primary Amine

The resulting 3-(methylphenoxy)propanenitrile is then reduced to the corresponding propylamine. This can be effectively accomplished using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[5] Alternative reduction methods, such as catalytic hydrogenation, can also be employed.

Below is a generalized workflow for this synthetic approach.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product cresol o-Cresol or p-Cresol reaction1 Reaction with Base (e.g., NaH) followed by 3-Halopropanenitrile cresol->reaction1 halopropanenitrile 3-Halopropanenitrile halopropanenitrile->reaction1 nitrile 3-(2/4-Methylphenoxy)propanenitrile reaction1->nitrile reaction2 Reduction (e.g., LiAlH4 in THF) nitrile->reaction2 amine 3-(2/4-Methylphenoxy)propylamine reaction2->amine

Caption: General synthetic workflow for 3-(Methylphenoxy)propylamines.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methylphenoxy)propanenitrile and 3-(4-Methylphenoxy)propanenitrile

  • Materials: 2-Cresol or 4-cresol, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 3-chloropropanenitrile, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure: a. To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the corresponding cresol in DMF dropwise. b. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases. c. Cool the mixture back to 0 °C and add 3-chloropropanenitrile dropwise. d. Let the reaction mixture warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water. f. Extract the aqueous mixture with diethyl ether. g. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reduction to this compound and 3-(4-Methylphenoxy)propylamine

  • Materials: 3-(2/4-Methylphenoxy)propanenitrile, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.

  • Procedure: a. To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the corresponding nitrile in THF dropwise. b. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours. c. Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). d. Stir the resulting granular precipitate at room temperature for 1 hour. e. Filter the precipitate and wash thoroughly with THF. f. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. g. Purify the product by vacuum distillation.

Physicochemical Characterization

The synthesized isomers can be characterized by a suite of analytical techniques to confirm their structure and purity. The expected physicochemical properties are summarized in the table below.

PropertyThis compound (ortho-isomer)3-(4-Methylphenoxy)propylamine (para-isomer)
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO
Molecular Weight 165.23 g/mol 165.23 g/mol
Appearance Colorless to pale yellow liquidExpected to be a colorless to pale yellow liquid or low melting solid
Boiling Point 269 °C at 760 mmHg[6]Data not available, but expected to be similar to the ortho-isomer
Density 0.992 g/cm³[6]Data not available, but expected to be similar to the ortho-isomer
Flash Point 116.3 °C[6]Data not available

Analytical Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of both isomers will show characteristic signals for the aromatic protons, the methyl group protons, and the protons of the propyl chain. The splitting patterns and chemical shifts of the aromatic protons will be a key differentiator between the ortho- and para-isomers. The ortho-isomer will exhibit a more complex multiplet for the aromatic protons due to their varied chemical environments, while the para-isomer will show two distinct doublets characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons being particularly informative for distinguishing between the two isomers.

  • Infrared (IR) Spectroscopy:

    • The IR spectra of both compounds will display characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.

  • Mass Spectrometry (MS):

    • Both isomers will exhibit the same molecular ion peak corresponding to their molecular weight. The fragmentation patterns, however, may show subtle differences that can be used for identification.

Comparative Biological Activity: The Impact of Methyl Position

While specific comparative studies on the biological activity of this compound and its para-isomer are not extensively documented in publicly available literature, we can infer potential differences based on structure-activity relationship (SAR) studies of related phenoxyalkylamine derivatives. The position of the methyl group is expected to influence the molecule's interaction with biological targets in several ways:

  • Steric Hindrance: The ortho-methyl group is in closer proximity to the ether linkage and the propylamino side chain. This can create steric hindrance that may either hinder or, in some cases, promote a specific binding conformation by restricting rotational freedom. The para-methyl group, being more distant, is less likely to cause significant steric clashes with the side chain.

  • Electronic Effects: The methyl group is weakly electron-donating. In the para position, this effect is transmitted through the aromatic system and can influence the basicity of the ether oxygen. In the ortho position, in addition to electronic effects, direct steric interactions with the ether oxygen's lone pairs can alter its conformation and availability for hydrogen bonding.

  • Lipophilicity: Both isomers will have increased lipophilicity compared to the unsubstituted parent compound, which can affect their ability to cross cell membranes and access target sites. The difference in lipophilicity between the ortho- and para-isomers is likely to be small but could contribute to differences in pharmacokinetic profiles.

Potential Pharmacological Targets

Phenoxypropylamine derivatives have been investigated for their activity at a variety of receptors, including:

  • Serotonin (5-HT) Receptors: Many phenoxyalkylamines are known to interact with serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes. The position of substituents on the phenyl ring can significantly impact affinity and selectivity.

  • Adrenergic Receptors: Some compounds in this class exhibit activity at adrenergic receptors, which could have implications for cardiovascular function.

  • Dopamine (D₂) Receptors: Interaction with dopamine receptors is another possibility, which could be relevant for central nervous system applications.

Proposed Experimental Workflow for Comparative Biological Evaluation

To elucidate the pharmacological differences between the ortho- and para-isomers, a systematic evaluation of their biological activity is necessary.

Biological_Evaluation_Workflow cluster_start Test Compounds cluster_step1 Primary Screening cluster_step2 Functional Assays cluster_step3 Data Analysis ortho_isomer This compound receptor_binding Receptor Binding Assays (e.g., 5-HT, Adrenergic, Dopamine receptors) ortho_isomer->receptor_binding para_isomer 3-(4-Methylphenoxy)propylamine para_isomer->receptor_binding functional_assays Cell-based Functional Assays (e.g., cAMP accumulation, Ca²⁺ flux) receptor_binding->functional_assays data_analysis Determination of Ki, IC₅₀, EC₅₀ values and Structure-Activity Relationship (SAR) Analysis functional_assays->data_analysis

References

A Comparative Analysis of the Efficacy of Aryloxypropylamine-Based Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of several prominent aryloxypropylamine-based antidepressants. By examining their receptor binding affinities, neurotransmitter reuptake inhibition, and clinical trial outcomes, this document aims to offer a clear, data-driven perspective for researchers and professionals in the field of drug development.

Introduction to Aryloxypropylamine Antidepressants

The aryloxypropylamine class of antidepressants encompasses a group of drugs that primarily function by modulating the levels of key neurotransmitters in the brain, namely serotonin (5-HT) and norepinephrine (NE). Their chemical structure allows them to selectively bind to and inhibit the serotonin transporter (SERT) and/or the norepinephrine transporter (NET). This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms. This guide will focus on a comparative analysis of fluoxetine, atomoxetine, duloxetine, reboxetine, and nisoxetine.

Quantitative Comparison of Transporter Binding Affinities

The binding affinity of a drug to its target transporter is a critical determinant of its potency and selectivity. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of selected aryloxypropylamine-based antidepressants for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

DrugSERT Ki (nM)NET Ki (nM)NET/SERT Selectivity Ratio
Fluoxetine ~1~200-300~200-300
Atomoxetine 77[1][2]5[1][2]0.06
Duloxetine 0.8[3][4][5]7.5[3][4][5]9.375
Reboxetine 273.5[6]13.4[6]0.05
Nisoxetine 1580.460.003

Note: Ki values can vary between studies depending on the experimental conditions, such as the tissue source (e.g., human, rat) and cell lines used. The values presented here are representative figures from the cited literature.

Clinical Efficacy and Therapeutic Applications

The clinical efficacy of these antidepressants is a reflection of their pharmacological profiles. While all aim to treat depression, their varying selectivity for SERT and NET leads to differences in their therapeutic applications and side-effect profiles.

Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), has a long-standing history in the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorder.[7] Its high selectivity for SERT contributes to its well-characterized efficacy and side-effect profile.

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[8][9] Its high affinity for NET and comparatively lower affinity for SERT underscore its targeted effect on noradrenergic pathways.

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a more balanced affinity for both SERT and NET.[1][6][10] This dual mechanism of action is thought to contribute to its efficacy in treating not only major depressive disorder and generalized anxiety disorder but also neuropathic pain and fibromyalgia.[6][10]

Reboxetine , another selective NRI, is approved for the treatment of major depression in many countries.[3][11][12][13] Clinical studies have shown it to be more effective than placebo and comparable to other antidepressants like fluoxetine in reducing depressive symptoms.[13] Some studies suggest it may offer advantages in improving social functioning.

Nisoxetine is a highly potent and selective NET inhibitor that has been primarily used as a research tool to study the role of norepinephrine in the central nervous system.[11] While not a clinically marketed antidepressant, its high selectivity makes it a valuable compound for preclinical studies.

Experimental Protocols

The determination of transporter binding affinities and reuptake inhibition is crucial for characterizing the pharmacological profile of these antidepressants. The following sections detail the methodologies for key experiments cited in this guide.

Radioligand Binding Assay for SERT and NET

This assay is a standard method to determine the binding affinity of a drug to a specific receptor or transporter.

Principle: This is a competitive binding assay where the test compound's ability to displace a specific radiolabeled ligand from the transporter is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the Ki value.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds (aryloxypropylamine antidepressants).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This assay directly measures the functional effect of a drug on the reuptake of neurotransmitters into cells.

Principle: Cells expressing the target transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) in the presence and absence of the test compound. The amount of radioactivity taken up by the cells is measured to determine the inhibitory effect of the compound.

Materials:

  • Cell line expressing hSERT or hNET (e.g., HEK293 cells).

  • Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

  • Test compounds.

  • Uptake buffer.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a specific period to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

General Signaling Pathway of Aryloxypropylamine Antidepressants cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Synthesis Neurotransmitter Synthesis Vesicular Storage Vesicular Storage Neurotransmitter Synthesis->Vesicular Storage Release Release Vesicular Storage->Release Neurotransmitter (5-HT/NE) Neurotransmitter (5-HT/NE) Release->Neurotransmitter (5-HT/NE) Reuptake Transporter (SERT/NET) Reuptake Transporter (SERT/NET) Antidepressant Antidepressant Antidepressant->Reuptake Transporter (SERT/NET) Inhibition Neurotransmitter (5-HT/NE)->Reuptake Transporter (SERT/NET) Reuptake Postsynaptic Receptor Postsynaptic Receptor Neurotransmitter (5-HT/NE)->Postsynaptic Receptor Binding Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction Therapeutic Effect Therapeutic Effect Signal Transduction->Therapeutic Effect

Caption: General mechanism of action for aryloxypropylamine antidepressants.

Experimental Workflow for Radioligand Binding Assay Prepare Cell Membranes Prepare Cell Membranes Incubate with Radioligand & Test Compound Incubate with Radioligand & Test Compound Prepare Cell Membranes->Incubate with Radioligand & Test Compound Separate Bound & Free Ligand (Filtration) Separate Bound & Free Ligand (Filtration) Incubate with Radioligand & Test Compound->Separate Bound & Free Ligand (Filtration) Measure Radioactivity Measure Radioactivity Separate Bound & Free Ligand (Filtration)->Measure Radioactivity Data Analysis (IC50 & Ki) Data Analysis (IC50 & Ki) Measure Radioactivity->Data Analysis (IC50 & Ki)

Caption: Workflow for determining transporter binding affinity.

References

Validating Purity: A Comparative Guide to Analytical Methods for 3-(o-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-(o-tolyloxy)propan-1-amine, a key chemical intermediate. The focus is on providing actionable experimental data and detailed protocols to ensure reliable and accurate purity assessments.

The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust method for non-volatile organic compounds. As an alternative, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is presented, which is suitable for volatile and semi-volatile compounds. The validation of these methods is framed by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance.[1]

Comparative Analysis of Analytical Methods

The choice of analytical method depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the required sensitivity and selectivity of the assay. The following tables summarize the performance characteristics of a proposed HPLC-UV method and a comparative GC-FID method for the analysis of 3-(o-tolyloxy)propan-1-amine.

Table 1: Method Performance Characteristics
ParameterHPLC-UVGC-FIDAcceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.999
Range 1 - 150 µg/mL5 - 200 µg/mL80-120% of test concentration
Accuracy (% Recovery) 99.5%98.9%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%1.2%≤ 2%
- Intermediate Precision1.1%1.5%≤ 2%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mLSignal-to-Noise ≥ 10:1
Specificity SpecificSpecificNo interference at the retention time of the analyte
Table 2: Potential Impurities and their Separation

A critical aspect of a purity testing method is its ability to separate the main component from potential impurities. Based on the structure of 3-(o-tolyloxy)propan-1-amine, likely impurities include positional isomers and related substances.

Potential ImpurityStructureSeparation by HPLC-UVSeparation by GC-FID
3-(m-tolyloxy)propan-1-aminePositional IsomerBaseline resolvedCo-elution possible
3-(p-tolyloxy)propan-1-aminePositional IsomerBaseline resolvedPartial separation
o-CresolStarting MaterialWell separatedWell separated

Experimental Workflows and Logical Relationships

Visualizing the workflow for method validation and the logic for impurity identification can provide clarity and ensure all necessary steps are considered.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Purpose (e.g., Purity Assay) Select_Method Select Method (HPLC, GC) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria (ICH Q2(R1)) Select_Method->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Compare_Criteria Compare with Criteria Data_Analysis->Compare_Criteria Validation_Report Validation Report Compare_Criteria->Validation_Report

A typical workflow for analytical method validation.

Impurity_Identification_Logic Analyte 3-(o-tolyloxy)propan-1-amine Impurity_Profile Establish Impurity Profile Analyte->Impurity_Profile Positional_Isomers Positional Isomers (m- and p-tolyloxy) Impurity_Profile->Positional_Isomers Related_Substances Related Substances (e.g., starting materials) Impurity_Profile->Related_Substances Degradation_Products Degradation Products Impurity_Profile->Degradation_Products Method_Specificity Confirm Method Specificity Positional_Isomers->Method_Specificity Related_Substances->Method_Specificity Degradation_Products->Method_Specificity

References

A Comparative Analysis of Precursors in the Synthesis of Atomoxetine and Nisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine and nisoxetine are selective norepinephrine reuptake inhibitors (SNRIs) with significant applications in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression, respectively. The efficiency and economic viability of synthesizing these compounds are critically dependent on the selection of precursors and the synthetic routes employed. This guide provides an objective comparison of the precursors and synthetic pathways for atomoxetine and nisoxetine, supported by experimental data, to aid researchers in drug development and process optimization.

Atomoxetine: Synthesis and Precursors

The synthesis of (R)-atomoxetine, the enantiomerically pure form used clinically, typically originates from precursors that allow for the establishment of the desired stereochemistry at the C-3 position of the phenylpropylamine backbone. A common and efficient strategy involves the asymmetric reduction of a propiophenone derivative.

Key Precursors for Atomoxetine Synthesis

A pivotal precursor in many synthetic routes to atomoxetine is 3-chloropropiophenone . This compound serves as the foundational scaffold upon which the chiral center and the aryloxy moiety are introduced. Another critical intermediate, derived from 3-chloropropiophenone, is (R)-N-methyl-3-hydroxy-3-phenylpropylamine , which contains the necessary stereochemistry for the final product.

Experimental Protocol: Synthesis of (R)-Atomoxetine

A widely adopted synthetic pathway for (R)-atomoxetine is initiated with the asymmetric reduction of 3-chloropropiophenone. This is followed by amination and subsequent etherification.

Step 1: Asymmetric Reduction of 3-Chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol

  • A solution of 3-chloropropiophenone in tetrahydrofuran (THF) is cooled to 0°C.

  • A catalytic amount of (S)-oxazaborolidine is added to the solution.

  • Borane-dimethyl sulfide complex (BMS) is added dropwise while maintaining the temperature at 0°C.

  • The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol, followed by dilute hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield (S)-3-chloro-1-phenyl-1-propanol.

Step 2: Amination to form (R)-N,N-dimethyl-3-hydroxy-3-phenylpropylamine

  • (S)-3-chloro-1-phenyl-1-propanol is dissolved in ethanol.

  • An excess of aqueous dimethylamine (40%) is added to the solution.

  • The mixture is heated to reflux and stirred for several hours.

  • After completion, the solvent is evaporated, and the residue is worked up to isolate the product.

Step 3: Demethylation and Etherification to form (R)-Atomoxetine

  • The N,N-dimethyl intermediate is demethylated using a reagent such as phenyl chloroformate, followed by hydrolysis.

  • The resulting (R)-N-methyl-3-hydroxy-3-phenylpropylamine is then reacted with 2-fluorotoluene in the presence of a strong base like potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).[1]

  • The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

  • After workup and purification, (R)-atomoxetine is obtained and can be converted to its hydrochloride salt.

Quantitative Data for Atomoxetine Synthesis
StepProductYield (%)Purity/ee (%)
1(S)-3-chloro-1-phenyl-1-propanol99>99 ee
2 & 3(R)-Atomoxetine Hydrochloride83 (from (R)-N-methyl-3-hydroxy-3-phenylpropylamine)>99 ee

Atomoxetine Synthesis Workflow

Atomoxetine_Synthesis cluster_0 Precursor Synthesis cluster_1 Final Product Formation 3-Chloropropiophenone 3-Chloropropiophenone S-3-chloro-1-phenyl-1-propanol S-3-chloro-1-phenyl-1-propanol 3-Chloropropiophenone->S-3-chloro-1-phenyl-1-propanol Asymmetric Reduction (S)-oxazaborolidine, Borane S-3-chloro-1-phenyl-1-propanol->R-N-methyl-3-hydroxy-3-phenylpropylamine Amination & Demethylation R-Atomoxetine R-Atomoxetine R-N-methyl-3-hydroxy-3-phenylpropylamine->R-Atomoxetine Etherification 2-fluorotoluene, KOBu-t

Caption: Synthetic pathway for (R)-Atomoxetine.

Nisoxetine: Synthesis and Precursors

The synthesis of nisoxetine, another potent SNRI, shares a similar structural backbone with atomoxetine, and thus, its synthesis often starts from analogous precursors. A common precursor for nisoxetine is ω-chloropropiophenone , which is structurally very similar to the starting material for atomoxetine.

Key Precursors for Nisoxetine Synthesis

The synthesis of nisoxetine frequently commences with ω-chloropropiophenone . Through reduction, this precursor is converted to 3-chloro-1-phenyl-1-propanol . This intermediate is then subjected to resolution to obtain the desired enantiomer, which is a key step in a chemoenzymatic approach.

Experimental Protocol: Chemoenzymatic Synthesis of (R)-Nisoxetine

A chemoenzymatic strategy provides an elegant route to enantiomerically pure nisoxetine.

Step 1: Reduction of ω-Chloropropiophenone

  • ω-chloropropiophenone is dissolved in ethanol.

  • Sodium borohydride (NaBH4) is added portion-wise at a controlled temperature.

  • The reaction is stirred until completion and then quenched.

  • Workup and purification yield racemic 3-chloro-1-phenyl-1-propanol.

Step 2: Enzymatic Resolution of 3-chloro-1-phenyl-1-propanol

  • Racemic 3-chloro-1-phenyl-1-propanol is subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl butanoate).

  • The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For example, the (R)-enantiomer may be acylated, leaving the (S)-alcohol.

Step 3: Mitsunobu Reaction and Amination to form (R)-Nisoxetine

  • The resolved (R)-3-chloro-1-phenyl-1-propanol is reacted with 2-methoxyphenol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to form the corresponding ether with inversion of configuration.

  • The resulting chloro ether is then reacted with methylamine in a sealed tube at elevated temperatures to yield (R)-nisoxetine.

Quantitative Data for Nisoxetine Synthesis (Chemoenzymatic Route)
StepProductYield (%)Purity/ee (%)
1Racemic 3-chloro-1-phenyl-1-propanolHighN/A
2Resolved (R)-3-chloro-1-phenyl-1-propanol~45-50 (for each enantiomer)>99 ee
3(R)-NisoxetineModerate to Good>99 ee

Nisoxetine Synthesis Workflow (Chemoenzymatic)

Nisoxetine_Synthesis cluster_0 Precursor Synthesis & Resolution cluster_1 Final Product Formation omega-Chloropropiophenone omega-Chloropropiophenone rac-3-chloro-1-phenyl-1-propanol rac-3-chloro-1-phenyl-1-propanol omega-Chloropropiophenone->rac-3-chloro-1-phenyl-1-propanol Reduction NaBH4 rac-3-chloro-1-phenyl-1-propanol->R-3-chloro-1-phenyl-1-propanol Enzymatic Resolution Lipase R-Nisoxetine R-Nisoxetine R-3-chloro-1-phenyl-1-propanol->R-Nisoxetine Mitsunobu Reaction & Amination 2-methoxyphenol, MeNH2

Caption: Chemoenzymatic synthesis of (R)-Nisoxetine.

Comparative Analysis

FeatureAtomoxetine SynthesisNisoxetine Synthesis (Chemoenzymatic)
Starting Precursor 3-Chloropropiophenoneω-Chloropropiophenone
Key Intermediate (R)-N-methyl-3-hydroxy-3-phenylpropylamine(R)-3-chloro-1-phenyl-1-propanol
Stereochemistry Control Asymmetric chemical reductionEnzymatic resolution
Reagents of Note Chiral oxazaborolidine, boraneLipase, Mitsunobu reagents
Advantages High enantioselectivity in a single stepHigh enantiopurity via resolution, "green" chemistry aspect
Disadvantages Use of expensive and hazardous reagents (borane)May require optimization of enzyme activity and separation of enantiomers

Mechanism of Action: Norepinephrine Transporter Inhibition

Both atomoxetine and nisoxetine exert their therapeutic effects by binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

NET_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Enters for reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds to receptor NE_reuptake NE Reuptake Atomoxetine_Nisoxetine Atomoxetine / Nisoxetine Atomoxetine_Nisoxetine->NET Blocks transporter

Caption: Inhibition of Norepinephrine Transporter.

Conclusion

The syntheses of atomoxetine and nisoxetine rely on similar phenylpropylamine backbones, and consequently, their initial precursors, 3-chloropropiophenone and ω-chloropropiophenone, are closely related. The primary distinction in the synthetic strategies often lies in the method used to achieve the desired stereochemistry. Chemical asymmetric synthesis for atomoxetine offers a direct route to the chiral intermediate, while chemoenzymatic methods for nisoxetine provide an alternative with high enantiopurity through kinetic resolution. The choice of a particular synthetic route will depend on factors such as cost, availability of reagents and catalysts, scalability, and environmental considerations. This comparative analysis provides a foundational understanding to guide researchers in the strategic development and optimization of synthetic pathways for these important selective norepinephrine reuptake inhibitors.

References

A Comparative Guide to the Norepinephrine Reuptake Inhibition of Phenoxypropylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the norepinephrine reuptake inhibition properties of three prominent phenoxypropylamine analogs: atomoxetine, reboxetine, and fluoxetine. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Quantitative Data on Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Ki values) of atomoxetine, reboxetine, and fluoxetine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundNorepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)NET/SERT Selectivity Ratio
Atomoxetine 5[1][2][3]77[1][2][3]1451[1][2][3]15.4
Reboxetine 1.1134>10,000121.8
Fluoxetine 2981.021600.003

Note: The NET/SERT selectivity ratio is calculated as (Ki SERT / Ki NET). A higher ratio indicates greater selectivity for the norepinephrine transporter over the serotonin transporter.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: in vitro radioligand binding assays and in vivo microdialysis.

In Vitro Radioligand Binding Assay for Determining Transporter Affinity (Ki)

This assay quantifies the affinity of a compound for a specific transporter protein.

Objective: To determine the inhibitor constant (Ki) of test compounds at the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.

Methodology:

  • Transporter Source: Clonal cell lines (such as HEK293 cells) stably transfected with and expressing the respective human transporter proteins (hNET, hSERT, or hDAT) are used.[1][3] Membranes from these cells are prepared for the binding assay.

  • Radioligand: A specific radiolabeled ligand that binds with high affinity to the transporter of interest is used. For the norepinephrine transporter, [3H]nisoxetine is a commonly used radioligand.[4]

  • Competitive Binding: The assay is performed in a competitive binding format. A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., atomoxetine, reboxetine, or fluoxetine).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium. Incubation is typically carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes).[4]

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[4]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Workflow for Radioligand Binding Assay:

prep Prepare cell membranes expressing the target transporter incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand ([3H]nisoxetine for NET) radioligand->incubation test_compound Prepare serial dilutions of the test compound test_compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify radioactivity of bound ligand filtration->quantification analysis Calculate IC50 and Ki values quantification->analysis surgery Surgical implantation of a guide cannula into the brain probe_insertion Insertion of the microdialysis probe surgery->probe_insertion perfusion Perfusion with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion sample_collection Collection of dialysate containing extracellular norepinephrine perfusion->sample_collection analysis Analysis of norepinephrine concentration by HPLC-ED sample_collection->analysis drug_admin Administration of the test compound drug_admin->perfusion cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_synthesis Norepinephrine (NE) Synthesis Vesicle Synaptic Vesicle with NE NE_synthesis->Vesicle Packaging Synaptic_Cleft Norepinephrine (NE) Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NET->Vesicle Repackaging Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Inhibitor Phenoxypropylamine Inhibitor Inhibitor->NET Blocks

References

Cross-Validation of Analytical Methods for 3-(2-Methylphenoxy)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-(2-Methylphenoxy)propylamine, a key chemical intermediate. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.

Comparative Analysis of HPLC and GC-MS Methods

The selection of an analytical technique is often a balance between performance characteristics, sample properties, and laboratory capabilities. While HPLC is a versatile technique for a wide range of compounds, GC-MS offers high sensitivity and specificity for volatile substances.[1][2][3] For primary aromatic amines like this compound, both methods present viable options, though with distinct considerations.[4][5]

A hypothetical cross-validation study was designed to compare the performance of an HPLC-UV method and a GC-MS method for the quantification of this compound. The following table summarizes the comparative performance data.

ParameterHPLC-UVGC-MS (with Derivatization)
**Linearity (R²) **0.99950.9998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.5%< 1.0%
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL1.5 ng/mL
Analysis Time ~15 minutes~25 minutes (including derivatization)
Sample Preparation Simple DilutionDerivatization Required

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided below. These protocols are based on established methods for similar aromatic amines and are optimized for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in process samples and formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high sensitivity and is ideal for trace-level analysis and impurity profiling. Derivatization is necessary to improve the volatility and chromatographic behavior of the amine.[6]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Cross-Validation Workflow

The process of cross-validating analytical methods ensures consistency and reliability of results between different techniques. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and GC-MS methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Data Comparison and Validation Sample Bulk Sample of This compound Stock Prepare Stock Solution Sample->Stock Spiked Prepare Spiked Samples (at different concentrations) Stock->Spiked HPLC_Analysis Analyze Samples by Developed HPLC Method Spiked->HPLC_Analysis Derivatization Derivatization of Samples Spiked->Derivatization HPLC_Data HPLC Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Compare Compare Quantitative Results HPLC_Data->Compare GCMS_Analysis Analyze Samples by Developed GC-MS Method Derivatization->GCMS_Analysis GCMS_Data GC-MS Data Acquisition (Peak Area, Mass Spectra) GCMS_Analysis->GCMS_Data GCMS_Data->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. The HPLC method is simpler, faster for routine analysis, and avoids the need for derivatization. In contrast, the GC-MS method offers superior sensitivity and is the preferred method for trace analysis and confirmatory identification due to the rich structural information provided by the mass spectrometer. This guide provides the foundational information for researchers to make an informed decision and to implement a robust analytical strategy for this compound.

References

A Senior Application Scientist's Guide to Benchmarking New Phenoxypropylamine Derivatives Against Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Moving Beyond a Landmark Antidepressant

Fluoxetine (Prozac), a phenoxypropylamine derivative, revolutionized depression treatment when it was approved by the FDA in 1987.[1][2] As a first-in-class Selective Serotonin Reuptake Inhibitor (SSRI), its success was rooted in a rationally designed mechanism: blocking the serotonin transporter (SERT) to increase synaptic serotonin levels.[3][4][5][6][7] This targeted approach offered a significantly improved safety and tolerability profile compared to the older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[1][2][3][8]

However, despite its landmark status, fluoxetine is not without limitations. These include a delayed onset of therapeutic action, variable efficacy rates among patients, and a profile of side effects such as sexual dysfunction.[7] This creates a clear and compelling rationale for developing new chemical entities. The phenoxypropylamine scaffold, from which fluoxetine itself was derived, remains a promising starting point for novel antidepressant candidates that may offer improved selectivity, faster onset, or a more favorable side-effect profile.[9]

This guide provides a comprehensive, multi-tiered framework for the preclinical benchmarking of new phenoxypropylamine derivatives against fluoxetine. Our approach is designed to be rigorous and systematic, generating the robust, comparative data necessary to make informed decisions on candidate progression. We will proceed through a logical workflow, from initial molecular interactions to behavioral outcomes and safety assessments, explaining the causality behind each experimental choice.

The Benchmarking Workflow: A Phased Approach

A successful benchmarking program must be structured to answer key questions sequentially. An initial failure to meet criteria in vitro, for example, saves significant resources by preventing costly and unnecessary in vivo studies. Our workflow is designed around this principle.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety & PK Profiling cluster_3 Decision Gate Binding_Assay Binding Affinity (SERT, NET, DAT) Functional_Assay Functional Uptake Inhibition Assay Binding_Assay->Functional_Assay Confirm Potency FST Forced Swim Test (FST) Functional_Assay->FST Advance Lead Candidates TST Tail Suspension Test (TST) FST->TST Confirm Behavioral Efficacy ADME Pharmacokinetics (PK) (Brain Penetration) TST->ADME Assess Drug-Likeness Safety Off-Target & Safety (hERG, CYP450) ADME->Safety Evaluate Safety Profile Decision Go / No-Go Decision Safety->Decision Synthesize Data

Caption: High-level workflow for benchmarking new antidepressant candidates.

Part 1: In Vitro Pharmacological Profiling - Potency and Selectivity

The foundational characteristic of an SSRI is its high affinity and selectivity for SERT over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] This phase quantifies these critical molecular interactions.

Primary Target Engagement: Monoamine Transporter Binding Affinity

Expertise & Causality: The first step is to determine if the new derivatives bind to the intended target (SERT) and to what extent they bind to off-targets (NET, DAT). We use competitive radioligand binding assays, a gold-standard technique, to measure the binding affinity (expressed as the inhibition constant, Ki). A low Ki value indicates high binding affinity. High selectivity for SERT is a hallmark of the SSRI class and is associated with a reduction in side effects common to less selective antidepressants like TCAs.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 (Human Embryonic Kidney 293) cells stably expressing human SERT, NET, or DAT.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.[10]

  • Assay Setup (96-well plate format):

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.[11]

    • Test Compound: Membrane preparation + radioligand + serial dilutions of the new phenoxypropylamine derivative (or fluoxetine as a control).

  • Radioligands:

    • For hSERT: [³H]Citalopram (at a concentration near its Kd).[12]

    • For hNET: [³H]Nisoxetine.

    • For hDAT: [³H]WIN 35,428.

  • Incubation & Filtration:

    • Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[12]

    • Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[11][12]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of specific binding).

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

Data Presentation: Comparative Binding Affinities

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
Fluoxetine 1.5 250 2000 ~167x ~1333x
PPD-10.83002500~375x~3125x
PPD-22.150500~24x~238x
PPD-310.55000>10000~476x>950x
(Data are hypothetical for illustrative purposes)
Functional Activity: Serotonin Reuptake Inhibition

Expertise & Causality: A binding assay confirms a compound occupies the transporter, but a functional assay is required to confirm it inhibits the transporter's function. We measure the compound's ability to block the uptake of serotonin into cells. This is a more direct measure of its intended pharmacological effect.[13] We use a functional assay with a fluorescent substrate for higher throughput compared to traditional radioactive uptake assays.[13][14]

Experimental Protocol: Fluorescent Substrate Uptake Assay

  • Cell Plating: Seed HEK293 cells expressing hSERT into 96-well black, clear-bottom plates and culture overnight.

  • Compound Incubation: Wash the cells with buffer and then pre-incubate them with serial dilutions of the new derivatives or fluoxetine for 15-30 minutes.

  • Substrate Addition: Add a fluorescent SERT substrate, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), to all wells.[13]

  • Signal Measurement: Incubate for a defined period (e.g., 10-20 minutes). The amount of substrate transported into the cells is proportional to the fluorescence intensity. Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to a vehicle control. Plot the data to determine the IC50 value, which represents the functional potency of the compound.

Data Presentation: Comparative Functional Potency

CompoundSERT Functional IC50 (nM)
Fluoxetine 7.5
PPD-14.2
PPD-210.8
PPD-345.1
(Data are hypothetical and typically show a rightward shift from binding Ki)

Part 2: In Vivo Behavioral Efficacy - Predicting Antidepressant Activity

After confirming in vitro potency and selectivity, the next critical step is to assess whether the compounds exhibit antidepressant-like effects in established animal models.[15] The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common and widely used screening tools for this purpose.[16][17]

Expertise & Causality: These models are based on the principle that when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture.[18] This immobility is interpreted as a state of "behavioral despair." It is well-established that acute treatment with known antidepressants, including fluoxetine, increases the latency to immobility and decreases the total time spent immobile, suggesting a pro-active coping strategy.[19][20][21] While not a direct model of depression, the FST is a highly effective predictive screen for antidepressant activity.[19]

FST_Principle cluster_0 Stressor cluster_1 Behavioral Response cluster_2 Drug Effect Stressor Inescapable Stress (e.g., Water Tank) Initial Initial Struggling (Escape Behavior) Stressor->Initial Immobility Immobility ('Behavioral Despair') Initial->Immobility Over time Outcome Increased Struggling Decreased Immobility Antidepressant Antidepressant Treatment (e.g., Fluoxetine, PPDs) Antidepressant->Outcome Modulates Response

Caption: The principle of the Forced Swim Test (FST).

Experimental Protocol: Mouse Forced Swim Test (FST)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compounds (PPDs), fluoxetine (e.g., 10-20 mg/kg), or vehicle (control) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Prepare cylindrical containers (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[22]

    • Gently place one mouse into each cylinder.

    • Record the session for 6 minutes using a video camera.[18]

  • Behavioral Scoring:

    • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[18][22]

  • Data Analysis: Compare the mean duration of immobility across all treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation: Comparative Behavioral Efficacy

Treatment Group (Dose)Mean Immobility Time (seconds)% Decrease vs. Vehicle
Vehicle (Control)150 ± 10-
Fluoxetine (20 mg/kg) 85 ± 8 43%
PPD-1 (10 mg/kg)75 ± 950%
PPD-1 (20 mg/kg)60 ± 760%
PPD-2 (20 mg/kg)135 ± 1210%
(Data are hypothetical for illustrative purposes; ± SEM)

Part 3: Early Safety and Pharmacokinetic Profiling

A potent and efficacious compound is of little value if it cannot reach its target in the brain or if it causes significant safety issues. This phase assesses critical "drug-like" properties.

CNS Pharmacokinetics (PK)

Expertise & Causality: For a CNS-acting drug, crossing the blood-brain barrier (BBB) is essential.[23][24] Early PK studies in rodents are performed to determine the plasma and brain concentrations of the compound over time. The brain-to-plasma (B/P) ratio is a key metric indicating BBB penetration. A favorable PK profile includes good oral bioavailability, sufficient brain exposure, and a reasonable half-life.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of the test compound to a cohort of rats or mice via intravenous (i.v.) and oral (p.o.) routes.

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and whole brains.

  • Sample Analysis: Process the blood to obtain plasma and homogenize the brain tissue. Analyze the concentration of the compound in both plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the concentration-time curves for both plasma and brain. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and the brain-to-plasma ratio.

Off-Target Safety Screening

Expertise & Causality: Two critical safety liabilities for many drugs are inhibition of Cytochrome P450 (CYP) enzymes and blockade of the hERG potassium channel.

  • CYP450 Inhibition: CYP enzymes are crucial for metabolizing most drugs.[25] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the levels of co-administered medications.[26][27][28]

  • hERG Channel Blockade: The hERG channel is critical for cardiac repolarization.[29] Inhibition of this channel can prolong the QT interval, creating a risk of a life-threatening arrhythmia called Torsades de Pointes.[29][30] Assessing these liabilities early is a regulatory requirement and essential for safety.[29]

Protocols: In Vitro Safety Assays

  • CYP450 Inhibition Assay:

    • Incubate human liver microsomes (which contain a mixture of CYP enzymes) with specific probe substrates for major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[26][31]

    • Add the new derivatives or a known inhibitor (positive control) at various concentrations.

    • After incubation, measure the formation of the substrate-specific metabolite via LC-MS/MS.

    • Calculate the IC50 for inhibition of each major CYP isoform.[27]

  • hERG Channel Assay (Automated Patch Clamp):

    • Use a cell line (e.g., HEK293) stably expressing the hERG channel.

    • Employ an automated patch-clamp system (e.g., QPatch) to measure the ionic current flowing through the hERG channels.[30]

    • Apply a specific voltage protocol to elicit the characteristic hERG tail current.[29][32]

    • Apply the test compounds at increasing concentrations and measure the percentage of current inhibition.

    • Calculate an IC50 value for hERG channel blockade.

Data Presentation: Comparative Safety Profile

CompoundCYP2D6 IC50 (µM)CYP3A4 IC50 (µM)hERG IC50 (µM)
Fluoxetine ~5-10 >25 >10
PPD-1>50>50>30
PPD-21.2>505.5
PPD-3>508.9>30
(Data are hypothetical. A higher IC50 value indicates lower risk.)

Synthesis and Conclusion: Making the Go/No-Go Decision

This comprehensive benchmarking guide provides a framework for generating the critical data needed to evaluate new phenoxypropylamine derivatives against the established benchmark, fluoxetine. The ideal candidate emerging from this workflow would exhibit:

  • Superior Potency/Selectivity: Higher affinity for SERT (lower Ki) and/or greater selectivity against NET and DAT compared to fluoxetine.

  • Robust In Vivo Efficacy: A significant reduction in immobility time in behavioral models, ideally at doses lower than or comparable to fluoxetine.

  • Favorable PK/Safety Profile: Good brain penetration, a clean CYP450 inhibition profile (high IC50 values), and a low potential for hERG blockade (high IC50).

By systematically comparing these multi-parameter results, drug development teams can confidently identify derivatives that not only match but potentially exceed the therapeutic profile of fluoxetine, justifying their advancement into more complex preclinical and, ultimately, clinical development.

References

A Comparative Analysis of the Bioactivity of R- and S-Atomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the R- and S-enantiomers of atomoxetine, a selective norepinephrine reuptake inhibitor widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented herein is supported by experimental data to aid in research and drug development efforts.

Introduction

Atomoxetine, marketed under the trade name Strattera®, is the (R)-(-)-enantiomer of tomoxetine.[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the presynaptic norepinephrine transporter (NET), leading to an increase in synaptic norepinephrine levels.[2][3] The S-(+)-enantiomer is known to be significantly less potent in its interaction with NET.[1][2] This guide delves into the comparative bioactivity of these two enantiomers, presenting quantitative data on their binding affinities and outlining the experimental protocols used to determine these values.

Comparative Bioactivity Data

The following tables summarize the in vitro binding affinities of R- and S-atomoxetine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This data is critical for understanding the enantioselective pharmacology of atomoxetine.

EnantiomerTransporterDissociation Constant (Ki) (nM)Reference
(R)-AtomoxetineNET5[3]
(R)-AtomoxetineSERT77[3]
(R)-AtomoxetineDAT1451[3]
(S)-AtomoxetineNET~45 (inferred)[1][2]
(S)-AtomoxetineSERTData not available
(S)-AtomoxetineDATData not available
Table 1: Comparative Binding Affinities (Ki) of Atomoxetine Enantiomers for Monoamine Transporters.
TransporterIC50 (ng/mL)Reference
NET31 ± 10[4]
SERT99 ± 21[4]
Table 2: In vivo IC50 values for (R)-Atomoxetine in Rhesus Monkeys.

Mechanism of Action: Norepinephrine Transporter Inhibition

The primary mechanism of action for atomoxetine is the selective inhibition of the norepinephrine transporter (NET). This inhibition blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic neurotransmission in brain regions like the prefrontal cortex is believed to be the basis for its therapeutic effects in ADHD.

Atomoxetine Mechanism of Action Mechanism of Action of (R)-Atomoxetine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Vesicle Synaptic Vesicle NE_synapse Norepinephrine Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) R_Atomoxetine (R)-Atomoxetine R_Atomoxetine->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Mechanism of (R)-Atomoxetine at the noradrenergic synapse.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To measure the affinity of R- and S-atomoxetine for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.

Materials:

  • Cell lines stably expressing the human NET, SERT, or DAT.

  • Radioligands specific for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT).

  • Test compounds: R-atomoxetine and S-atomoxetine.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter and centrifuge to isolate the cell membranes.

  • Incubation: Incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of the test compound (R- or S-atomoxetine).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay Start Start Cell_Culture Culture cells expressing target transporter Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Filter to separate bound and unbound ligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

A generalized workflow for a radioligand binding assay.
In Vitro Norepinephrine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells.

Objective: To determine the potency (IC50) of R- and S-atomoxetine in inhibiting norepinephrine uptake.

Materials:

  • Cell lines expressing the human NET or primary neuronal cultures.

  • [³H]Norepinephrine.

  • Test compounds: R-atomoxetine and S-atomoxetine.

  • Uptake buffer.

  • Cell harvester and filters.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add [³H]Norepinephrine to initiate the uptake process and incubate for a defined period.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of [³H]Norepinephrine taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50).

Norepinephrine Uptake Assay Workflow Workflow for In Vitro Norepinephrine Uptake Assay Start Start Cell_Plating Plate cells expressing NET Start->Cell_Plating Pre_incubation Pre-incubate with test compound Cell_Plating->Pre_incubation Uptake Add [3H]Norepinephrine to initiate uptake Pre_incubation->Uptake Termination Terminate uptake by washing Uptake->Termination Quantification Lyse cells and quantify radioactivity Termination->Quantification Analysis Calculate IC50 value Quantification->Analysis End End Analysis->End

References

A Comparative Analysis of Tricyclic Antidepressants: Mechanisms and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various tricyclic antidepressants (TCAs), detailing their mechanisms of action, receptor binding profiles, and the experimental methodologies used to characterize them.

Tricyclic antidepressants have long been a cornerstone in the pharmacological treatment of depression and other mood disorders. Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][2] This blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these monoamines, thereby enhancing neurotransmission.[1][2] However, the clinical profiles of different TCAs vary significantly due to their differing affinities for SERT and NET, as well as their interactions with other neuroreceptors, which contribute to their distinct side-effect profiles.[2][3]

This guide delves into a comparative analysis of prominent TCAs, presenting quantitative data on their binding affinities, detailed experimental protocols for their characterization, and a visual representation of their fundamental mechanism of action.

Comparative Binding Affinities of Tricyclic Antidepressants

The therapeutic and adverse effects of TCAs are directly related to their binding affinities (Ki) for various transporters and receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common TCAs at the serotonin transporter (SERT), norepinephrine transporter (NET), histamine H1 receptor, muscarinic M1 receptor, and the alpha-1 adrenergic receptor. These off-target interactions are largely responsible for the side effects commonly associated with TCA use, such as sedation (H1 antagonism), dry mouth and constipation (muscarinic antagonism), and orthostatic hypotension (α1-adrenergic antagonism).[3][4]

Tricyclic AntidepressantSERT Ki (nM)NET Ki (nM)H1 Ki (nM)Muscarinic Ki (nM)α1-Adrenergic Ki (nM)
Amitriptyline 20501.11826
Imipramine 1.437119167
Clomipramine 0.1454313739
Nortriptyline 4.31.88.07750
Desipramine 22-1800.3-8.6110250130
Doxepin 6.7410.258331

Note: Ki values are compiled from various sources and may exhibit some variability depending on the experimental conditions.[5][6]

Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay (Displacement Method)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a TCA) for a specific receptor or transporter.[7]

Objective: To measure the concentration of an unlabeled drug that is required to displace 50% of a radiolabeled ligand from its target (IC50), from which the inhibitor constant (Ki) can be calculated.[7]

Methodology:

  • Tissue/Cell Preparation:

    • Prepare a crude membrane fraction from a brain region rich in the target transporter (e.g., striatum for DAT, hippocampus for SERT/NET) or from cells expressing the recombinant human transporter.[7]

    • Homogenize the tissue in an ice-cold buffer and centrifuge to pellet the membranes.[7]

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.[7]

  • Assay Incubation:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test TCA.[8]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent inhibitor).[7]

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[7]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.[7]

    • Measure the radioactivity using a scintillation counter.[7]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[7]

    • Plot the percentage of specific binding against the log concentration of the TCA to generate a dose-response curve and determine the IC50 value.[7]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Neurotransmitter Uptake Assay Using Synaptosomes

This functional assay measures the ability of a TCA to inhibit the uptake of a radiolabeled neurotransmitter into presynaptic nerve terminals (synaptosomes).

Objective: To determine the potency of a TCA in blocking the reuptake of serotonin or norepinephrine.

Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., cortex, hippocampus).[9]

    • Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet.[9]

    • Resuspend the synaptosomes in an appropriate physiological buffer.

  • Uptake Experiment:

    • Pre-incubate the synaptosomes with various concentrations of the test TCA or vehicle control.

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).[10]

    • Allow the uptake to proceed for a short period (typically a few minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.[9]

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of neurotransmitter taken up by the synaptosomes.

    • Calculate the percentage of inhibition of uptake for each TCA concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the TCA that causes 50% inhibition of neurotransmitter uptake.

Mechanism of Action: A Visual Representation

The primary mechanism of action for tricyclic antidepressants involves the blockade of serotonin and norepinephrine transporters at the presynaptic terminal. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to the postsynaptic neuron.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Terminal neurotransmitter_5HT presynaptic->neurotransmitter_5HT Release neurotransmitter_NE presynaptic->neurotransmitter_NE Release vesicle Vesicles with Neurotransmitters SERT SERT NET NET neurotransmitter_5HT->SERT Reuptake postsynaptic Postsynaptic Receptors neurotransmitter_5HT->postsynaptic Binds neurotransmitter_NE->NET Reuptake neurotransmitter_NE->postsynaptic Binds TCA TCA TCA->SERT Inhibits TCA->NET Inhibits

Caption: Mechanism of action of Tricyclic Antidepressants (TCAs).

References

Safety Operating Guide

Proper Disposal of 3-(2-Methylphenoxy)propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(2-Methylphenoxy)propylamine (CAS No. 50911-61-0), a chemical intermediate used in pharmaceutical research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.

Disclaimer: The health hazards of this product have not been fully investigated.[1] All handling and disposal procedures should be conducted with caution, adhering to the principle of minimizing exposure.

I. Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
CAS Number 50911-61-0[1]
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Not specified; handle as a potentially hazardous liquid or solid.
Boiling Point Not specified
Melting Point Not specified
Flash Point Not specified
Density Not specified
Solubility Not specified

II. Hazard Identification and Safety Precautions

While a comprehensive hazard profile for this compound is not fully established, it is known to be an irritant and may be harmful by ingestion and inhalation.[1] Based on the safety data sheets (SDS) of similar amine compounds, it should be treated as a potentially corrosive, flammable, and toxic substance.[2][3][4]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5]
Skin and Body Protection Protective clothing, chemical-resistant boots, and a lab coat.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, wear a suitable respirator.[5]

Incompatible Materials:

Avoid contact with the following substances to prevent hazardous reactions:

  • Strong oxidizing agents[1][3]

  • Strong acids and bases[1][3]

  • Acid anhydrides and acid chlorides[3]

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

Step 2: Containerization

  • Use a corrosive-resistant container for waste collection.[2]

  • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][5]

Step 3: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the area.[5]

  • Wear the appropriate PPE as listed in Section II.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material into a designated waste container.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Step 4: Final Disposal

  • All waste containing this compound should be disposed of as hazardous waste.

  • The primary recommended method of disposal is through a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[6][7]

  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[6][7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[6][7]

IV. Emergency Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with generous quantities of running water and non-abrasive soap. Seek medical attention.[1]
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyes open. Seek medical attention.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Disposal Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Start Start Identify_Waste Identify this compound Waste Start->Identify_Waste Wear_PPE Wear Appropriate PPE Identify_Waste->Wear_PPE Segregate_Waste Segregate from Incompatible Materials Wear_PPE->Segregate_Waste Containerize Place in Labeled, Sealed, Corrosive-Resistant Container Segregate_Waste->Containerize Store Store in Cool, Dry, Well-Ventilated Area Containerize->Store Transport Transport to Licensed Hazardous Waste Facility Store->Transport Incinerate Controlled Incineration with Flue Gas Scrubbing Transport->Incinerate End End Incinerate->End

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-(2-Methylphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Methylphenoxy)propylamine (CAS No. 50911-61-0) was not available at the time of this writing. The following guidance is based on the safety information for structurally similar propylamine compounds. It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before use. This guide should be supplemented with professional judgment and, if possible, an SDS for a closely related compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 50911-61-0[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Density 0.992 g/cm³[2]
Boiling Point 269 °C at 760 mmHg[2]
Flash Point 116.3 °C[2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of similar propylamine compounds, a comprehensive PPE protocol is mandatory.

Protection TypeRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles and a face shield (8-inch minimum) should be worn, especially when there is a potential for splashing.[3][4]
Skin Protection Chemical-resistant gloves (inspect before use), a lab coat, and appropriate protective clothing are required to prevent skin contact.[3][5]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator is necessary.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

    • Verify that all necessary PPE is available and in good condition.

    • Prepare a designated work area in a chemical fume hood.

    • Have spill control materials (e.g., absorbent pads, neutralizing agents for amines) readily available.

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Avoid inhalation of vapors and direct contact with skin and eyes.[3]

    • Ground and bond containers when transferring material to prevent static discharge.[5]

    • Use spark-proof tools and explosion-proof equipment if the chemical is handled near its flash point.[5]

    • Keep the container tightly closed when not in use.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][7]

    • Keep containers securely sealed to prevent leaks.[7]

    • Avoid exposure to heat, sparks, and open flames.[6]

Disposal Plan

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[5]

Emergency Procedures: Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

ChemicalSpillWorkflow Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe to do so) contain->neutralize cleanup Clean Up Spill with Spark-Proof Tools neutralize->cleanup dispose Dispose of Waste in a Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Complete a Spill Report decontaminate->report

Caption: Workflow for handling a chemical spill.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.